molecular formula C12H14N2O B1252304 Coerulescine

Coerulescine

Cat. No.: B1252304
M. Wt: 202.25 g/mol
InChI Key: PNYGHERLKSFRMH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coerulescine is an oxindole alkaloid naturally found in the plant Phalaris coerulescens . It belongs to the spiroindolone class and features a spiro[pyrrolidin-3,3'-oxindole] ring system, a key structural framework present in a number of biologically active natural products . Its simple structure has made it a prototypical and attractive target for synthetic organic chemists to develop novel synthetic methodologies . The spirooxindole core is a privileged structure in medicinal chemistry. Spirooxindole natural products, including this compound and related compounds like horsfiline and elacomine, have been reported to inhibit the mammalian cell cycle at the G2/M interphase, suggesting potential value in cancer research . The spirooxindole-pyrrolidine nucleus is also found in other alkaloids with a range of biological activities, such as spirotryprostatins A and B . As a result, this compound serves as a vital scaffold for the synthesis of novel derivatives and analogs for biological evaluation and structure-activity relationship (SAR) studies . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O/c1-14-7-6-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15)/t12-/m0/s1

InChI Key

PNYGHERLKSFRMH-LBPRGKRZSA-N

SMILES

CN1CCC2(C1)C3=CC=CC=C3NC2=O

Isomeric SMILES

CN1CC[C@]2(C1)C3=CC=CC=C3NC2=O

Canonical SMILES

CN1CCC2(C1)C3=CC=CC=C3NC2=O

Synonyms

coerulescine

Origin of Product

United States

Foundational & Exploratory

Coerulescine: A Comprehensive Technical Dossier on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coerulescine is a naturally occurring oxindole alkaloid, first isolated from the plant Phalaris coerulescens.[1] As a member of the spiroindolone class of compounds, it features a characteristic spiro[pyrrolidin-3,3'-oxindole] core structure.[1] This structural motif is shared by other biologically active alkaloids such as elacomine and horsfiline. The unique three-dimensional architecture and the presence of nitrogenous functionalities have made this compound and its analogs attractive targets for synthetic chemists and pharmacologists. This document provides an in-depth overview of the chemical structure of this compound, supported by spectroscopic data, and details a proven synthetic route with experimental protocols.

Chemical Structure and Properties

This compound is chemically defined as (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one.[1] Its molecular structure consists of an oxindole ring system fused to a pyrrolidine ring at the C3 position in a spirocyclic fashion. A methyl group is attached to the nitrogen atom of the pyrrolidine ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₁₄N₂O[1]
Molar Mass 202.257 g·mol⁻¹[1]
IUPAC Name (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one[1]
Class Oxindole Alkaloid, Spiroindolone[1]
Appearance Not specified in provided results
Solubility Not specified in provided results
Melting Point Not specified in provided results
Boiling Point 378.8±42.0 °C[1]
Density 1.2±0.1 g/cm³[1]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 4: Mass Spectrometry Data for this compound

m/zIon
Data not available in search results

Total Synthesis of (±)-Coerulescine

The total synthesis of racemic this compound has been achieved through a multi-step process. A notable synthetic approach involves a Wittig olefination followed by a Claisen rearrangement to construct a key 3-allyl oxindole intermediate. This intermediate is then further elaborated to the final spirocyclic product.

Synthetic Scheme

The overall synthetic strategy can be visualized as a workflow.

Coerulescine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Key Intermediate Formation cluster_cyclization Spirocyclization cluster_final Final Product o-nitrobenzaldehyde o-nitrobenzaldehyde allyl_vinyl_ether Allyl vinyl ether o-nitrobenzaldehyde->allyl_vinyl_ether Wittig Olefination allyloxymethylenetriphenylphosphorane allyloxymethylenetriphenylphosphorane allyloxymethylenetriphenylphosphorane->allyl_vinyl_ether 4-pentenal 4-Pentenal derivative allyl_vinyl_ether->4-pentenal Claisen Rearrangement 3-allyl_oxindole 3-Allyl oxindole 4-pentenal->3-allyl_oxindole Jones Oxidation, Esterification, Reductive Cyclization aldehyde_intermediate Aldehyde Intermediate 3-allyl_oxindole->aldehyde_intermediate Oxidative Cleavage spiro-oxindole Spiro-oxindole aldehyde_intermediate->spiro-oxindole Reductive Amination This compound This compound spiro-oxindole->this compound Deprotection & Chemoselective Reduction

Caption: Synthetic workflow for the total synthesis of (±)-Coerulescine.

Experimental Protocols

Detailed experimental protocols for the synthesis of (±)-Coerulescine are available in the supporting information of the cited literature.[2] A general outline of the key steps is provided below:

Step 1: Synthesis of the 3-Allyl Oxindole Intermediate

  • Wittig Olefination: o-Nitrobenzaldehyde is reacted with allyloxymethylenetriphenylphosphorane to yield the corresponding allyl vinyl ether.

  • Claisen Rearrangement: The allyl vinyl ether undergoes a thermal Claisen rearrangement to form a 4-pentenal derivative.

  • Cyclization: The aldehyde is oxidized to a carboxylic acid, followed by esterification. Reductive cyclization of the nitro group affords the 3-allyl oxindole.

Step 2: Formation of the Spiro[pyrrolidin-3,3'-oxindole] Core

  • Oxidative Cleavage: The allyl group of the oxindole intermediate is oxidatively cleaved to an aldehyde.

  • Reductive Amination: The resulting aldehyde undergoes reductive amination with methylamine to form the spiro-pyrrolidine ring.

Step 3: Final Conversion to (±)-Coerulescine

  • Deprotection and Reduction: Removal of any protecting groups and chemoselective reduction of the amide functionality yields (±)-Coerulescine.

Biological Activity and Signaling Pathways

While the spiro[pyrrolidin-3,3'-oxindole] ring system is present in numerous alkaloids with interesting biological activities, including cytostatic properties, specific signaling pathways for this compound have not been detailed in the provided search results. The broader class of spirooxindole alkaloids has been shown to possess a range of pharmacological properties, making this compound a compound of interest for further biological investigation.

As no specific signaling pathways for this compound were identified, a generalized logical diagram for drug discovery and mechanism of action studies is presented.

Drug_Discovery_Logic Compound This compound Bio_Screen Biological Screening (e.g., Cytotoxicity Assays) Compound->Bio_Screen Hit_ID Hit Identification Bio_Screen->Hit_ID Target_ID Target Identification Hit_ID->Target_ID If active Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis MOA Mechanism of Action Elucidation Pathway_Analysis->MOA

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a fascinating oxindole alkaloid with a well-defined chemical structure and a challenging yet achievable synthetic route. While its specific biological activities and signaling pathways remain an area for further exploration, its structural class suggests potential for interesting pharmacological properties. The information presented in this guide provides a solid foundation for researchers interested in the chemistry and potential therapeutic applications of this compound.

References

Unveiling Coerulescine: A Technical Guide to its Discovery and Isolation from Phalaris coerulescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coerulescine, a unique spirooxindole alkaloid, was first identified in the grass species Phalaris coerulescens. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a compilation of methodologies derived from seminal research in the field. The document details the experimental protocols for extraction, purification, and structural elucidation of this compound, supported by a summary of its key quantitative and spectroscopic data. Furthermore, this guide explores the potential biological significance of this compound by examining the known signaling pathways associated with the broader class of spirooxindole alkaloids, offering a foundation for future research and drug development endeavors.

Introduction

The genus Phalaris has long been a subject of phytochemical investigation due to the presence of a diverse array of indole alkaloids, some with significant psychoactive or toxic properties. The discovery of this compound in Phalaris coerulescens marked a notable addition to this chemical family, introducing a spirooxindole scaffold previously unreported in this genus[1][2]. Spirooxindoles are a class of natural products and synthetic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique three-dimensional structure of the spiro[pyrrolidin-3,3′-oxindole] core in this compound presents a compelling target for synthetic chemists and pharmacologists alike[3][4]. This guide aims to provide a comprehensive technical resource on the foundational aspects of this compound research, focusing on its discovery and isolation.

Discovery of this compound

The initial identification of this compound was the result of a phytochemical examination of various accessions of Phalaris coerulescens. This investigation was prompted by the continued occurrences of livestock intoxication on pastures containing Phalaris species, even with cultivars bred for low concentrations of known toxic tryptamine alkaloids. This suggested the presence of previously unrecognized toxic constituents[1]. The research, led by Anderton and colleagues, revealed the existence of oxindole alkaloids, a class of compounds not previously associated with the Phalaris genus[1][2].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The data obtained from these analyses are crucial for the identification and characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
AppearanceAmorphous solid
ClassSpirooxindole Alkaloid

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals corresponding to an N-methyl group, methylene protons of the pyrrolidine ring, and aromatic protons of the oxindole core.
¹³C NMR Resonances for the spiro carbon, carbonyl carbon of the oxindole, and carbons of the aromatic and pyrrolidine rings.
Mass Spec. Molecular ion peak consistent with the proposed molecular formula.

Note: Detailed NMR and mass spectrometry data can be found in literature pertaining to the total synthesis of this compound.[3][4][5]

Experimental Protocols

The following sections outline the methodologies for the extraction and isolation of this compound from Phalaris coerulescens, based on the original discovery and subsequent analytical work.

Plant Material and Extraction

Fresh plant material of Phalaris coerulescens is harvested and subsequently freeze-dried to preserve the integrity of the chemical constituents. The dried plant material is then ground into a fine powder to maximize the surface area for solvent extraction.

Protocol 1: Acid-Base Extraction

  • Maceration: The powdered plant material is submerged in an acidic aqueous solution (e.g., 0.1 M HCl) and allowed to macerate for an extended period (e.g., 48-72 hours) at room temperature with occasional agitation. This process protonates the alkaloids, rendering them soluble in the aqueous phase.

  • Filtration: The mixture is filtered to separate the solid plant debris from the acidic extract containing the alkaloids.

  • Basification: The acidic extract is then made basic by the addition of a base (e.g., ammonium hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane or a mixture of chloroform and ethanol. The alkaloids partition into the organic phase.

  • Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield a crude alkaloid extract.

Chromatographic Isolation and Purification

The crude alkaloid extract, a complex mixture of compounds, requires further separation and purification to isolate this compound.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A solvent system of ethyl acetate/chloroform/7 N NH₄OH in methanol (e.g., in a ratio of 8:2:1 v/v/v) has been shown to be effective for the separation of Phalaris alkaloids[6][7].

  • Visualization: The developed plates can be visualized under UV light (254 nm) and/or by spraying with a suitable chromogenic agent (e.g., Dragendorff's reagent) to detect the alkaloid spots.

Protocol 3: Column Chromatography and HPLC

  • Initial Fractionation: The crude extract is first subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the alkaloids into fractions of decreasing complexity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are further purified using reversed-phase HPLC. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape) is a common choice for the separation of plant alkaloids.

  • Structure Elucidation: The purified this compound is then subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, MS) to confirm its structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Phalaris coerulescens.

Coerulescine_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Dried & Powdered Phalaris coerulescens acid_extraction Acidic Aqueous Extraction (e.g., 0.1 M HCl) plant_material->acid_extraction filtration Filtration acid_extraction->filtration basification Basification (e.g., NH4OH to pH 9-10) filtration->basification solvent_extraction Liquid-Liquid Extraction (e.g., Dichloromethane) basification->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography hplc Reversed-Phase HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_this compound->spectroscopy

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activity

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of spirooxindole alkaloids has been extensively studied, particularly for their anticancer properties. Many spirooxindoles exert their effects by interfering with critical cellular processes. A prominent mechanism of action for several anticancer drugs is the disruption of microtubule dynamics, which are essential for cell division[6].

Some spirooxindole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized potential mechanism of action for a spirooxindole alkaloid with anticancer activity.

Spirooxindole_Anticancer_Pathway cluster_cellular_effects Cellular Effects This compound Spirooxindole Alkaloid (e.g., this compound) Tubulin Tubulin Polymerization This compound->Tubulin Inhibition of Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization/ Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Enables Apoptosis Apoptosis Induction Cell_Cycle->Apoptosis Arrest leads to

Caption: Potential anticancer mechanism of spirooxindoles.

It is important to note that this represents a potential pathway, and dedicated research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion and Future Directions

The discovery of this compound in Phalaris coerulescens has expanded our understanding of the chemical diversity within this plant genus and introduced a novel natural product with a promising spirooxindole scaffold. The methodologies for its isolation and characterization, as outlined in this guide, provide a framework for further investigation. Future research should focus on several key areas:

  • Quantitative Analysis: Determining the concentration of this compound in different populations and plant parts of Phalaris coerulescens under various environmental conditions.

  • Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of this compound, including its potential anticancer, antimicrobial, and neurological effects.

  • Mechanism of Action Studies: Identifying the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action at a cellular level.

  • Total Synthesis and Analogue Development: The total synthesis of this compound provides a platform for the creation of novel analogues with potentially enhanced biological activity and improved pharmacokinetic properties.

By building upon the foundational knowledge of this compound's discovery and isolation, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

The Coerulescine Enigma: A Technical Guide to Its Proposed Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the proposed biosynthetic pathway of Coerulescine, a spirooxindole alkaloid of interest isolated from Phalaris coerulescens. While the total synthesis of this compound has been achieved, its natural biosynthetic route within plants remains largely uninvestigated. This document, therefore, presents a hypothesized pathway based on the well-established biosynthesis of related monoterpene indole alkaloids (MIAs). The information herein is intended to serve as a foundational resource for researchers aiming to elucidate this pathway, providing a proposed biochemical map, relevant enzymatic classes, and a comprehensive overview of the experimental methodologies required for its validation.

Proposed Biosynthetic Pathway of this compound

This compound belongs to the vast family of monoterpene indole alkaloids (MIAs), with over 3,000 identified members.[1] The biosynthesis of all MIAs originates from the condensation of tryptamine and secologanin to form the central precursor, strictosidine.[2][3] From strictosidine, a series of enzymatic reactions, including deglycosylation, rearrangements, and oxidations, lead to the vast structural diversity of this alkaloid class.[4][5]

The formation of the characteristic spirooxindole scaffold is a key step in the biosynthesis of alkaloids like this compound. This is generally achieved through the oxidative rearrangement of a corynanthe-type alkaloid precursor.[6][7] This critical transformation is often catalyzed by cytochrome P450 monooxygenases (P450s), a versatile class of enzymes known for their role in the chemical diversification of alkaloids.[6][8]

Based on these principles, a putative biosynthetic pathway for this compound is proposed, starting from the primary precursors in the well-established MIA pathway.

Proposed this compound Biosynthesis cluster_MIA_pathway General Monoterpene Indole Alkaloid Pathway cluster_Coerulescine_pathway Proposed this compound-Specific Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple Steps Secologanin->Strictosidine Strictosidine aglycone Strictosidine aglycone Strictosidine->Strictosidine aglycone SGD Corynanthe-type\nAlkaloid Intermediate Corynanthe-type Alkaloid Intermediate Strictosidine aglycone->Corynanthe-type\nAlkaloid Intermediate Rearrangement Oxidized Intermediate Oxidized Intermediate Corynanthe-type\nAlkaloid Intermediate->Oxidized Intermediate CYP450 (Oxidative Rearrangement) Spirooxindole\nIntermediate Spirooxindole Intermediate Oxidized Intermediate->Spirooxindole\nIntermediate Cyclization This compound This compound Spirooxindole\nIntermediate->this compound Reductive Amination

A proposed biosynthetic pathway for this compound.
Data Presentation: Key Enzymes and Intermediates

The following table summarizes the proposed enzymatic steps and chemical intermediates in the biosynthesis of this compound. It is important to note that the enzymes listed for the this compound-specific steps are putative and require experimental verification.

StepPrecursor(s)Intermediate/ProductPutative Enzyme ClassEnzyme Function
1TryptophanTryptamineTryptophan Decarboxylase (TDC)Decarboxylation
2GeraniolSecologaninMultiple Enzymes (e.g., G8H, SLS)Monoterpenoid Biosynthesis
3Tryptamine, SecologaninStrictosidineStrictosidine Synthase (STR)Pictet-Spengler Condensation
4StrictosidineStrictosidine aglyconeStrictosidine β-Glucosidase (SGD)Deglycosylation
5Strictosidine aglyconeCorynanthe-type AlkaloidReductases, IsomerasesRearrangement and Reduction
6Corynanthe-type AlkaloidOxidized IntermediateCytochrome P450 MonooxygenaseOxidative Rearrangement
7Oxidized IntermediateSpirooxindole IntermediateUnknown (Potentially spontaneous)Cyclization
8Spirooxindole IntermediateThis compoundReductase/AminotransferaseReductive Amination

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach, combining transcriptomics, molecular biology, enzymology, and analytical chemistry. The following sections outline the general experimental protocols that would be employed.

Transcriptome Analysis for Candidate Gene Discovery

The first step in identifying the enzymes involved in this compound biosynthesis is to discover the genes that are expressed in Phalaris coerulescens. This is typically achieved through transcriptome analysis.

Methodology:

  • Plant Material Collection: Collect tissues from P. coerulescens, such as leaves, stems, and roots, at various developmental stages. If this compound accumulation is inducible (e.g., by stress), include samples from treated plants.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the sequencing reads into a de novo transcriptome.

  • Gene Annotation and Candidate Selection: Annotate the assembled transcripts to identify putative enzyme-coding sequences. Prioritize candidates from enzyme families known to be involved in MIA biosynthesis, such as cytochrome P450s, reductases, and methyltransferases. Co-expression analysis with known MIA pathway genes can further refine the candidate list.

Experimental_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation plant Phalaris coerulescens Tissues rna RNA Extraction plant->rna seq RNA Sequencing rna->seq assembly Transcriptome Assembly seq->assembly annotation Gene Annotation assembly->annotation candidates Candidate Genes annotation->candidates cloning Gene Cloning candidates->cloning expression Heterologous Expression (e.g., Yeast, E. coli) cloning->expression purification Enzyme Purification expression->purification assay In Vitro Enzyme Assays purification->assay lcms LC-MS Analysis assay->lcms elucidation Pathway Elucidation lcms->elucidation

A general experimental workflow for biosynthetic pathway elucidation.
Heterologous Expression and In Vitro Characterization of Candidate Enzymes

Once candidate genes are identified, their functions need to be validated experimentally.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from P. coerulescens cDNA.

  • Heterologous Expression: Clone the candidate genes into suitable expression vectors for heterologous expression in systems like Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for expressing plant P450s as it is a eukaryote and possesses the necessary membrane infrastructure.

  • Enzyme Preparation: Prepare crude protein extracts or purified enzymes from the heterologous expression host.

  • In Vitro Enzyme Assays: Conduct enzyme assays using the prepared protein and hypothesized precursor molecules. For example, to test a candidate P450 for its role in spirooxindole formation, the corynanthe-type alkaloid precursor would be incubated with the enzyme preparation in the presence of necessary cofactors (e.g., NADPH for P450s).

  • Product Identification: Analyze the reaction products using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine if the expected intermediate or final product is formed.

Quantitative Data

A thorough search of the scientific literature reveals a complete lack of quantitative data regarding the biosynthesis of this compound in plants. There is no published information on:

  • The concentration of this compound or its precursors in Phalaris coerulescens.

  • The kinetic parameters (e.g., Km, kcat) of the enzymes involved in its biosynthesis.

  • The flux through the biosynthetic pathway.

This absence of data underscores the nascent stage of research into the natural production of this alkaloid and highlights a significant area for future investigation.

Conclusion

The biosynthesis of this compound in Phalaris coerulescens presents an exciting research frontier in the field of plant natural products. This guide provides a robust, hypothesis-driven framework for initiating the elucidation of this pathway. By leveraging modern transcriptomic and biochemical techniques, researchers can systematically identify and characterize the enzymes responsible for the formation of this intriguing spirooxindole alkaloid. The successful elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into the chemical diversity of plant alkaloids but also pave the way for the biotechnological production of this compound and its analogs for potential pharmaceutical applications.

References

Spectroscopic Profile of Coerulescine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Coerulescine, an oxindole alkaloid with a spiro[pyrrolidin-3,3′-oxindole] ring system. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one, possesses the chemical formula C₁₂H₁₄N₂O and a molar mass of 202.257 g·mol⁻¹. Its unique spirocyclic structure is a key feature contributing to its biological activity and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from the total synthesis efforts of Kulkarni and his team.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.25 - 7.19m2HAr-H
6.91t7.41HAr-H
6.83d7.71HAr-H
3.12 - 3.05m1HCH₂
2.85 - 2.78m1HCH₂
2.65t7.92HCH₂
2.41s3HN-CH₃
2.20 - 2.11m1HCH
1.95 - 1.86m1HCH
Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
180.1C=O
142.3Ar-C
129.5Ar-CH
128.0Ar-C
122.3Ar-CH
122.1Ar-CH
109.1Ar-CH
61.9Spiro C
59.8CH₂
53.7CH₂
41.6N-CH₃
35.1CH₂
Table 3: Infrared (IR) Spectroscopic Data of this compound
Wavenumber (cm⁻¹)Interpretation
3350N-H Stretch
2925C-H Stretch (Aliphatic)
1710C=O Stretch (Amide)
1620C=C Stretch (Aromatic)
1470C-H Bend
750C-H Bend (Ortho-disubstituted aromatic)
Table 4: Mass Spectrometry (MS) Data of this compound
m/zInterpretation
202[M]⁺
173[M - C₂H₅]⁺
146[M - C₃H₆N]⁺
133[M - C₄H₇N]⁺
118

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described in the synthesis of (±)-coerulescine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source on a Shimadzu GCMS-QP2010 instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a synthetic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Synthesis Total Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Picking) MS->Process_MS Interpretation Structural Elucidation and Data Interpretation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Final_Report Technical Guide / Whitepaper Interpretation->Final_Report Generate Spectroscopic Profile

Caption: Workflow for Spectroscopic Analysis of this compound.

Coerulescine: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coerulescine is a naturally occurring oxindole alkaloid, first isolated from the blue canary grass, Phalaris coerulescens. It belongs to the spiro[pyrrolidin-3,3'-oxindole] class of alkaloids, a structural motif found in a variety of biologically active compounds.[1] The unique spirocyclic architecture of this compound has garnered significant interest from the scientific community, leading to the development of multiple total synthesis routes and preliminary investigations into its biological activities. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of (±)-coerulescine have been characterized through various analytical techniques. A summary of these properties is presented in the tables below.

General and Physical Properties of (±)-Coerulescine
PropertyValueSource
Appearance White solidBeilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
Molecular Formula C₁₂H₁₄N₂OWikipedia
Molar Mass 202.257 g·mol⁻¹Wikipedia
Melting Point 156-158 °CBeilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
Boiling Point 378.8±42.0 °C (Predicted)Wikipedia
Solubility No quantitative data available. Qualitative assessments indicate it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and poorly soluble in water and methanol.[2]N/A
Spectral Data of (±)-Coerulescine
TechniqueDataSource
Infrared (IR) Spectroscopy νₘₐₓ (neat): 3317, 2921, 1709, 1621, 1472, 1313, 1186, 1033, 747 cm⁻¹Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
¹H NMR (300 MHz, CDCl₃) δ 8.24 (br s, 1H), 7.20-7.15 (m, 2H), 6.91 (t, J = 7.5 Hz, 1H), 6.81 (d, J = 7.8 Hz, 1H), 3.23 (d, J = 8.7 Hz, 1H), 2.94 (d, J = 8.7 Hz, 1H), 2.72-2.65 (m, 1H), 2.52-2.45 (m, 1H), 2.40 (s, 3H), 2.30-2.20 (m, 1H), 2.09-2.01 (m, 1H)Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
¹³C NMR (75 MHz, CDCl₃) δ 182.2, 140.9, 129.9, 128.0, 122.9, 122.2, 109.6, 61.9, 60.9, 53.0, 39.8, 35.8Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
Mass Spectrometry (EI) m/z (%): 202 (M⁺, 48), 159 (16), 146 (100), 132 (18), 117 (15), 91 (8), 77 (8), 57 (46)Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)

Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways of this compound are still under active investigation, research on the broader class of spiro[pyrrolidin-3,3'-oxindole] alkaloids provides valuable insights into its potential mechanisms of action. Analogues of this compound have demonstrated significant activity against human breast cancer cells.[1] Furthermore, studies on synthetic derivatives have identified them as potential ligands for the 5-HT6 receptor, a G-protein coupled receptor involved in various central nervous system processes.

One proposed mechanism for the anti-cancer activity of related spiro[pyrrolidin-3,3'-oxindole] compounds involves the induction of apoptosis. This process is potentially mediated through the inhibition of histone deacetylase 2 (HDAC2) and interaction with prohibitin 2, proteins that play crucial roles in cell cycle regulation and apoptosis.

Based on these findings, a plausible signaling pathway for the induction of apoptosis by this compound in cancer cells is depicted below.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound HDAC2 HDAC2 This compound->HDAC2 Inhibition Prohibitin2 Prohibitin 2 This compound->Prohibitin2 Binding AcetylatedHistones Acetylated Histones HDAC2->AcetylatedHistones Deacetylation Apoptosis Apoptosis Prohibitin2->Apoptosis GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression GeneExpression->Apoptosis

Proposed apoptotic signaling pathway of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the total synthesis and analysis of (±)-coerulescine, based on methodologies reported in the scientific literature.

Total Synthesis of (±)-Coerulescine

The total synthesis of (±)-coerulescine can be achieved through a multi-step process starting from commercially available reagents.[1] A representative synthetic workflow is outlined below.

synthesis_workflow Start o-Nitrobenzaldehyde Step1 Wittig Olefination Start->Step1 Intermediate1 Allyl Vinyl Ether Step1->Intermediate1 Step2 Claisen Rearrangement Intermediate1->Step2 Intermediate2 4-Pentenal Derivative Step2->Intermediate2 Step3 Jones Oxidation Intermediate2->Step3 Intermediate3 Carboxylic Acid Step3->Intermediate3 Step4 Esterification Intermediate3->Step4 Intermediate4 Ethyl Ester Step4->Intermediate4 Step5 Reductive Cyclization Intermediate4->Step5 Intermediate5 Oxindole Step5->Intermediate5 Step6 Boc Protection Intermediate5->Step6 Intermediate6 N-Boc Oxindole Step6->Intermediate6 Step7 Oxidative Cleavage Intermediate6->Step7 Intermediate7 Aldehyde Step7->Intermediate7 Step8 Reductive Amination Intermediate7->Step8 Intermediate8 Boc-protected Spiro-oxindole Step8->Intermediate8 Step9 Boc Deprotection Intermediate8->Step9 Intermediate9 Spiro-oxindole Amine Step9->Intermediate9 Step10 Chemoselective Reduction Intermediate9->Step10 End (±)-Coerulescine Step10->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirooxindole alkaloids represent a significant class of natural products characterized by a unique spiro-fused oxindole core. This structural motif imparts a wide range of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of coerulescine and related spirooxindole alkaloids, with a focus on their chemical synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for key synthetic transformations are provided, along with a compilation of quantitative biological data. Furthermore, this guide explores the potential mechanisms of action, including relevant signaling pathways, to offer a deeper understanding of their therapeutic potential.

Introduction

The spirooxindole scaffold is a privileged heterocyclic motif found in a variety of natural products, many of which exhibit potent biological activities.[1] These compounds are characterized by an oxindole ring system spiro-fused at the C3 position to a second heterocyclic ring. This compound and horsfiline are among the structurally simplest members of this family and serve as important synthetic targets and scaffolds for the development of novel therapeutic agents.[2] Their intriguing biological profile, which includes anticancer, antimicrobial, and anti-inflammatory properties, has spurred significant interest in the scientific community.[1][2] This guide aims to provide a detailed technical resource for researchers engaged in the study and development of this compound and related spirooxindole alkaloids.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound and horsfiline is fundamental for their synthesis, characterization, and further development.

Table 1: Physicochemical Properties of this compound and Horsfiline

PropertyThis compoundHorsfiline
Molecular Formula C₁₂H₁₄N₂OC₁₃H₁₆N₂O₂
Molar Mass 202.257 g/mol [3]232.283 g/mol [4]
Melting Point Not Reported125-126 °C[4]
Appearance Not ReportedColorless crystals[5]
Solubility Not ReportedSoluble in acetone[5]
CAS Number Not available136247-72-8[4]

Table 2: Spectral Data for this compound and Horsfiline

Data TypeThis compoundHorsfiline
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.24 (t, J = 7.6 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 6.99 (t, J = 7.6 Hz, 1H), 6.88 (d, J = 7.6 Hz, 1H), 3.21-3.15 (m, 1H), 2.95-2.89 (m, 1H), 2.68-2.62 (m, 1H), 2.55 (s, 3H), 2.49-2.43 (m, 1H), 2.30-2.24 (m, 1H), 2.09-2.03 (m, 1H)7.04 (d, J = 8.4 Hz, 1H), 6.79 (d, J = 2.4 Hz, 1H), 6.73 (dd, J = 8.4, 2.4 Hz, 1H), 3.79 (s, 3H), 3.18-3.12 (m, 1H), 2.93-2.87 (m, 1H), 2.66-2.60 (m, 1H), 2.53 (s, 3H), 2.47-2.41 (m, 1H), 2.28-2.22 (m, 1H), 2.07-2.01 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 181.3, 141.2, 129.8, 127.9, 124.2, 122.5, 109.7, 60.9, 57.8, 54.1, 41.2, 38.9, 34.9181.1, 155.8, 134.4, 131.2, 113.8, 111.9, 110.1, 61.1, 57.9, 55.9, 54.2, 41.3, 38.9, 35.0
MS (EI) m/z 202 (M⁺)232 (M⁺)
IR (KBr) ν (cm⁻¹) 3250, 1700, 1620, 14703260, 1705, 1625, 1490

(Spectral data adapted from Kulkarni et al., 2010 and its supplementary information)[1]

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound and horsfiline are limited in publicly available literature, the broader class of spirooxindole alkaloids has demonstrated significant therapeutic potential.

Anticancer Activity

Numerous spirooxindole derivatives have been reported to exhibit potent anticancer activity against a range of cancer cell lines. While specific IC₅₀ values for this compound and horsfiline are not readily found, unnatural analogs have shown significant activity against human breast cancer cells.[2] The anticancer activity of related spirooxindoles is often attributed to their ability to inhibit the p53-MDM2 protein-protein interaction.

Table 3: Anticancer Activity of Selected Spirooxindole Derivatives (for contextual understanding)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Spirooxindole-pyrrolidine derivativeSJSA-1 (osteosarcoma)0.96[6]
Spirooxindole-pyrrolidine derivativeHCT116 p53-wt (colon)2.9[6]
Spirooxindole-pyrrolidine derivativeMCF-7 (breast)~15[7]
Antimicrobial Activity

Spirooxindole alkaloids have also been investigated for their antimicrobial properties. Again, specific data for this compound and horsfiline is scarce, but related compounds have shown activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of Selected Spirooxindole Derivatives (for contextual understanding)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiro[indoline-3,3'-pyrrolidine] derivativeStaphylococcus aureus250-1000[8]
Spiro[indoline-3,3'-pyrrolidine] derivativeEscherichia coli250-1000[8]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of spirooxindole alkaloids are mediated through various molecular mechanisms and signaling pathways.

Anticancer Mechanism: p53-MDM2 Inhibition

A prominent mechanism of anticancer action for many spirooxindole derivatives is the inhibition of the p53-MDM2 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to MDM2, spirooxindoles can prevent the degradation of p53, leading to the accumulation of p53 and the subsequent activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_Inhibition cluster_0 Normal Cellular Process cluster_1 Spirooxindole Intervention p53 p53 MDM2 MDM2 p53->MDM2 activates transcription MDM2->p53 promotes degradation Spirooxindole Spirooxindole Alkaloid MDM2_i MDM2 Spirooxindole->MDM2_i inhibits p53_i p53 MDM2_i->p53_i Apoptosis Cell Cycle Arrest & Apoptosis p53_i->Apoptosis activates NFkB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression NFkB_n->Genes activates Horsfiline Horsfiline (Hypothesized) Horsfiline->IKK inhibits? Coerulescine_Synthesis Start Substituted Indole Step1 Wittig Olefination & Claisen Rearrangement Start->Step1 Intermediate1 3-allyl-oxindole Step1->Intermediate1 Step2 Oxidative Cleavage Intermediate1->Step2 Intermediate2 Aldehyde Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 Intermediate3 Spiro-oxindole amine Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Intermediate4 Final Precursor Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 This compound This compound Step5->this compound

References

A Technical Guide to the Natural Sources of Coerulescine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of Coerulescine and its analogs. The information is curated for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique class of spiro[pyrrolidin-3,3'-oxindole] alkaloids.

Introduction to this compound and its Analogs

This compound is a naturally occurring spiro[pyrrolidin-3,3'-oxindole] alkaloid.[1][2] This class of compounds is characterized by a spiro-fused ring system at the C3 position of an oxindole core, creating a complex and stereochemically rich scaffold that has garnered significant interest in the scientific community. The unique architecture of these molecules contributes to their diverse and potent biological activities.

The spiro[pyrrolidin-3,3'-oxindole] ring system is a recurring motif in a number of cytostatic alkaloids. While this compound and its close analog, horsfiline, are among the structurally simplest members, other, more complex analogs include spirotryprostatins A and B, elacomine, and rynchophylline.[1] The broad spectrum of biological activities associated with these compounds, including anticancer and anti-neurodegenerative properties, underscores their potential as lead structures in drug discovery programs.

Natural Sources of this compound and Its Analogs

The known natural sources of this compound and its primary analog, horsfiline, are limited to a small number of plant species. The initial discovery and isolation of these compounds have paved the way for further investigation into their distribution in the plant kingdom.

This compound was first isolated from the blue canary grass, Phalaris coerulescens.[1] This discovery was the result of a phytochemical investigation into various accessions of this grass species, which was being screened for the presence of potentially toxic phenylethylamines, indoloamines, and tetrahydro-β-carbolines. The identification of oxindoles, including the novel compound named this compound, was an unexpected finding.

Horsfiline , a closely related analog, was first isolated in 1991 from the Malaysian medicinal plant Horsfieldia superba Warb, which belongs to the Myristicaceae family.[1] Notably, several species within the Myristicaceae family have been traditionally used as sources of intoxicating snuffs.[1]

The following table summarizes the known natural sources of this compound and its key analog, horsfiline.

CompoundNatural SourcePlant FamilyReference
This compoundPhalaris coerulescens (Blue Canary Grass)Poaceae[1]
HorsfilineHorsfieldia superba WarbMyristicaceae[1]

Biosynthesis of the Spiro[pyrrolidin-3,3'-oxindole] Scaffold

The biosynthesis of the spiro[pyrrolidin-3,3'-oxindole] alkaloid core in plants is an area of ongoing research. Recent studies suggest a plausible pathway involving enzymatic epimerization and subsequent oxidation of indole precursors. The proposed biosynthetic pathway for the formation of the spirooxindole scaffold is initiated from a 3S-configured precursor. This precursor undergoes an enzymatic epimerization to a 3R intermediate through a sequence of oxidation and reduction reactions. Following this stereochemical inversion, a cytochrome P450-mediated oxidation is hypothesized to facilitate the oxidative rearrangement of the indole ring to form the characteristic spirooxindole structure.

Proposed Biosynthesis of Spiro[pyrrolidin-3,3'-oxindole] Alkaloids 3S-Precursor 3S-Precursor Intermediate Intermediate 3S-Precursor->Intermediate Enzymatic Oxidation 3R-Precursor 3R-Precursor Intermediate->3R-Precursor Enzymatic Reduction Spirooxindole_Alkaloid Spirooxindole Alkaloid 3R-Precursor->Spirooxindole_Alkaloid Cytochrome P450 Oxidation

Proposed Biosynthesis of Spiro[pyrrolidin-3,3'-oxindole] Alkaloids

Isolation of this compound from Phalaris coerulescens

Quantitative Data

Specific quantitative data on the yield of this compound from Phalaris coerulescens is not available in the reviewed literature. The original isolation paper would be the primary source for this information.

Generalized Experimental Protocol for Isolation

The following protocol represents a generalized workflow for the isolation of alkaloids like this compound from a plant matrix, based on common phytochemical practices.

1. Plant Material Collection and Preparation:

  • Fresh aerial parts of Phalaris coerulescens are collected.

  • The plant material is air-dried or freeze-dried to prevent enzymatic degradation of the alkaloids.

  • The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or a methanol-water mixture, often with the addition of a small amount of acid (e.g., acetic acid) to facilitate the extraction of basic alkaloids.

  • The extraction can be performed by maceration, percolation, or Soxhlet extraction.

3. Acid-Base Partitioning:

  • The crude extract is concentrated under reduced pressure.

  • The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

  • This acidic solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic lipophilic compounds.

  • The acidic aqueous phase containing the protonated alkaloids is then basified (e.g., with NH4OH to pH 9-10).

  • The free-base alkaloids are then extracted from the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform).

4. Chromatographic Purification:

  • The crude alkaloid extract is subjected to one or more chromatographic techniques for purification.

  • Column Chromatography: Typically, silica gel or alumina is used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) as the mobile phase.

  • Preparative Thin-Layer Chromatography (TLC): For further purification of smaller quantities.

  • High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the pure compound.

5. Structure Elucidation:

  • The structure of the isolated pure compound is determined using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

General_Isolation_Workflow cluster_extraction Extraction cluster_partitioning Purification cluster_chromatography Isolation Plant_Material Dried & Powdered Phalaris coerulescens Crude_Extract Crude Methanolic Extract Plant_Material->Crude_Extract Solvent Extraction Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography Crude_Alkaloids->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

General Experimental Workflow for the Isolation of this compound

Conclusion

This compound and its analogs represent a fascinating and biologically significant class of natural products. While their known natural sources are currently limited, the potent bioactivities associated with the spiro[pyrrolidin-3,3'-oxindole] scaffold warrant further exploration of the plant kingdom for new analogs. The proposed biosynthetic pathway provides a foundation for future research into the enzymatic machinery responsible for the formation of these complex molecules, which could open avenues for biotechnological production. Although detailed protocols and yield data for the original isolation of this compound remain to be fully elucidated from publicly available sources, the generalized procedures outlined in this guide provide a solid framework for researchers aiming to isolate and study these promising compounds from their natural sources. Continued research into the natural occurrence, biosynthesis, and bioactivity of this compound and its analogs holds significant promise for the development of novel therapeutic agents.

References

The Spiro[pyrrolidin-3,3'-oxindole] Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[pyrrolidin-3,3'-oxindole] moiety is a fascinating and highly significant heterocyclic scaffold that has garnered substantial attention in the fields of medicinal chemistry and drug discovery. This unique three-dimensional structure is a core component of numerous natural alkaloids and has inspired the synthesis of a vast library of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the biological significance of the spiro[pyrrolidin-3,3'-oxindole] core, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Biological Significance and Therapeutic Potential

The rigid, three-dimensional architecture of the spiro[pyrrolidin-3,3'-oxindole] core allows for precise spatial orientation of functional groups, making it an ideal scaffold for interacting with various biological targets.[3] This has led to the discovery of compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities, among others.[4][5]

Anticancer Activity

A significant body of research has focused on the anticancer potential of spiro[pyrrolidin-3,3'-oxindole] derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[6][7][8] The anticancer mechanism is often multifactorial, involving the induction of apoptosis, inhibition of key enzymes, and disruption of protein-protein interactions crucial for cancer cell survival.[9][10]

One of the most well-documented mechanisms is the inhibition of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[9][11] By disrupting this interaction, spirooxindole-based inhibitors can stabilize p53, a critical tumor suppressor protein, leading to cell cycle arrest and apoptosis.[12] Furthermore, certain derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC2, which are key regulators of gene expression and are often dysregulated in cancer.[6][10]

Antimicrobial and Antiviral Activity

The spiro[pyrrolidin-3,3'-oxindole] scaffold has also been explored for its potential in combating infectious diseases. Various derivatives have exhibited promising activity against a range of bacteria and fungi.[13][14] Additionally, some compounds have shown potential as antiviral agents, for instance, by inhibiting the respiratory syncytial virus (RSV).[15]

Neurological and Other Activities

Beyond cancer and infectious diseases, this versatile scaffold has been investigated for its role in the central nervous system. Certain derivatives have been identified as antagonists of the 5-HT6 serotonin receptor, a target for cognitive disorders.[16][17] Moreover, spiro[pyrrolidin-3,3'-oxindole] compounds have been developed as liver X receptor β (LXRβ) agonists, which play a role in regulating cholesterol metabolism and have shown potential in treating osteoporosis by inhibiting osteoclast differentiation.[18][19]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of representative spiro[pyrrolidin-3,3'-oxindole] derivatives from the literature.

Table 1: Anticancer Activity of Spiro[pyrrolidin-3,3'-oxindole] Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Other Cell LinesReference
Compound 7 4.8-3.9Huh7 (Liver): 8.2, MV (Leukemia): 14.9[20]
Phenyl-substituted analogExceptional Inhibition---[6]
Compound 5f -1.2-NIH-3T3 (non-cancerous): Non-cytotoxic[7]
Compound 5e -3.48-NIH-3T3 (non-cancerous): Non-cytotoxic[7]
p-bromophenyl derivative-15.49 ± 0.04--[21]
MI-888 ---SJSA-1 (Osteosarcoma): 0.96[9][11]
Compounds 5l-5o 3.4 - 4.5--MDA-MB-231 (Breast): 4.3 - 8.4[21]

Table 2: Antimicrobial Activity of Spiro[pyrrolidin-3,3'-oxindole] Derivatives (MIC values in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliFungal StrainsReference
General Derivatives250 - 1000250 - 1000-[14]
Compound 3a 20 (22 mm inhibition zone)--[22]
Compound 3g 20 (22 mm inhibition zone)--[22]
Compound 3f -20 (23 mm inhibition zone)-[22]

Key Signaling Pathways and Mechanisms of Action

The biological effects of the spiro[pyrrolidin-3,3'-oxindole] core are mediated through its interaction with various cellular signaling pathways.

MDM2-p53 Pathway Inhibition

A key anticancer mechanism of certain spiro[pyrrolidin-3,3'-oxindole] derivatives is the disruption of the MDM2-p53 interaction. Under normal conditions, MDM2, an E3 ubiquitin ligase, targets the tumor suppressor protein p53 for proteasomal degradation. By binding to MDM2 in the p53 binding pocket, these inhibitors prevent p53 degradation, leading to its accumulation and the activation of downstream targets that induce apoptosis.

MDM2_p53_Pathway cluster_0 Normal Conditions cluster_1 With Spirooxindole Inhibitor MDM2 MDM2 p53 p53 MDM2->p53 Binds to and ubiquitinates Proteasome Proteasome p53->Proteasome Degradation Spirooxindole Spiro[pyrrolidin-3,3'-oxindole] Inhibitor MDM2_2 MDM2 Spirooxindole->MDM2_2 Inhibits p53_2 p53 (stabilized) Apoptosis Apoptosis p53_2->Apoptosis Induces

Caption: Inhibition of the MDM2-p53 pathway by spirooxindoles.

Histone Deacetylase (HDAC) Inhibition

Certain spiro[pyrrolidin-3,3'-oxindole] derivatives act as HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these compounds promote a more open chromatin structure, allowing for the expression of tumor suppressor genes and ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway Histone Histone Acetyl_Group Acetyl Group Histone->Acetyl_Group Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Leads to HDAC HDAC HDAC->Histone Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Acetyl_Group->Open_Chromatin Maintains Spirooxindole Spiro[pyrrolidin-3,3'-oxindole] Inhibitor Spirooxindole->HDAC Inhibits Apoptosis Apoptosis Open_Chromatin->Apoptosis Induces

Caption: Mechanism of HDAC inhibition by spirooxindoles.

LXRβ Agonism and RANKL Signaling

Spiro[pyrrolidin-3,3'-oxindole]-based LXRβ agonists inhibit osteoclastogenesis by interfering with the RANKL signaling pathway. RANKL binding to its receptor RANK on osteoclast precursors triggers a signaling cascade that is essential for their differentiation and activation. LXRβ activation by these agonists inhibits this process, thereby reducing bone resorption.

RANKL_LXR_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to Osteoclast_Precursor Osteoclast Precursor RANK->Osteoclast_Precursor Activates Differentiation Osteoclast Differentiation & Activation Osteoclast_Precursor->Differentiation Undergoes Bone_Resorption Bone Resorption Differentiation->Bone_Resorption Leads to Spirooxindole_Agonist Spiro[pyrrolidin-3,3'-oxindole] LXRβ Agonist LXRbeta LXRβ Spirooxindole_Agonist->LXRbeta Activates LXRbeta->Differentiation Inhibits

Caption: LXRβ agonism by spirooxindoles inhibits RANKL signaling.

5-HT6 Receptor Antagonism

Spiro[pyrrolidin-3,3'-oxindole] derivatives acting as 5-HT6 receptor antagonists modulate downstream signaling cascades, including the cAMP/PKA and ERK pathways. These pathways are implicated in learning and memory, suggesting the therapeutic potential of these compounds in cognitive disorders.

Caption: 5-HT6 receptor signaling and its modulation by spirooxindoles.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of spiro[pyrrolidin-3,3'-oxindole] derivatives.

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone for the synthesis of the spiro[pyrrolidin-3,3'-oxindole] core.[2][16]

Synthesis_Workflow Start Start Reactants Isatin, α-Amino Acid, Dipolarophile Start->Reactants Solvent Dissolve in Solvent (e.g., EtOH, MeOH) Reactants->Solvent Reaction Stir at Room Temperature (e.g., 4 hours) Solvent->Reaction Precipitate Collect Precipitate by Filtration Reaction->Precipitate Wash Wash with Cold Solvent (e.g., EtOH) Precipitate->Wash Purification Purify by Recrystallization or Column Chromatography Wash->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

Protocol:

  • Reactant Preparation: In a suitable reaction vessel, combine the isatin derivative (0.5 mmol), the α-amino acid (e.g., L-proline, 0.6 mmol), and the dipolarophile (0.6 mmol).

  • Reaction Setup: Add the appropriate solvent, such as ethanol or methanol (3 mL).

  • Reaction Conditions: Stir the mixture at room temperature for approximately 4 hours.

  • Work-up: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol (2-3 times) to remove unreacted starting materials and impurities.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final spiro[pyrrolidin-3,3'-oxindole] product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the spiro[pyrrolidin-3,3'-oxindole] derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Protocol:

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC2), the fluorogenic HDAC substrate, and the test spiro[pyrrolidin-3,3'-oxindole] compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the deacetylation reaction to occur.

  • Developer Addition: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

MDM2-p53 Interaction Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying protein-protein interactions.

Protocol:

  • Reagent Preparation: Prepare solutions of the GST-tagged MDM2 protein, a biotinylated p53-derived peptide, and the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and streptavidin-XL665).

  • Assay Plate Setup: In a 384-well low volume plate, add the test spiro[pyrrolidin-3,3'-oxindole] compounds at various concentrations.

  • Reagent Addition: Add the GST-MDM2 and biotin-p53 peptide to the wells, followed by the HTRF detection reagents.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 4 hours or overnight) to allow for binding and FRET signal development.

  • Signal Measurement: Read the HTRF signal on a compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 value for the inhibition of the MDM2-p53 interaction.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the spiro[pyrrolidin-3,3'-oxindole] compound to induce apoptosis. After treatment, lyse the cells to release the cellular contents, including caspases.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate, releasing the p-nitroaniline (pNA) chromophore.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Conclusion

The spiro[pyrrolidin-3,3'-oxindole] core represents a highly "privileged" scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features have enabled the design of potent and selective modulators of a wide range of biological targets. The extensive research into its synthesis, biological activities, and mechanisms of action continues to unveil new opportunities for drug discovery. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.

References

Early Biological Activity of Coerulescine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Coerulescine, a spirooxindole alkaloid, belongs to a class of natural products recognized for a wide range of biological activities, including cytostatic, anticancer, and antimicrobial properties. Despite the interest in its chemical synthesis, a comprehensive review of early studies reveals a notable scarcity of specific quantitative data on its biological activity in publicly accessible literature. This technical guide summarizes the available qualitative information and contextualizes the potential of this compound based on the activities of related spirooxindole compounds.

I. Overview of Spirooxindole Alkaloids' Biological Potential

The spiro[pyrrolidin-3,3'-oxindole] scaffold, the core structure of this compound, is a recurring motif in a number of alkaloids with significant pharmacological properties.[1][2][3][4][5] Members of this family have demonstrated a variety of biological effects, which has spurred interest in the synthesis of this compound and its analogs.[6] The broader class of spirooxindole-containing compounds has been investigated for:

  • Anticancer Activity: Many synthetic and natural spirooxindoles have been evaluated for their potential to inhibit the growth of various cancer cell lines.[1][4][7][8][9]

  • Antimicrobial and Antifungal Activity: The spirooxindole framework is also associated with antibacterial and antifungal properties.[2][3][4][5]

While it is frequently stated that this compound is a potent agent against various cancer cell lines, specific early studies providing quantitative metrics such as IC50 values remain elusive in the reviewed literature.

II. Challenges in Sourcing Early Quantitative Data

This lack of accessible early data prevents the construction of detailed tables of quantitative results and the in-depth analysis of experimental protocols and specific signaling pathways directly related to this compound's biological action.

III. Inferred Experimental Methodologies

Based on the general understanding of how related compounds are tested, early investigations into the biological activity of this compound would have likely involved a series of standard in vitro assays.

A. Cytotoxicity and Anticancer Activity Assessment:

A typical workflow for evaluating the anticancer potential of a novel compound like this compound would involve the following steps:

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types would be chosen.

  • Compound Treatment: The cancer cells would be exposed to a range of concentrations of this compound.

  • Viability/Cytotoxicity Assay: After a defined incubation period, the effect of the compound on cell viability would be measured using assays such as:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

    • SRB (Sulphorhodamine B) assay: This assay quantifies total protein content, providing a measure of cell density.

  • Data Analysis: The results would be used to calculate the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

B. Antimicrobial Activity Screening:

To assess the antimicrobial properties of this compound, the following experimental workflow is standard:

  • Microorganism Selection: A panel of clinically relevant bacteria and fungi would be selected.

  • Broth Microdilution or Agar Diffusion Assays: These methods are used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the microorganism.

  • Determination of Bactericidal/Fungicidal Activity: Further assays could be performed to determine if the compound kills the microorganisms (bactericidal/fungicidal) or simply inhibits their growth (bacteriostatic/fungistatic).

Below is a generalized workflow diagram for these anticipated experimental protocols.

experimental_workflow cluster_cytotoxicity Anticancer Activity Workflow cluster_antimicrobial Antimicrobial Activity Workflow CancerCells Cancer Cell Lines Treatment_C This compound Treatment (Concentration Gradient) CancerCells->Treatment_C ViabilityAssay Cell Viability Assay (e.g., MTT, SRB) Treatment_C->ViabilityAssay IC50_Calc IC50 Value Calculation ViabilityAssay->IC50_Calc Microbes Bacterial/Fungal Strains Treatment_A This compound Treatment (Concentration Gradient) Microbes->Treatment_A GrowthAssay Growth Inhibition Assay (e.g., Broth Microdilution) Treatment_A->GrowthAssay MIC_Calc MIC Value Determination GrowthAssay->MIC_Calc

Caption: Generalized workflows for assessing anticancer and antimicrobial activity.

IV. Postulated Signaling Pathways

Given the cytostatic nature of many spirooxindole alkaloids, it is plausible that this compound could interfere with fundamental cellular processes. Without specific experimental evidence, any description of signaling pathways remains speculative. However, based on the mechanisms of other anticancer agents, potential pathways that could be affected by this compound include:

  • Cell Cycle Regulation: Many cytotoxic compounds induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.

  • Apoptosis Induction: The compound might trigger programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Inhibition of Key Enzymes: this compound could act as an inhibitor of enzymes that are crucial for cancer cell survival and growth, such as kinases or topoisomerases.

A hypothetical signaling pathway illustrating how a cytotoxic compound might induce apoptosis is presented below.

hypothetical_pathway This compound This compound CellularTarget Cellular Target (e.g., Enzyme, Receptor) This compound->CellularTarget SignalCascade Signal Transduction Cascade CellularTarget->SignalCascade Mitochondria Mitochondrial Stress SignalCascade->Mitochondria CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: A hypothetical pathway for this compound-induced apoptosis.

V. Conclusion

References

Coerulescine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coerulescine is a naturally occurring oxindole alkaloid belonging to the spiro[pyrrolidin-3,3′-oxindole] class of compounds.[1][2] First isolated from the plant Phalaris coerulescens, it shares a core structural framework with other biologically active alkaloids.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities associated with its structural class.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule, and its properties can be specific to its enantiomeric form. The following tables summarize key identification and physicochemical data for this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one / (S)-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one
CAS Number 1662684-45-8 ((S)-(+)-Coerulescine)
Chemical Formula C₁₂H₁₄N₂O
Molar Mass 202.26 g/mol

Table 2: Physicochemical Data for this compound

PropertyValue
Density 1.2 ± 0.1 g/cm³
Boiling Point 378.8 ± 42.0 °C at 760 mmHg
Flash Point 182.9 ± 27.9 °C

Synthesis of (±)-Coerulescine

The total synthesis of racemic this compound has been achieved through a multi-step process. The following is a detailed experimental protocol adapted from published literature.[2][3][4]

Experimental Protocol: Total Synthesis of (±)-Coerulescine

This synthesis involves a Wittig olefination–Claisen rearrangement strategy to construct the core structure, followed by a series of transformations to yield the final product.[3]

  • Wittig Olefination and Claisen Rearrangement:

    • Allyloxymethyl)triphenylphosphonium chloride is reacted with sodium tert-butoxide in tetrahydrofuran (THF) at 0 °C.

    • The resulting ylide is then reacted with an appropriate indole derivative to perform the Wittig olefination.

    • The product of the Wittig reaction is heated in refluxing xylene to induce a Claisen rearrangement, yielding a 4-pentenal derivative.[3]

  • Oxidation and Esterification:

    • The aldehyde from the previous step is oxidized to a carboxylic acid using Jones reagent in acetone.

    • The resulting acid is then esterified by treatment with ethanol and sulfuric acid.[3]

  • Reductive Cyclization:

    • The ester is subjected to reductive cyclization using zinc and ammonium chloride in refluxing ethanol to form the oxindole ring system.[3]

  • Protection and Functionalization:

    • The amide nitrogen of the oxindole is protected with a di-tert-butyl dicarbonate ((Boc)₂O) group in the presence of sodium hydride in THF at 0 °C.

    • The protected oxindole is then treated with sodium hydride and ethyl chloroformate in THF at 0 °C.[3]

  • Oxidative Cleavage and Reductive Amination:

    • The allyl group is subjected to oxidative cleavage using a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO), followed by treatment with sodium metaperiodate on silica in dichloromethane to yield an aldehyde.

    • Reductive amination of the aldehyde is then carried out with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in THF to form the spiro-pyrrolidine ring.[3]

  • Deprotection and Final Reduction:

    • The Boc protecting group is removed by treating the compound with 2.5 M aqueous hydrochloric acid in refluxing THF.

    • The final step involves a chemoselective reduction of the amide with n-butyllithium (n-BuLi) and lithium aluminum hydride (LAH) in THF to yield (±)-coerulescine.[3]

Synthetic Workflow Diagram

Synthesis_Workflow Indole Indole Derivative Pentenal 4-Pentenal Derivative Indole->Pentenal 1. Wittig Olefination 2. Claisen Rearrangement Ester Ester Derivative Pentenal->Ester 1. Jones Oxidation 2. Esterification Oxindole Oxindole Ester->Oxindole Reductive Cyclization (Zn, NH4Cl) Boc_Oxindole Boc-Protected Oxindole Oxindole->Boc_Oxindole Boc Protection Functionalized_Oxindole Functionalized Oxindole Boc_Oxindole->Functionalized_Oxindole Functionalization Aldehyde Aldehyde Intermediate Functionalized_Oxindole->Aldehyde Oxidative Cleavage Spiro_Oxindole Boc-Protected Spiro-Oxindole Aldehyde->Spiro_Oxindole Reductive Amination Deprotected_Spiro Deprotected Spiro-Oxindole Spiro_Oxindole->Deprotected_Spiro Boc Deprotection This compound (±)-Coerulescine Deprotected_Spiro->this compound Reduction (n-BuLi, LAH)

Synthetic pathway for (±)-Coerulescine.

Biological Activity of the Spiro[pyrrolidin-3,3′-oxindole] Class

While specific biological activity and signaling pathway data for this compound itself are not extensively documented in publicly available literature, the broader class of spiro[pyrrolidin-3,3′-oxindole] alkaloids has been the subject of significant research, revealing a range of biological activities.[1][5][6]

General Biological Activities
  • Anticancer Activity: Several synthetic and natural spiro[pyrrolidin-3,3′-oxindole] derivatives have demonstrated potent antiproliferative properties against various cancer cell lines.[7][8] For instance, some analogs show exceptional inhibitory activity against MCF-7 breast cancer cells.[7] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization or the disruption of the p53-MDM2 protein-protein interaction.[7][9]

  • Antimicrobial and Antifungal Properties: Compounds within this class have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1][6]

  • μ-Opioid Receptor Binding: Certain spirooxindole alkaloids isolated from Mitragyna speciosa have shown promising binding affinities for the μ-opioid receptor.[1][9]

  • 5-HT6 Receptor Ligands: Synthetic derivatives of this compound have been investigated as new ligands for the 5-HT6 serotonin receptor, suggesting potential applications in neuroscience.[5]

Putative Signaling Pathway Involvement

The diverse biological activities of spiro[pyrrolidin-3,3′-oxindole] alkaloids suggest their interaction with multiple cellular signaling pathways. Based on the activities of related compounds, a potential, though unconfirmed for this compound, mechanism of action could involve the modulation of pathways critical for cell cycle progression and apoptosis. For example, the inhibition of the p53-MDM2 interaction by some analogs directly impacts the p53 signaling pathway, a crucial regulator of cell fate.

Putative_Signaling_Pathway Spiro_Oxindole Spiro[pyrrolidin-3,3'-oxindole] (e.g., MI-5) MDM2 MDM2 Spiro_Oxindole->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Inhibition of the p53-MDM2 interaction by some spirooxindoles.

Conclusion

This compound represents an intriguing natural product with a synthetically accessible scaffold. While its specific biological functions remain to be fully elucidated, the diverse activities of the broader spiro[pyrrolidin-3,3′-oxindole] class highlight the potential of these compounds as valuable leads in drug discovery. Further research into the specific biological targets and signaling pathways of this compound is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(±)-Coerulescine is a spiro[pyrrolidin-3,3′-oxindole] alkaloid, a structural framework present in numerous cytostatic natural products.[1][2] Originally isolated from the blue canary grass, Phalaris coerulescens, it represents a key target for synthetic chemists due to the biological activities associated with its structural class.[2][3] Notably, analogues of the spiro[pyrrolidin-3,3′-oxindole] core have demonstrated significant activity against human breast cancer cells, fueling interest in developing efficient synthetic routes to these molecules.[1][3] This document outlines a detailed protocol for the total synthesis of racemic (±)-coerulescine based on a Wittig olefination–Claisen rearrangement strategy.[1][4]

Overall Synthetic Workflow

The synthesis begins with o-nitrobenzaldehyde and proceeds through a sequence of key transformations including a Wittig olefination, a thermal Claisen rearrangement, and a reductive cyclization to form the core oxindole structure. Subsequent functional group manipulations, including oxidative cleavage and reductive amination, lead to the final spiro[pyrrolidin-3,3′-oxindole] system of (±)-coerulescine.

G cluster_start Part 1: Oxindole Core Construction cluster_middle Part 2: Spirocycle Formation cluster_end Part 3: Final Product A o-Nitrobenzaldehyde B Allyl Vinyl Ether (5) A->B Wittig Olefination C 4-Pentenal (6) B->C Claisen Rearrangement D Carboxylic Acid (7) C->D Jones Oxidation E Ethyl Ester (8) D->E Esterification F Oxindole (9) E->F Reductive Cyclization (Zn, NH4Cl) G Boc-Protected Oxindole (10) F->G Boc Protection H Ethyl Carbonate Adduct (11) G->H Acylation I Aldehyde (12) H->I Oxidative Cleavage J Boc-Spiro-oxindole (13) I->J Reductive Amination K Amine Hydrochloride (14) J->K Boc Deprotection L (±)-Coerulescine K->L Amide Reduction (n-BuLi, LAH)

Caption: Total synthesis workflow for (±)-coerulescine.

Experimental Protocols

The following protocols are based on the synthetic route developed by Kulkarni et al.[1][2]

Part 1: Oxindole Core Construction

  • Wittig Olefination of o-Nitrobenzaldehyde:

    • To a solution of allyloxymethyltriphenylphosphonium chloride in anhydrous THF at 0 °C, add sodium tert-butoxide.

    • Stir the resulting ylide solution before adding o-nitrobenzaldehyde.

    • Allow the reaction to proceed to completion.

    • The product, allyl vinyl ether 5 , is typically obtained as an inseparable mixture of E/Z isomers and is used in the next step without further purification.[1]

  • Claisen Rearrangement to 4-Pentenal (6):

    • Dissolve the mixture of allyl vinyl ethers 5 in xylene.

    • Heat the solution to reflux to effect the[5][5]-sigmatropic rearrangement.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure to yield 4-pentenal 6 .[1]

  • Jones Oxidation to Carboxylic Acid (7):

    • Dissolve aldehyde 6 in acetone.

    • Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color is observed.

    • Quench the reaction with isopropanol and perform a standard aqueous workup.

    • The resulting carboxylic acid 7 is often used immediately in the next step.[1]

  • Esterification to Ethyl Ester (8):

    • To a solution of carboxylic acid 7 in ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux.

    • After completion, neutralize the reaction mixture and extract the product to yield ethyl ester 8 .[1]

  • Reductive Cyclization to Oxindole (9):

    • Dissolve the nitro-ester 8 in ethanol.

    • Add zinc powder and an aqueous solution of ammonium chloride.

    • Heat the mixture to reflux, which effects both the reduction of the nitro group and subsequent cyclization.

    • Filter the reaction mixture and concentrate the filtrate to obtain the 3-allyl-oxindole 9 .[1][2]

Part 2: Spirocycle Formation

  • Boc Protection of Oxindole (9):

    • To a solution of oxindole 9 in anhydrous THF at 0 °C, add sodium hydride.

    • After hydrogen evolution ceases, add di-tert-butyl dicarbonate ((Boc)₂O).

    • Stir the reaction until completion and perform an aqueous workup to yield the N-Boc protected oxindole 10 .[1]

  • Acylation of Oxindole (10):

    • Treat the protected oxindole 10 with sodium hydride in THF at 0 °C.

    • Add ethyl chloroformate to the resulting anion.

    • Purify the crude product to obtain compound 11 .[1]

  • Oxidative Cleavage to Aldehyde (12):

    • Subject the allyl group of compound 11 to oxidative cleavage.

    • This is achieved using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant to form a diol.

    • The intermediate diol is then cleaved using sodium metaperiodate on silica in dichloromethane to yield the aldehyde 12 .[1][2]

  • Reductive Amination to Spiro-oxindole (13):

    • Conduct a reductive amination of aldehyde 12 using methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in THF.

    • This reaction forms the pyrrolidine ring, yielding the Boc-protected spiro-oxindole 13 .[1][2]

  • Boc Deprotection:

    • Remove the Boc protecting group from compound 13 by treatment with 2.5 M aqueous HCl in THF at reflux.

    • This step yields the spiro-oxindole amine hydrochloride salt 14 .[1][2]

Part 3: Final Reduction

  • Chemoselective Amide Reduction to (±)-Coerulescine:

    • Perform a chemoselective reduction of the amide in intermediate 14 .

    • Treat the substrate with n-butyllithium (n-BuLi) followed by lithium aluminum hydride (LAH) in THF.

    • Standard workup and purification yield the final product, (±)-coerulescine.[1][2]

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of (±)-coerulescine.

Step #TransformationStarting MaterialProductReported Yield (%)
2Claisen RearrangementAllyl Vinyl Ether (5)4-Pentenal (6)85%[1][2]
7Acylation with Ethyl ChloroformateOxindole (10)Adduct (11)80%[1][2][3]
1-11Overall Synthesiso-Nitrobenzaldehyde(±)-CoerulescineNot Specified

Note: Yields for other steps were not explicitly detailed in the cited abstracts.

References

Method 1: Bifunctional Thiosquaramide-Catalyzed Enantioselective Oxidative Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

An enantioselective approach to the synthesis of (-)-coerulescine, a spiro[pyrrolidin-3,3'-oxindole] alkaloid, has been effectively achieved through several methodologies. This document outlines a highly successful method utilizing a bifunctional thiosquaramide-catalyzed asymmetric oxidative rearrangement, which affords the target molecule with excellent enantioselectivity and yield. An alternative organocatalytic method involving an asymmetric Michael addition is also briefly discussed.

This protocol focuses on the asymmetric synthesis of (-)-coerulescine from a tetrahydro-β-carboline precursor. The key step is an enantioselective oxidative rearrangement catalyzed by a chiral bifunctional thiosquaramide catalyst, which induces a high degree of stereocontrol, leading to the desired (R)-enantiomer with high enantiomeric excess.

Quantitative Data Summary
StepProductCatalystYield (%)Enantiomeric Excess (ee %)
Asymmetric Oxidative Rearrangement(-)-CoerulescineThiosquaramide 11b (10 mol%)8598
Experimental Protocol

Materials:

  • Tetrahydro-β-carboline precursor (20a)

  • N-Bromosuccinimide (NBS)

  • Bifunctional thiosquaramide catalyst (11b)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O), distilled

  • Acetic acid (AcOH)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tetrahydro-β-carboline precursor (1.0 equivalent).

  • Solvent and Catalyst Addition: Dissolve the starting material in a 1:1:1 mixture of THF, water, and acetic acid. Add the chiral bifunctional thiosquaramide catalyst (11b, 0.10 equivalents).

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.0 equivalent) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford pure (-)-coerulescine.

  • Analysis: The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1][2]

Synthetic Workflow

start Tetrahydro-β-carboline product (-)-Coerulescine (85% Yield, 98% ee) start->product Asymmetric Oxidative Rearrangement reagents NBS (1 equiv.) Thiosquaramide Catalyst (10 mol%) THF/H₂O/AcOH (1:1:1), 0 °C, 20 min

Caption: Enantioselective synthesis of (-)-coerulescine.

Method 2: Asymmetric Organocatalyzed Michael Addition

An alternative enantioselective synthesis of (-)-coerulescine has been developed utilizing an asymmetric Michael addition of nitromethane to a 2-oxoindoline-3-ylidene acetaldehyde, catalyzed by a diarylprolinol silyl ether.[3] This key step establishes the all-carbon quaternary spirocyclic stereocenter with high enantioselectivity. The synthesis is completed in a three one-pot sequential operation.

Quantitative Data Summary
StepProductOverall Yield (%)
Three One-Pot Sequential Synthesis(-)-Coerulescine46

Note: The specific enantiomeric excess for (-)-coerulescine was not detailed in the provided information, although it is described as "excellent".[3]

This method provides a highly efficient, one-pot approach to the synthesis of (-)-coerulescine and related spirooxindole alkaloids.

Biological Significance

Coerulescine belongs to the spiro[pyrrolidin-3,3'-oxindole] class of alkaloids, a structural motif found in numerous natural products with interesting biological activities.[4] Notably, unnatural analogs of this scaffold have demonstrated significant activity against human breast cancer cells, spurring considerable interest in the total synthesis of these alkaloids and their derivatives.[4] The development of enantioselective synthetic routes is crucial for the preparation of enantiomerically pure compounds for pharmacological evaluation.

References

Synthetic Routes to the Spiro[pyrrolidin-3,3'-oxindole] Framework: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[pyrrolidin-3,3'-oxindole] scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its presence in numerous bioactive natural products and synthetic compounds has established it as a core structure for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this important framework, focusing on prevalent and efficient synthetic strategies.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and widely employed methods for the construction of the spiro[pyrrolidin-3,3'-oxindole] core. This approach allows for the rapid assembly of the complex spirocyclic system with high stereocontrol.

Three-Component 1,3-Dipolar Cycloaddition of Isatins, α-Amino Acids, and Dipolarophiles

This versatile one-pot reaction involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative with an α-amino acid, which then undergoes a cycloaddition with a suitable dipolarophile.

General Reaction Scheme:

G cluster_0 Azomethine Ylide Formation Isatin Isatin Ylide Azomethine Ylide Isatin->Ylide + AminoAcid α-Amino Acid (e.g., Sarcosine, Proline) AminoAcid->Ylide - CO2, - H2O Spiro Spiro[pyrrolidin-3,3'-oxindole] Ylide->Spiro + [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Chalcone, Maleimide) Dipolarophile->Spiro

Caption: General workflow for the three-component 1,3-dipolar cycloaddition.

Quantitative Data Summary:

The following table summarizes the results for the synthesis of various spiro[pyrrolidin-3,3'-oxindole] derivatives via this three-component strategy, highlighting the versatility of the reaction with different substrates.

EntryIsatin Derivativeα-Amino AcidDipolarophileSolventYield (%)d.r.Ref.
1IsatinL-ProlineDimethyl maleate1,4-Dioxane99>99:1[1]
2N-MethylisatinL-ProlineDimethyl maleate1,4-Dioxane92>99:1[1]
35-BromoisatinL-ProlineDiethyl maleate1,4-Dioxane95>99:1[1]
4IsatinSarcosine(E)-ChalconeEthanol85-95-[2]
5N-EthylisatinL-ProlineN-PhenylmaleimideMethanol95>99:1[3]

Experimental Protocol: Synthesis of Spiropyrrolizidine Oxindoles (Table 1, Entry 1) [1]

  • To a solution of isatin (0.2 mmol) and L-proline (0.2 mmol) in 1,4-dioxane (1.0 mL) was added dimethyl maleate (0.2 mmol).

  • The reaction mixture was stirred at 60 °C for the time specified in the data table (typically 3-5 hours), and the progress was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature.

  • The solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiropyrrolizidine oxindole.

Asymmetric Organocatalytic 1,3-Dipolar Cycloaddition

The use of chiral organocatalysts, such as phosphoric acids, allows for the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles]. A notable example is the reaction between methyleneindolinones, aldehydes, and amino esters.

Reaction Scheme and Catalytic Cycle:

G cluster_0 Catalytic Cycle Catalyst Chiral Phosphoric Acid (CPA) Ylide_CPA Azomethine Ylide CPA Complex Catalyst->Ylide_CPA Aldehyde Aldehyde Aldehyde->Ylide_CPA AminoEster Amino Ester AminoEster->Ylide_CPA TransitionState Ternary Transition State Ylide_CPA->TransitionState Methyleneindolinone Methyleneindolinone Methyleneindolinone->TransitionState Product_CPA Spirooxindole CPA Complex TransitionState->Product_CPA [3+2] Cycloaddition Product_CPA->Catalyst Catalyst Regeneration Product Enantioenriched Spirooxindole Product_CPA->Product G Start Indolylidenecyanoester + Nitroalkane Step1 Organocatalyzed Nitro-Michael Addition Start->Step1 Intermediate Nitro-Michael Adduct Step1->Intermediate Step2 Metal-Catalyzed Reductive Cyclization Intermediate->Step2 End Functionalized Spiro[pyrrolidin-3,3'-oxindole] Step2->End

References

Application Notes and Protocols for the Oxidative Rearrangement in Coerulescine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oxidative rearrangement step, a pivotal transformation in the total synthesis of Coerulescine. This key reaction converts a tetrahydro-β-carboline precursor into the characteristic spirooxindole scaffold of the target alkaloid. Detailed protocols for various oxidizing agents are presented, along with comparative data to aid in methodological selection.

Introduction to the Oxidative Rearrangement

The synthesis of this compound, a spiro[pyrrolidin-3,3'-oxindole] alkaloid, has garnered significant interest due to the biological activities associated with this structural motif. A critical step in many synthetic routes is the oxidative rearrangement of a corresponding N-protected tetrahydro-β-carboline. This transformation involves the oxidation of the indole nucleus, followed by a rearrangement to form the spirocyclic oxindole core. Several oxidizing agents have been successfully employed for this purpose, each with its own advantages and specific reaction conditions. This document outlines the application of four such reagents: Trichloroisocyanuric acid (TCCA), tert-butyl hypochlorite (t-BuOCl), N-bromosuccinimide (NBS), and lead tetraacetate (Pb(OAc)₄).

Comparative Data of Oxidizing Agents

The selection of an appropriate oxidizing agent is crucial for the successful synthesis of this compound. The following table summarizes the key quantitative data for the oxidative rearrangement of a model N-protected tetrahydro-β-carboline to the corresponding spirooxindole, facilitating a direct comparison of different methodologies.

Oxidizing AgentPrecursor (Starting Material)Product (Spirooxindole)Reagent (equiv.)SolventTemperature (°C)TimeYield (%)Reference
TCCA(±)-2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole(±)-Coerulescine0.35THF/H₂O (1:1)Room Temp.30 min93[1]
t-BuOClN-Boc-1,2,3,4-tetrahydro-β-carbolineN-Boc-spirooxindoleN/AN/AN/AN/AN/A[2][3][4]
NBSN-Boc-1,2,3,4-tetrahydro-β-carbolineN-Boc-spirooxindoleN/AN/AN/AN/AN/A[2][3]
Pb(OAc)₄N-Acetyl-1,2,3,4-tetrahydro-β-carbolineN-Acetyl-spirooxindoleN/AN/AN/AN/AN/A[2][3][5]

Note: Detailed quantitative data for t-BuOCl, NBS, and Pb(OAc)₄ in the direct synthesis of this compound from its immediate precursor were not available in the cited literature. The table reflects the general application of these reagents in the oxidative rearrangement of related tetrahydro-β-carboline precursors to spirooxindoles.

Experimental Protocols

Protocol 1: TCCA-Mediated Oxidative Rearrangement for the Synthesis of (±)-Coerulescine[1]

This protocol describes a highly efficient and rapid method for the synthesis of (±)-Coerulescine using Trichloroisocyanuric acid (TCCA) as the oxidizing agent.

Materials:

  • (±)-2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1.0 equiv.)

  • Trichloroisocyanuric acid (TCCA) (0.35 equiv.)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred homogeneous solution of (±)-2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in a 1:1 mixture of THF and water, add TCCA in one portion at room temperature.

  • Stir the resulting reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., EtOAc:hexane or MeOH:CH₂Cl₂).

  • Upon completion of the reaction, quench by the addition of a saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic phases, wash with water, and dry over Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure (±)-Coerulescine.

Expected Yield: 93%[1]

Protocol 2: General Procedure for Oxidative Rearrangement using tert-Butyl Hypochlorite (t-BuOCl)

While a specific protocol for this compound synthesis is not detailed, the following represents a general procedure for the oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles using t-BuOCl.[2][3][4]

Materials:

  • N-protected tetrahydro-β-carboline (1.0 equiv.)

  • tert-Butyl hypochlorite (t-BuOCl) (1.0-1.2 equiv.)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable base

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

Procedure:

  • Dissolve the N-protected tetrahydro-β-carboline in the chosen solvent and cool the solution to 0 °C.

  • Add t-BuOCl dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated Na₂S₂O₃ solution.

  • Add a suitable base (e.g., Et₃N) to facilitate the rearrangement.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired spirooxindole.

Protocol 3: General Procedure for Oxidative Rearrangement using N-Bromosuccinimide (NBS)

The following is a general protocol for the NBS-mediated oxidative rearrangement of tetrahydro-β-carbolines.[2][3]

Materials:

  • N-protected tetrahydro-β-carboline (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.0-1.2 equiv.)

  • Aqueous solvent mixture (e.g., THF/water, acetone/water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected tetrahydro-β-carboline in the aqueous solvent mixture.

  • Add NBS portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by adding a saturated NaHCO₃ solution.

  • Extract the mixture with EtOAc.

  • Combine the organic extracts, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the spirooxindole.

Protocol 4: General Procedure for Oxidative Rearrangement using Lead Tetraacetate (Pb(OAc)₄)

Lead tetraacetate is another effective reagent for the oxidative rearrangement of tetrahydro-β-carbolines.[2][3][5]

Materials:

  • N-protected tetrahydro-β-carboline (1.0 equiv.)

  • Lead tetraacetate (Pb(OAc)₄) (1.0-1.2 equiv.)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected tetrahydro-β-carboline in the chosen solvent.

  • Add Pb(OAc)₄ portion-wise to the solution at room temperature.

  • Stir the reaction mixture, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture to remove lead salts.

  • Wash the filtrate with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography to obtain the spirooxindole product.

Reaction Mechanisms and Visualizations

The oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles proceeds through a multi-step mechanism. The initial step involves the oxidation of the indole nitrogen, followed by nucleophilic attack of water and a subsequent semi-pinacol-type rearrangement.

Proposed Mechanism for TCCA-Mediated Oxidative Rearrangement

TCCA_Mechanism THBC Tetrahydro-β-carboline Intermediate1 N-Chloro-iminium ion THBC->Intermediate1 Oxidation TCCA TCCA Intermediate2 Hydroxyindolenine Intermediate1->Intermediate2 H₂O attack Spirooxindole Spirooxindole (this compound) Intermediate2->Spirooxindole Semi-pinacol rearrangement

Caption: Proposed mechanism for the TCCA-mediated oxidative rearrangement.

Proposed Mechanism for t-BuOCl or NBS-Mediated Oxidative Rearrangement[6]

Halogen_Mechanism THBC Tetrahydro-β-carboline Intermediate1 Halogenated Intermediate THBC->Intermediate1 Oxidative Halogenation Oxidant t-BuOCl or NBS Intermediate2 Hydroxyindolenine Intermediate1->Intermediate2 Addition of Water Spirooxindole Spirooxindole Intermediate2->Spirooxindole Semi-pinacol Rearrangement

Caption: Mechanism of t-BuOCl or NBS-mediated oxidative rearrangement.

Experimental Workflow for this compound Synthesis

Workflow cluster_synthesis Synthesis of (±)-Coerulescine Start Start: (±)-2-Methyl-2,3,4,9-tetrahydro -1H-pyrido[3,4-b]indole Reaction Oxidative Rearrangement - Oxidizing Agent (e.g., TCCA) - Solvent (e.g., THF/H₂O) - Room Temperature Start->Reaction Workup Workup - Quench with NaHCO₃ - EtOAc Extraction - Drying (Na₂SO₄) Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Product Product: (±)-Coerulescine Purification->Product

Caption: General experimental workflow for the synthesis of (±)-Coerulescine.

References

Gram-Scale Synthesis of Coerulescine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coerulescine is a spirooxindole alkaloid first isolated from the blue canary grass, Phalaris coerulescens.[1][2] As a member of the spiro[pyrrolidin-3,3'-oxindole] class of natural products, it is a subject of interest for its potential biological activities. This document provides detailed protocols for the gram-scale synthesis of (±)-Coerulescine, facilitating its availability for research in oncology, cell biology, and drug discovery. Two distinct and scalable synthetic routes are presented, along with comprehensive experimental procedures and characterization data. Additionally, a putative mechanism of action is discussed, focusing on the potential of this compound to induce cell cycle arrest, a hallmark of many spirooxindole alkaloids.

Introduction

The spirooxindole scaffold is a privileged structural motif found in numerous biologically active natural products and is a key pharmacophore in modern drug discovery.[3] Many of these compounds, including this compound and its analogue Horsfiline, have demonstrated interesting pharmacological properties.[1] Notably, synthetic analogues of the spiro[pyrrolidin-3,3′-oxindole] core have shown significant activity against human breast cancer cells, spurring further investigation into this class of molecules.[1] The availability of robust and scalable synthetic methods is crucial for advancing the biological and medicinal chemistry studies of this compound. This document details two such methods, enabling the production of gram quantities of the target compound for comprehensive research.

Chemical Structures

CompoundStructure
(±)-Coerulescine
Starting Material (Route 1)o-Nitrobenzaldehyde
Starting Material (Route 2)N-protected tetrahydro-β-carboline

Experimental Protocols

Two primary routes for the gram-scale synthesis of (±)-Coerulescine are detailed below.

Protocol 1: Wittig Olefination-Claisen Rearrangement Approach (Kulkarni et al.)

This synthetic route commences with o-nitrobenzaldehyde and proceeds through a key Wittig olefination and Claisen rearrangement to construct the 3-allyl oxindole intermediate, which is then converted to (±)-Coerulescine.[2]

Experimental Workflow:

G cluster_0 Synthesis of 3-Allyl Oxindole Intermediate cluster_1 Conversion to this compound A o-Nitrobenzaldehyde B Allyl vinyl ether A->B Wittig Olefination C 4-Pentenal B->C Claisen Rearrangement D Ethyl 2-(2-nitrophenyl)-4-pentenoate C->D Jones Oxidation & Esterification E 3-Allyl-2-oxindole D->E Reductive Cyclization (Zn/NH4Cl) F N-Boc-3-allyl-2-oxindole E->F Boc Protection G N-Boc-3-(2-oxoethyl)-2-oxindole F->G Oxidative Cleavage (OsO4/NaIO4) H N-Boc-spiro[oxindole-3,3'-pyrrolidine] G->H Reductive Amination (MeNH2·HCl/NaCNBH3) I Spiro[oxindole-3,3'-pyrrolidine] H->I Boc Deprotection (HCl) J (±)-Coerulescine I->J Chemoselective Reduction (n-BuLi/LAH)

Caption: Synthetic workflow for (±)-Coerulescine via the Wittig-Claisen route.

Detailed Steps:

  • Synthesis of Allyl vinyl ether: To a solution of allyloxymethylenetriphenylphosphorane in THF at 0 °C, add sodium tert-butoxide followed by o-nitrobenzaldehyde. Stir until completion.

  • Claisen Rearrangement: Heat the resulting allyl vinyl ether in refluxing xylene to yield the corresponding 4-pentenal.[2]

  • Jones Oxidation and Esterification: Oxidize the aldehyde to a carboxylic acid using Jones reagent in acetone, followed by esterification with ethanol and sulfuric acid.

  • Reductive Cyclization: Treat the nitro-ester with zinc dust and ammonium chloride in refluxing ethanol to afford 3-allyl-2-oxindole.[2]

  • Boc Protection: Protect the amide nitrogen with a Boc group using di-tert-butyl dicarbonate and sodium hydride in THF.

  • Oxidative Cleavage: Cleave the allyl group using catalytic osmium tetroxide and N-methylmorpholine N-oxide, followed by sodium metaperiodate on silica gel to yield the corresponding aldehyde.[2]

  • Reductive Amination: Perform a reductive amination with methylamine hydrochloride and sodium cyanoborohydride in THF to form the spiro-pyrrolidine ring.[2]

  • Boc Deprotection: Remove the Boc protecting group by refluxing in aqueous HCl and THF.

  • Final Reduction: Achieve the final product, (±)-Coerulescine, by chemoselective reduction of the amide with n-butyllithium and lithium aluminum hydride in THF.[2]

Protocol 2: TCCA-Mediated Oxidative Rearrangement (Sathish et al.)

This efficient protocol utilizes a trichloroisocyanuric acid (TCCA)-mediated oxidative rearrangement of an N-protected tetrahydro-β-carboline to construct the spirooxindole core. This method has been demonstrated to be effective for gram-scale synthesis.

Experimental Workflow:

G A Tryptamine B N-Protected Tetrahydro-β-carboline A->B Pictet-Spengler Reaction & N-Protection C Spiro[oxindole-3,3'-pyrrolidine] intermediate B->C TCCA-mediated Oxidative Rearrangement D (±)-Coerulescine C->D Deprotection & Reduction

Caption: Synthetic workflow for (±)-Coerulescine via TCCA-mediated rearrangement.

Detailed Steps:

  • Synthesis of N-Protected Tetrahydro-β-carboline: Synthesize the tetrahydro-β-carboline precursor via a Pictet-Spengler reaction between tryptamine and an appropriate aldehyde, followed by protection of the nitrogen atom.

  • TCCA-Mediated Oxidative Rearrangement: Treat the N-protected tetrahydro-β-carboline with a low equivalence of trichloroisocyanuric acid (TCCA) in an appropriate solvent to induce the oxidative rearrangement to the spirooxindole scaffold.

  • Final Conversion to (±)-Coerulescine: The resulting spirooxindole intermediate is then converted to (±)-Coerulescine through appropriate deprotection and reduction steps, similar to those described in Protocol 1.

Quantitative Data

Step (Protocol 1)ProductYield (%)
Claisen Rearrangement4-Pentenal85
Boc Protection & Chloroformate AdditionOxindole 1180
Conversion of this compound to Horsfiline5-bromo derivative to Horsfiline60

Note: Detailed step-by-step yields for the entire gram-scale synthesis are not fully reported in a single source. The provided yields are for key transformations as reported in the literature.[2]

Spectroscopic Data for (±)-Coerulescine:

  • ¹H NMR (CDCl₃): Spectral data should be compared to literature values. Key signals include aromatic protons of the oxindole ring, and protons of the spiro-pyrrolidine ring system.

  • ¹³C NMR (CDCl₃): Characteristic signals for the carbonyl group of the oxindole, spiro-carbon, and other aromatic and aliphatic carbons should be verified against reported data.

  • Mass Spectrometry (ESI-HRMS): Calculated m/z for C₁₂H₁₄N₂O should be compared with the found value.

  • IR (KBr): Characteristic absorption bands for N-H and C=O stretching should be present.

Application Notes: Biological Context and Putative Mechanism of Action

Spirooxindole alkaloids are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] A significant number of compounds within this class, such as spirotryprostatin A and B, have been identified as potent inhibitors of cell cycle progression, specifically targeting the G2/M phase. This activity is often attributed to the disruption of microtubule dynamics.

While the specific signaling pathway of this compound has not been definitively elucidated, its structural similarity to other G2/M arresting spirooxindoles suggests a plausible mechanism of action involving the inhibition of tubulin polymerization. This interference with microtubule function would disrupt the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. The failure to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M checkpoint, which can ultimately trigger apoptosis (programmed cell death) in cancer cells.

Putative Signaling Pathway for this compound-Induced Cell Cycle Arrest:

G This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Checkpoint G2/M Checkpoint Activation MitoticSpindle->G2M_Checkpoint Disruption leads to CellCycleArrest Cell Cycle Arrest at G2/M G2M_Checkpoint->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: A proposed pathway for this compound-induced G2/M cell cycle arrest.

This proposed mechanism provides a solid foundation for further investigation into the anticancer potential of this compound. Researchers can utilize the gram-scale synthesis protocols provided herein to produce sufficient quantities of the compound to validate this hypothesis through various cell-based assays, including cell cycle analysis, tubulin polymerization assays, and apoptosis induction studies.

Conclusion

The detailed protocols for the gram-scale synthesis of (±)-Coerulescine presented in this document offer researchers the means to access this promising spirooxindole alkaloid for in-depth biological evaluation. The potential of this compound to act as a cell cycle inhibitor warrants further investigation, and the synthetic routes described provide a practical and scalable approach to facilitate these studies. The exploration of this compound and its analogues may lead to the development of novel therapeutic agents for the treatment of cancer and other proliferative diseases.

References

Investigating the Mechanism of Action of Coerulescine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coerulescine is a naturally occurring spiro[pyrrolidin-3,3'-oxindole] alkaloid. While specific mechanistic data for this compound is limited, the broader class of spirooxindole alkaloids has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Notably, synthetic analogs of spiro[pyrrolidin-3,3'-oxindoles] have demonstrated significant efficacy against human breast cancer cells.[1] This document provides an overview of the known mechanisms of action for the spirooxindole class of compounds and offers detailed protocols to investigate whether this compound exhibits similar activities. The primary reported activities for this class include anticancer, antimicrobial, and receptor-specific ligand binding.[2][3]

Potential Mechanisms of Action of Spirooxindole Alkaloids

The spirooxindole scaffold is a key pharmacophore that interacts with various biological targets, leading to a range of cellular effects.[2] The primary reported mechanism for their anticancer activity is the inhibition of the p53-MDM2 interaction, which leads to the activation of the p53 tumor suppressor pathway.[4] Other observed anticancer mechanisms include the induction of reactive oxygen species (ROS)-mediated apoptosis and the inhibition of crucial cell cycle kinases and enzymes.[5][6]

Anticancer Activity
  • Inhibition of p53-MDM2 Interaction: Many spirooxindole compounds exhibit antitumor properties by disrupting the interaction between p53 and its negative regulator, MDM2. This inhibition stabilizes p53, allowing it to induce cell cycle arrest and apoptosis.[4]

  • Induction of ROS-Mediated Apoptosis: Some spirooxindoles can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.[5]

  • Kinase Inhibition: Spirooxindoles have been shown to inhibit various kinases involved in cell cycle progression and proliferation, such as Plk4 kinase.[7]

  • Enzyme Inhibition: Inhibition of enzymes like phosphodiesterase 1 (PDE1) has been identified as another mechanism through which spirooxindoles exert their anticancer effects.[6]

Receptor Binding Activity
  • Serotonin Receptor Ligands: Certain spiro[pyrrolidine-3,3'-oxindole] derivatives have been identified as potent ligands for serotonin receptors, specifically the 5-HT6 and 5-HT7 subtypes.[8][9]

  • Liver X Receptor (LXR) Agonism: A novel spiro[pyrrolidine-3,3'-oxindole] scaffold has been shown to act as an LXRβ agonist, playing a role in cholesterol metabolism and osteoclast differentiation.[10]

Quantitative Data for Spirooxindole Derivatives

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the reported IC50 values for various spirooxindole derivatives against different cancer cell lines and targets. This data provides a reference for the potential potency of this compound and a benchmark for experimental investigation.

Compound ClassTarget/Cell LineIC50 Value (µM)Reference
Steroidal Spirooxindole (by241)MGC-803 (Gastric Cancer)2.77[5]
Steroidal Spirooxindole (by241)BGC-803 (Gastric Cancer)1.18[5]
Steroidal Spirooxindole (by241)SMMC-7721 (Hepatocarcinoma)4.83[5]
Steroidal Spirooxindole (by241)ZIP77 (Hepatocarcinoma)2.71[5]
Spirooxindole linked to BenzimidazolylMDA-MB-231 (Breast Cancer)3.797 ± 0.205[4]
Spirooxindole linked to BenzimidazolylPC3 (Prostate Cancer)4.314 ± 0.036[4]
Di-spirooxindole derivative (25b)PC3 (Prostate Cancer)3.7 ± 1.0[11]
Di-spirooxindole derivative (25e)HeLa (Cervical Cancer)7.2 ± 0.5[11]
Di-spirooxindole derivative (25d)MDA-MB-231 (Breast Cancer)7.63 ± 0.08[11]
Halogenated Spirooxindole (21l)HeLa (Cervical Cancer)0.71 ± 0.05[11]
Halogenated Spirooxindole (28d)MCF-7 (Breast Cancer)7.36 ± 0.37[11]
Halogenated Spirooxindole (28f)PC3 (Prostate Cancer)8.7 ± 0.7[11]
Spirooxindole derivative (4b)Caco-2 (Colon Cancer)68 ± 6[7]
Spirooxindole derivative (4b)HCT-116 (Colon Cancer)63 ± 4[7]
Spirooxindole derivative (4i)Caco-2 (Colon Cancer)55 ± 3[7]
Spirooxindole derivative (4i)HCT-116 (Colon Cancer)51 ± 4[7]
LXRβ Agonist (B9)Osteoclastogenesis0.078 - 0.36[10]

Experimental Protocols

The following protocols are designed to investigate the potential mechanisms of action of this compound based on the known activities of the spirooxindole class.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3, HeLa, MGC-803)

  • Normal human cell line (e.g., L-02, Het-1A) for selectivity assessment

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Expected Outcome: This assay will determine the concentration of this compound that inhibits the growth of cancer cells by 50% and assess its selectivity towards cancer cells over normal cells.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound (Serial Dilutions) start->treat Overnight Adherence incubate Incubate for 48-72h treat->incubate viability Add Viability Reagent (e.g., MTT) incubate->viability measure Measure Absorbance viability->measure 4h Incubation calculate Calculate IC50 Value measure->calculate

Figure 1. Workflow for the in vitro cytotoxicity assay.

Protocol 2: p53-MDM2 Interaction Assay (ELISA-based)

Objective: To determine if this compound can inhibit the protein-protein interaction between p53 and MDM2.

Materials:

  • This compound

  • Recombinant human p53 protein

  • Recombinant human MDM2 protein

  • p53-MDM2 Interaction Assay Kit (e.g., from Cayman Chemical, BPS Bioscience)

  • 96-well plates pre-coated with MDM2

  • Wash buffers and blocking buffers

  • HRP-conjugated anti-p53 antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted this compound or control compounds to the MDM2-coated wells.

  • Add recombinant p53 protein to each well and incubate for the recommended time to allow for binding.

  • Wash the wells to remove unbound p53.

  • Add the HRP-conjugated anti-p53 antibody and incubate.

  • Wash the wells to remove the unbound antibody.

  • Add the TMB substrate and incubate until a color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition of the p53-MDM2 interaction for each concentration of this compound and determine the IC50 value.

Expected Outcome: This assay will reveal if this compound can directly disrupt the p53-MDM2 interaction, a key mechanism for anticancer activity in the spirooxindole class.

G cluster_pathway p53-MDM2 Signaling Pathway MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Activates This compound This compound This compound->MDM2 Inhibits

Figure 2. This compound's potential inhibition of the p53-MDM2 pathway.

Protocol 3: Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular ROS levels in cancer cells treated with this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., MGC-803)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • N-acetylcysteine (NAC) as a ROS scavenger (for control)

  • Phenol red-free cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere.

  • Treat the cells with different concentrations of this compound for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., H2O2). For a negative control, pre-treat cells with NAC before adding this compound.

  • After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in phenol red-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer (excitation/emission ~488/525 nm).

  • Quantify the mean fluorescence intensity and express it as a fold change relative to the vehicle control.

Expected Outcome: An increase in fluorescence intensity in this compound-treated cells will indicate an elevation in intracellular ROS levels, suggesting a ROS-mediated mechanism of action.

G cluster_workflow ROS Detection Assay Workflow start Seed Cells treat Treat with this compound start->treat incubate Incubate with DCFH-DA treat->incubate wash Wash Cells incubate->wash analyze Analyze Fluorescence (Microscopy/Flow Cytometry) wash->analyze quantify Quantify ROS Levels analyze->quantify

Figure 3. Workflow for the ROS detection assay.

Protocol 4: Kinase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on specific kinases (e.g., Plk4).

Materials:

  • This compound

  • Recombinant human Plk4 kinase

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Substrate peptide for Plk4

  • ATP

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Add the diluted this compound or control inhibitor to the wells of a 384-well plate.

  • Add the Plk4 kinase and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for the recommended time.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Expected Outcome: This assay will determine if this compound can directly inhibit the activity of Plk4 or other relevant kinases, providing insight into its potential as a cell cycle inhibitor.

G cluster_pathway Plk4 Kinase Signaling in Centrosome Duplication Plk4 Plk4 Kinase Centrosome Centrosome Duplication Plk4->Centrosome Promotes Aneuploidy Aneuploidy & Chromosome Instability Centrosome->Aneuploidy Dysregulation leads to This compound This compound This compound->Plk4 Inhibits

Figure 4. Potential inhibition of Plk4 kinase by this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the well-documented biological activities of the broader spirooxindole class provide a strong foundation for targeted investigation. The protocols outlined in this document offer a systematic approach to elucidating whether this compound acts through established anticancer pathways, such as p53-MDM2 inhibition and ROS induction, or exhibits other activities like kinase inhibition or receptor modulation. The successful execution of these experiments will be crucial in understanding the therapeutic potential of this compound and guiding future drug development efforts.

References

Application Notes and Protocols for Coerulescine, a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for a hypothetical compound named "Coerulescine." Information regarding this specific compound is not available in the public domain. The data, mechanisms, and protocols presented here are synthesized from research on various other natural and synthetic anticancer agents to serve as an illustrative example of the expected content and format.

Introduction

This compound is a novel synthetic compound that has demonstrated significant potential as an anticancer agent in preclinical studies. These application notes provide an overview of its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key experimental procedures to evaluate its anticancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound is believed to exert its anticancer effects through a multi-targeted approach. Primarily, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[1][2][3] Mechanistic studies indicate that this compound modulates several key signaling pathways implicated in cancer progression, including the MAPK/ERK and PI3K/Akt pathways.[1][2][4] By down-regulating the activity of pro-survival signals, this compound shifts the cellular balance towards programmed cell death.

Data Presentation

In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines using standard cell viability assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[5]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma3.55 ± 0.49
MDA-MB-231Triple-Negative Breast Cancer4.40 ± 0.47
A549Non-Small Cell Lung Cancer12.0 ± 1.5
K562Chronic Myeloid Leukemia10.0 ± 1.2
HCT116Colorectal Carcinoma22.4 ± 2.1
PC-3Prostate Cancer15.8 ± 1.9
HepG2Hepatocellular Carcinoma18.2 ± 2.5

Table 1: IC50 values of this compound in various human cancer cell lines after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

In Vivo Antitumor Efficacy of this compound

The in vivo anticancer activity of this compound was assessed using a xenograft mouse model. Immunocompromised mice bearing tumors derived from human cancer cell lines were treated with this compound, and tumor growth was monitored over time.

Treatment GroupTumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control0+2.5
This compound (10 mg/kg)45 ± 5.2-1.8
This compound (20 mg/kg)68 ± 7.1-3.5

Table 2: In vivo antitumor efficacy of this compound in a xenograft mouse model. Data are presented as the mean percentage of tumor volume reduction and body weight change at the end of the study compared to the vehicle control group.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]

Apoptosis Assay (Caspase-3/7 Activity Assay)

This protocol measures the activation of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in the cell viability assay protocol.

  • After the treatment period, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • The luminescence signal is proportional to the amount of caspase activity.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in an animal model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Human cancer cells

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[8]

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

  • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the predetermined doses and schedule. The control group should receive the vehicle solution.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).[2]

Visualizations

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Processes This compound This compound EGFR EGFR This compound->EGFR inhibits PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest induces EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Akt->Apoptosis inhibits ERK ERK Proliferation Proliferation ERK->Proliferation MAPK->ERK

Caption: Proposed signaling pathway of this compound's anticancer activity.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Caspase Activity) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Xenograft Tumor Xenograft Model Viability->Xenograft Positive Results Lead to InVivoTreatment In Vivo Treatment Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity

References

Application Notes and Protocols: Cell-Based Imaging with Fluorescein Derivatives for the Detection of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes.[][2] An imbalance in ROS production and elimination can lead to oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[][2] Consequently, the ability to accurately detect and quantify ROS in living cells is of paramount importance in biomedical research and drug development.[2] Fluorescein derivatives have emerged as versatile and widely used fluorescent probes for the detection of intracellular ROS due to their high sensitivity and amenability to various imaging platforms.[3][4]

This document provides detailed application notes and protocols for the use of fluorescein derivatives in cell-based imaging of ROS. It includes quantitative data on probe performance, step-by-step experimental procedures, and diagrams of relevant signaling pathways and workflows.

Fluorescent Probe Properties

Fluorescein and its derivatives are a class of synthetic organic compounds that exhibit strong fluorescence upon excitation with UV or blue light.[4] Their fluorescence properties can be modulated through chemical modifications, allowing for the development of probes with tailored characteristics for specific applications.[4] For ROS detection, non-fluorescent fluorescein derivatives are often used. These probes are oxidized by ROS into their highly fluorescent counterparts, providing a direct measure of ROS levels.[3][5]

Table 1: Quantitative Data of Common Fluorescein-Based ROS Probes

Probe NameTarget ROSExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Key Features
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)General ROS (H₂O₂, •OH, ONOO⁻)~495~525VariableCell-permeable, requires intracellular esterase activity for activation.[3][6]
Dihydrorhodamine 123 (DHR 123)H₂O₂, ONOO⁻~500~536~0.8Cationic, accumulates in mitochondria.
Aminophenyl fluorescein (APF)•OH, ONOO⁻~490~515~0.7Highly selective for hydroxyl radical and peroxynitrite.
Hydroxyphenyl fluorescein (HPF)•OH~490~515~0.3Highly selective for hydroxyl radical.

Note: Spectral properties can vary depending on the local microenvironment (e.g., pH, solvent). The quantum yield of DCF is highly dependent on oxidation state and environment.

Signaling Pathways and Experimental Workflows

ROS Generation and Signaling

Reactive oxygen species are generated from various intracellular sources, with the mitochondrial electron transport chain being a primary contributor.[] They play a dual role as both signaling molecules and mediators of cellular damage.

ROS_Signaling cluster_source ROS Sources cluster_ros Reactive Oxygen Species cluster_effects Cellular Effects Mitochondria Mitochondria O2_superoxide Superoxide (O₂⁻) Mitochondria->O2_superoxide NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->O2_superoxide Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->O2_superoxide H2O2 Hydrogen Peroxide (H₂O₂) O2_superoxide->H2O2 SOD OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction Signaling Signal Transduction (e.g., MAPK, NF-κB) H2O2->Signaling Oxidative_Damage Oxidative Damage (DNA, proteins, lipids) OH_radical->Oxidative_Damage Apoptosis Apoptosis Signaling->Apoptosis Oxidative_Damage->Apoptosis Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment Probe_Loading 2. Probe Loading Cell_Culture->Probe_Loading Plate cells and apply experimental treatment Incubation 3. Incubation Probe_Loading->Incubation Add fluorescein derivative probe Washing 4. Washing (Optional) Incubation->Washing Allow probe to de-esterify and react with ROS Image_Acquisition 5. Image Acquisition Washing->Image_Acquisition Remove excess probe Data_Analysis 6. Data Analysis Image_Acquisition->Data_Analysis Fluorescence microscopy or plate reader a a

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of Coerulescine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the critical construction of the spiro[pyrrolidin-3,3′-oxindole] core.

Issue 1: Low Diastereoselectivity in the Spiro-Cyclization Step

Q1: My 1,3-dipolar cycloaddition reaction to form the spiro[pyrrolidin-3,3′-oxindole] core is resulting in a low diastereomeric ratio (dr). What are the potential causes and solutions?

A1: Low diastereoselectivity in the 1,3-dipolar cycloaddition is a common challenge. The facial selectivity of the cycloaddition is influenced by several factors. Here are some troubleshooting steps:

  • Solvent Effects: The polarity of the solvent can significantly impact the transition state of the cycloaddition. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).

  • Catalyst Choice: For metal-catalyzed cycloadditions, the nature of the metal and the ligand is crucial. If you are using a Lewis acid catalyst, consider screening different catalysts (e.g., Ag(I), Cu(I), In(III)) and ligands to enhance facial discrimination.

  • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can favor the formation of the thermodynamically more stable diastereomer by increasing the energy difference between the competing transition states.

  • Nature of the Dipolarophile: The steric and electronic properties of the substituent on your dipolarophile can influence the approach of the azomethine ylide. Modifying the dipolarophile might be necessary if other optimizations fail.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Q2: I am attempting an enantioselective synthesis of this compound using an organocatalyst, but the enantiomeric excess (ee) is low. How can I improve the enantioselectivity?

A2: Achieving high enantioselectivity in the synthesis of the C3 all-carbon quaternary stereocenter of this compound is a significant challenge.[1] Here are key parameters to investigate:

  • Catalyst Loading and Purity: Ensure the organocatalyst is of high purity and use the optimal catalyst loading. Both too low and too high loadings can be detrimental to enantioselectivity.

  • Reaction Conditions: Asymmetric reactions are often highly sensitive to reaction conditions. Systematically optimize the temperature, concentration, and reaction time.

  • Solvent Screening: The solvent can play a crucial role in the organization of the transition state. A solvent screen is highly recommended. Non-polar solvents often provide better enantioselectivity in hydrogen-bonding catalysis.

  • Additives: In some cases, the addition of a co-catalyst or an additive (e.g., a Brønsted acid or base) can enhance the stereochemical outcome.

  • Substrate-Catalyst Matching: The steric and electronic properties of both the substrate and the catalyst must be well-matched. It may be necessary to try different catalyst backbones to find the optimal fit for your specific substrate.

Q3: My oxidative rearrangement of a tetrahydro-β-carboline precursor to the spirooxindole is not proceeding cleanly and gives a mixture of products. What are the likely side reactions and how can I minimize them?

A3: The oxidative rearrangement is a powerful method for constructing the spirooxindole core, but it can be prone to side reactions if not carefully controlled.[2]

  • Choice of Oxidant: Harsh oxidizing agents can lead to over-oxidation or degradation of the starting material and product. Consider using milder and more selective reagents. For instance, dimethyldioxirane (DMD) or a combination of oxone and a halide source can be effective alternatives to reagents like NBS or t-BuOCl.[2][3]

  • Protection Strategy: The presence of sensitive functional groups, particularly on the indole nitrogen, can interfere with the rearrangement. Employing a suitable protecting group (e.g., Boc, Cbz) on the nitrogen atoms can prevent unwanted side reactions.[3]

  • Reaction Temperature: These rearrangements are often exothermic. Maintaining a low and constant temperature throughout the reaction is critical to suppress the formation of byproducts.

  • pH Control: The pH of the reaction medium can influence the stability of the intermediates and the final product. Buffering the reaction mixture may be necessary in some cases.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Reduction of Dihydro-β-carbolines in the Synthesis of (-)-Coerulescine. [4]

EntryCatalystSolventTime (h)Yield (%)ee (%)
1Thiosquaramide 11aToluene248592
2Thiosquaramide 11bToluene128896
3Thiosquaramide 11cToluene248290
4Thiosquaramide 11bCH2Cl2188694
5Thiosquaramide 11bTHF248088

Data extracted from a study on bifunctional thiosquaramide catalyzed asymmetric reduction.[4]

Experimental Protocols

Protocol 1: Bifunctional Thiosquaramide Catalyzed Asymmetric Reduction and Enantioselective Oxidative Rearrangement for the Synthesis of (-)-Coerulescine [4]

  • Asymmetric Reduction: To a solution of the dihydro-β-carboline (1.0 equiv) in toluene (0.1 M) at room temperature, add the chiral thiosquaramide catalyst (10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (balloon) and stirred vigorously for 12-24 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiopure tetrahydro-β-carboline.

  • Oxidative Rearrangement: The resulting tetrahydro-β-carboline (1.0 equiv) is dissolved in a suitable solvent (e.g., CH2Cl2/H2O).

  • The solution is cooled to 0 °C, and N-bromosuccinimide (NBS) (1.1 equiv) is added portion-wise.

  • The reaction is stirred at 0 °C for 1-2 hours until the starting material is consumed.

  • The reaction is quenched with a saturated aqueous solution of Na2S2O3 and extracted with CH2Cl2.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield (-)-Coerulescine.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Key Reaction: [3+2] Cycloaddition cluster_product Product Formation A Isatin Derivative D In situ generation of Azomethine Ylide A->D Condensation B Amino Acid (e.g., Sarcosine) B->D C Dipolarophile E 1,3-Dipolar Cycloaddition C->E Dipolarophile D->E Dipole F Spiro[pyrrolidin-3,3'-oxindole] Core E->F Stereoselective Cyclization G This compound F->G Further Modifications

Caption: Synthetic workflow for this compound via 1,3-dipolar cycloaddition.

G cluster_problem Troubleshooting: Low Stereoselectivity cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Low ee or dr S1 Optimize Temperature Problem->S1 S2 Screen Solvents Problem->S2 S3 Vary Catalyst/Ligand Problem->S3 S4 Modify Substrate Problem->S4 Outcome Improved Stereoselectivity S1->Outcome S2->Outcome S3->Outcome S4->Outcome

Caption: Decision-making workflow for troubleshooting poor stereoselectivity.

References

Technical Support Center: Total Synthesis of Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of Coerulescine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the total synthesis of this compound?

A1: Several successful total syntheses of this compound have been reported, primarily revolving around the construction of the characteristic spiro[pyrrolidin-3,3′-oxindole] core. Key strategies include:

  • Wittig Olefination and Claisen Rearrangement: This approach utilizes a Wittig olefination followed by a Claisen rearrangement to construct a key intermediate, which then undergoes cyclization to form the oxindole ring.[1][2]

  • Oxidative Rearrangement: This method involves the rearrangement of tetrahydro-β-carboline precursors to form the spirooxindole skeleton.[3][4][5]

  • Asymmetric Phase-Transfer Catalysis: For enantioselective synthesis, allylation under phase-transfer catalytic conditions has been employed to set the stereochemistry of a key intermediate.[6]

  • 1,3-Dipolar Cycloaddition: This strategy involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring of the spirooxindole system.[1][2]

Q2: What is a typical overall yield for the total synthesis of this compound?

A2: The overall yield can vary significantly depending on the chosen synthetic route and the efficiency of each step. A reported 7-step enantioselective synthesis achieved an overall yield of 16%.[6] Individual reaction yields within a synthesis can range from moderate to excellent, with some steps exceeding 80-95% yield.[1][2][3]

Q3: Are there any known particularly low-yield steps in this compound synthesis?

A3: While many steps can be optimized to achieve high yields, certain transformations can be challenging. For instance, the final chemoselective reduction of the amide in some routes can be sensitive to reaction conditions. Additionally, multi-component reactions or cascade sequences, while efficient, may require careful optimization to minimize side product formation and maximize the yield of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the total synthesis of this compound.

Issue 1: Low Yield in the Claisen Rearrangement Step
  • Question: My Claisen rearrangement of the allyl vinyl ether intermediate is resulting in a low yield of the desired 4-pentenal. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to incomplete reaction, side reactions, or degradation of the product. Consider the following troubleshooting steps:

    • Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature (e.g., refluxing xylene) for an adequate amount of time to drive the rearrangement to completion.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Solvent Purity: Use high-purity, dry solvent to avoid potential side reactions.

    • Oxygen Exclusion: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting material or product.

Issue 2: Inefficient Cyclization to Form the Oxindole Ring
  • Question: The reduction of the nitro group and subsequent cyclization to form the oxindole ring is not proceeding efficiently. How can I improve this step?

  • Answer: This reductive cyclization is a critical step and its efficiency can be influenced by several factors:

    • Reducing Agent: The choice of reducing agent is crucial. Zinc in the presence of an ammonium salt (e.g., Zn/NH₄Cl) has been reported to be effective for this transformation.[1][2]

    • Reaction Conditions: Ensure the reaction conditions, such as solvent and temperature, are optimized. The reaction is often carried out in a protic solvent like ethanol at reflux.[1][2]

    • Purity of Starting Material: Impurities in the nitro-containing precursor can interfere with the reduction and cyclization. Ensure the starting material is of high purity.

Issue 3: Poor Diastereoselectivity in the Spiro-Center Formation
  • Question: I am observing the formation of diastereomers during the creation of the spiro-center. How can I improve the diastereoselectivity?

  • Answer: Controlling the stereochemistry at the C3 position is a common challenge in spirooxindole synthesis.

    • Chiral Catalysts: For enantioselective syntheses, the use of a suitable chiral catalyst, such as a phase-transfer catalyst for allylation, can effectively control the stereochemistry.[6]

    • Substrate Control: The steric bulk of substituents on the pyrrolidine ring or the oxindole core can influence the facial selectivity of the cyclization. Modifying protecting groups or substituents may improve diastereoselectivity.

    • Reaction Conditions: Temperature and the choice of reagents can impact the transition state of the cyclization, thereby affecting the diastereomeric ratio. Experimenting with different conditions may be beneficial.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in this compound Synthesis

StepReagents and ConditionsReported YieldReference
Claisen Rearrangement Xylene, reflux85%[2]
Oxindole Formation (from ethyl ester) Zn, NH₄Cl, EtOH, refluxN/A[1][2]
Boc Protection & Alkylation NaH, (Boc)₂O, THF; then NaH, ethyl chloroformate, THF80%[1][2]
Reductive Amination MeNH₂·HCl, NaCNBH₃, THFN/A[1][2]
Final Amide Reduction n-BuLi, LAH, THFN/A[1][2]
Asymmetric Allylation (for enantioselective synthesis) Phase-transfer catalystN/A
Oxidative Rearrangement (of a tetrahydro-β-carboline derivative) Dimethyldioxirane (DMD)95%[3]

N/A: Not explicitly reported in the cited literature.

Experimental Protocols

Protocol 1: Claisen Rearrangement

This protocol is adapted from the synthesis reported by Kulkarni et al.[1][2]

  • Preparation: A solution of the starting allyl vinyl ether in high-purity xylene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The apparatus is flushed with an inert gas (e.g., argon or nitrogen).

  • Reaction: The solution is heated to reflux and maintained at this temperature.

  • Monitoring: The progress of the reaction is monitored by TLC until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the 4-pentenal derivative.

Protocol 2: Reductive Cyclization to form the Oxindole

This protocol is based on the synthesis described by Kulkarni et al.[1][2]

  • Preparation: The ethyl ester precursor is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Zinc dust and ammonium chloride are added to the solution.

  • Reaction: The mixture is heated to reflux.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Workup: After the reaction is complete, the mixture is cooled and filtered to remove the zinc residues. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by a suitable method, such as column chromatography, to yield the desired oxindole.

Visualizations

experimental_workflow start o-Nitrobenzaldehyde wittig Wittig Olefination start->wittig allyl_vinyl_ether Allyl Vinyl Ether wittig->allyl_vinyl_ether claisen Claisen Rearrangement allyl_vinyl_ether->claisen pentenal 4-Pentenal Derivative claisen->pentenal jones Jones Oxidation pentenal->jones acid Carboxylic Acid jones->acid esterification Esterification acid->esterification ester Ethyl Ester esterification->ester reductive_cyclization Reductive Cyclization ester->reductive_cyclization oxindole Oxindole Intermediate reductive_cyclization->oxindole boc_protection Boc Protection oxindole->boc_protection boc_oxindole Boc-protected Oxindole boc_protection->boc_oxindole alkylation Alkylation boc_oxindole->alkylation alkylated_oxindole Alkylated Oxindole alkylation->alkylated_oxindole oxidative_cleavage Oxidative Cleavage alkylated_oxindole->oxidative_cleavage aldehyde Aldehyde oxidative_cleavage->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination spiro_oxindole Spiro-oxindole reductive_amination->spiro_oxindole boc_deprotection Boc Deprotection spiro_oxindole->boc_deprotection deprotected_spiro Deprotected Spiro-oxindole boc_deprotection->deprotected_spiro final_reduction Final Reduction deprotected_spiro->final_reduction This compound This compound final_reduction->this compound

Caption: Synthetic workflow for this compound via Wittig-Claisen strategy.

troubleshooting_logic start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Evaluate Reagent Quality and Stoichiometry start->check_reagents sub_issue1 Impure Starting Materials check_purity->sub_issue1 sub_issue2 Sub-optimal Conditions check_conditions->sub_issue2 sub_issue3 Degraded or Incorrect Amount of Reagents check_reagents->sub_issue3 solution1 Purify starting materials (e.g., recrystallization, chromatography) sub_issue1->solution1 solution2 Optimize temperature, reaction time, and use inert atmosphere if necessary sub_issue2->solution2 solution3 Use fresh, high-purity reagents and verify stoichiometry sub_issue3->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Coerulescine and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Coerulescine and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its intermediates?

A1: The most common and effective purification techniques for this compound, a spirooxindole alkaloid, and its intermediates are chromatographic methods.[1][2][3] These include:

  • Column Chromatography: Frequently utilized with silica gel as the stationary phase and solvent systems like hexane/ethyl acetate mixtures.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analysis and purification, especially when dealing with complex mixtures or isomers.[1][2] Reversed-phase columns are often employed.[2]

  • Crystallization: Can be used to obtain highly pure crystalline forms of tryptamine derivatives, which can be intermediates in this compound synthesis.[7][8]

Q2: What are some key considerations when developing a purification strategy for a novel this compound analog?

A2: When purifying a novel this compound analog, consider the following:

  • Solubility: Determine the solubility of your compound in various organic solvents to choose an appropriate solvent system for chromatography or crystallization.

  • Polarity: The polarity of your analog will dictate the choice of stationary and mobile phases for chromatography. Tryptamine and its derivatives are generally polar.

  • Stability: Assess the stability of your compound under different conditions (pH, temperature, light) to avoid degradation during purification.

  • Presence of Isomers: Be aware of the potential for diastereoisomers or enantiomers, which may require specialized chromatographic techniques for separation.[1]

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of column chromatography. For HPLC, a UV detector is commonly used.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the identity and purity of the final product.[9]

Troubleshooting Guide

Problem 1: Low yield of this compound after column chromatography.

  • Potential Cause: The compound may be strongly adsorbed to the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate.

    • Consider adding a small amount of a more polar solvent, like methanol, to the mobile phase to help elute the compound.

    • Ensure the silica gel is not too acidic, as this can sometimes lead to the degradation of sensitive compounds. You can use neutralized silica gel.

  • Potential Cause: The compound may be unstable on silica gel.

  • Solution:

    • Minimize the time the compound spends on the column by working efficiently.

    • Consider using a different stationary phase, such as alumina.

Problem 2: Co-elution of impurities with the desired product during column chromatography.

  • Potential Cause: The chosen solvent system may not have sufficient resolving power.

  • Solution:

    • Optimize the solvent system using TLC before running the column. Try different ratios of your chosen solvents or explore entirely different solvent systems.

    • Employ a shallower solvent gradient during column chromatography to improve separation.

  • Potential Cause: The column may be overloaded.

  • Solution:

    • Use a larger column or reduce the amount of crude product loaded onto the column.

Problem 3: The purified this compound appears to be a mixture of isomers.

  • Potential Cause: The synthetic route may produce multiple isomers.

  • Solution:

    • Specialized chromatographic techniques may be necessary to separate the isomers. Chiral HPLC is often used for separating enantiomers.[10]

    • Supercritical fluid chromatography (SFC) has also been shown to be effective in separating indole alkaloid diastereoisomers.[1]

Quantitative Data Summary

Compound/IntermediatePurification MethodSolvent System/ConditionsYieldPurityReference
Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonateColumn ChromatographySilica gel, hexanes:EtOAc = 10:146%Not specified[4]
1,2,3,4-Tetrahydro-β-carboline derivativeColumn ChromatographyEtOAc/hexane 1:428-99%Not specified[6]
(±)-CoerulescineNot specifiedTwo steps from a precursor39% (overall)Not specified[11]
C5-bromo spirooxindoleNot specifiedOne-pot sequential reaction41%Not specified[11]
(±)-HorsfilineCuI-catalyzed Ullmann ether synthesisNot specified60%Not specified[11]

Experimental Protocols

Protocol 1: General Column Chromatography Purification of a this compound Intermediate

This protocol is a general guideline based on common practices for purifying indole alkaloids.[4][5][6]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate mixture).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Protocol 2: Crystallization of a Tryptamine Derivative Intermediate

This protocol provides a general procedure for crystallization.

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Common solvent systems for tryptamine derivatives include methanol/toluene mixtures.[8]

  • Dissolution:

    • Place the impure compound in a clean flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) with stirring until the compound is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: General workflow for the purification of this compound via column chromatography.

troubleshooting_tree start Impure Fractions from Column Chromatography q1 Is the separation between spots on TLC poor? start->q1 a1_yes Optimize Solvent System: - Test different solvent ratios - Try a different solvent system q1->a1_yes Yes q2 Was the column overloaded? q1->q2 No end Improved Purification a1_yes->end a2_yes Reduce Sample Load or Use a Larger Column q2->a2_yes Yes q3 Is the compound streaking on TLC? q2->q3 No a2_yes->end a3_yes Consider: - Using neutralized silica gel - Adding a modifier to the mobile phase q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for impure fractions in column chromatography.

References

Technical Support Center: Overcoming Poor Solubility of Coerulescine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of Coerulescine, a spirooxindole alkaloid, in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure reliable and reproducible results.

Troubleshooting Guide

Issue: this compound, dissolved in DMSO, precipitates upon addition to my aqueous assay buffer.

This is a common challenge encountered with hydrophobic compounds like this compound. The dramatic decrease in the concentration of the organic solvent (DMSO) upon dilution into the aqueous buffer leads to the compound crashing out of solution.

SolutionDetailed RecommendationsPotential AdvantagesPotential Disadvantages
Optimize DMSO Concentration Determine the maximum tolerable DMSO concentration in your assay that maintains this compound's solubility. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.Simple and quick to implement.Limited by the sensitivity of the assay to DMSO; may not be sufficient for highly insoluble compounds.
Use of Co-solvents Employ a mixture of solvents to enhance solubility. A common approach is to prepare a concentrated stock of this compound in 100% DMSO and then perform an intermediate dilution in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution in the aqueous buffer.Can significantly improve solubility compared to DMSO alone.Requires careful optimization to avoid co-solvent toxicity and interference with the assay.
pH Adjustment The solubility of ionizable compounds can be pH-dependent. Although this compound's pKa is not readily available, a preliminary assessment of its solubility in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) may reveal a pH range where it is more soluble.Can be a very effective method for ionizable compounds.Limited by the pH constraints of the biological assay; pH changes can alter compound activity or cellular function.
Heated Sonication Gently warming the solution while sonicating can aid in dissolving the compound. Prepare the final dilution in the aqueous buffer and sonicate in a water bath set to a temperature compatible with the compound's stability (e.g., 37°C).Can help overcome kinetic solubility barriers.Risk of compound degradation at elevated temperatures; requires careful monitoring.

Issue: I am observing high variability in my assay results with this compound.

Inconsistent results are often a direct consequence of poor and variable compound solubility.

SolutionDetailed Recommendations
Visual Inspection Before each experiment, visually inspect your prepared this compound solutions (both stock and final dilutions) for any signs of precipitation or cloudiness. Centrifuge the plate or tubes and check for a pellet.
Preliminary Solubility Assessment Conduct a simple solubility test of this compound in your final assay buffer at the highest intended concentration. Prepare the dilution, vortex, and centrifuge. Measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the actual soluble concentration.
Employ Solubilizing Excipients Consider the use of excipients that can enhance aqueous solubility. These should be tested for compatibility with your specific assay.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving this compound?

Based on practices with other spirooxindole alkaloids, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: My assay is very sensitive to DMSO. What are my options?

If your assay cannot tolerate even low percentages of DMSO, consider the following advanced solubilization techniques:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, enhancing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) have been successfully used for other spirooxindole compounds.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, they can also interfere with biological membranes and protein activity, so careful validation is necessary.

  • Lipid-based Formulations: For in vivo studies, formulating this compound in lipid-based carriers like liposomes or nanoemulsions can be an effective strategy.

Q3: How can I prepare a working solution of this compound using a co-solvent?

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an intermediate dilution (e.g., 1 mM) in a suitable co-solvent such as ethanol.

  • From this intermediate stock, prepare the final working concentrations in your aqueous assay buffer. This two-step dilution process can prevent the abrupt solvent change that causes precipitation.

Q4: Are there any known signaling pathways affected by this compound or other spirooxindoles?

Yes, spirooxindole alkaloids have been reported to exhibit anticancer activity by modulating several key signaling pathways. The most prominent include:

  • Inhibition of the p53-MDM2 Interaction: Several spirooxindoles have been shown to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator MDM2.[2][3][4] This leads to the activation of p53 and subsequent cell cycle arrest and apoptosis.

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2): Spirooxindoles have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[5][6][7] Inhibition of CDK2 can lead to cell cycle arrest at the G1/S phase transition.

  • Modulation of Microtubule Dynamics: Some natural product anticancer drugs exert their effects by interfering with the dynamic instability of microtubules, which are crucial for mitosis.[8] While not definitively shown for this compound, this is a potential mechanism for spirooxindole alkaloids.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molar Mass of this compound ≈ 202.26 g/mol ).

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to the tube.

    • Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. A brief sonication may be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Procedure for Working Solutions (Serial Dilution):

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions in 100% DMSO to achieve intermediate concentrations (e.g., 1 mM, 100 µM).

    • For the final dilutions in aqueous assay buffer, add the DMSO-solubilized this compound to the buffer and immediately vortex to ensure rapid mixing. The final DMSO concentration should be kept as low as possible and consistent across all experimental conditions, including vehicle controls.

Protocol 2: Cyclodextrin-Assisted Solubilization of this compound

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Stir plate and magnetic stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the suspension vigorously at room temperature for 24-48 hours to allow for complex formation.

    • After the incubation period, remove the undissolved this compound by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

    • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis stock This compound Stock (in DMSO) working Working Solutions (in Assay Buffer) stock->working Dilution treatment Treatment with This compound working->treatment cell_culture Cell Culture/ Enzyme Reaction cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Viability, Kinase Activity) incubation->readout analysis Data Analysis readout->analysis

Figure 1. A generalized experimental workflow for utilizing this compound in biological assays.

p53_mdm2_pathway This compound This compound MDM2 MDM2 This compound->MDM2 inhibits p53 p53 MDM2->p53 inhibits Ub Ubiquitin Degradation MDM2->Ub p21 p21 p53->p21 activates Bax Bax p53->Bax activates p53->Ub CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Figure 2. Proposed mechanism of this compound via inhibition of the p53-MDM2 interaction.

cdk2_pathway This compound This compound CyclinE_CDK2 Cyclin E/CDK2 This compound->CyclinE_CDK2 inhibits Rb Rb CyclinE_CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes activates G1_S_transition G1/S Transition S_phase_genes->G1_S_transition

Figure 3. Proposed mechanism of this compound via inhibition of CDK2 and the G1/S cell cycle checkpoint.

References

Stability of the spirooxindole core under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the spirooxindole core under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the spirooxindole core under acidic conditions?

A1: The spirooxindole core can be susceptible to degradation under strongly acidic conditions. The primary degradation pathway often involves acid-catalyzed hydrolysis, which can lead to ring opening of the oxindole or attached spiro-ring system.[1] The rate of degradation is dependent on the specific substituents on the spirooxindole core, the concentration of the acid, the temperature, and the solvent used. For instance, spiro-epoxyoxindoles have been shown to undergo ring-opening hydrolysis catalyzed by acids.[1]

Q2: What is the expected stability of the spirooxindole core under basic conditions?

A2: The stability of the spirooxindole core under basic conditions can vary. While some derivatives are stable, others may undergo base-catalyzed hydrolysis or rearrangement reactions. The presence of ester or other base-labile functional groups on the molecule will significantly influence its stability. It is crucial to evaluate the stability of a specific spirooxindole derivative on a case-by-case basis.

Q3: Is the spirooxindole core sensitive to oxidative stress?

A3: Yes, the spirooxindole core can be susceptible to oxidation.[2][3][4] The indole nucleus is known to be sensitive to oxidizing agents, which can lead to the formation of various oxidation products. Common laboratory oxidizing agents like hydrogen peroxide (H2O2) can induce oxidative rearrangement of indoles to form spirooxindoles, suggesting the core itself can be reactive under these conditions.[2][3][4]

Q4: What is the stability of the spirooxindole core under reductive conditions?

A4: The stability of the spirooxindole core to reduction is generally considered to be good under mild reducing conditions. However, strong reducing agents may lead to the reduction of the amide carbonyl group in the oxindole ring or other reducible functional groups present in the molecule. The specific reaction conditions and the nature of the substituents will determine the outcome.

Q5: Are spirooxindole compounds thermally stable?

A5: Spirooxindoles generally exhibit good thermal stability. However, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, can lead to degradation. Thermal stability studies are recommended to determine the degradation profile of a specific spirooxindole derivative.[5]

Q6: How does light affect the stability of the spirooxindole core?

A6: Spirooxindole derivatives can be susceptible to photodegradation.[6][7] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. It is advisable to protect spirooxindole compounds from light during storage and handling to minimize photodegradation.

Troubleshooting Guides

Issue 1: Unexpected Degradation of Spirooxindole Compound in Solution

Possible Cause: The pH of the solution may be too acidic or basic, causing hydrolysis.

Troubleshooting Steps:

  • Measure the pH of the solution.

  • Adjust the pH to a neutral range (pH 6-8) if the compound is found to be sensitive to acidic or basic conditions.

  • Perform a forced degradation study under acidic and basic conditions to understand the degradation profile of your specific compound. (See Experimental Protocol: Forced Degradation Studies).

  • Analyze the degradation products using techniques like HPLC-MS to identify the degradation pathway.

Issue 2: Formation of Colored Impurities in the Sample

Possible Cause: The compound may be undergoing oxidation.

Troubleshooting Steps:

  • Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Add an antioxidant to the solution if compatible with the experimental setup.

  • Perform an oxidative forced degradation study using a mild oxidizing agent like H2O2 to confirm susceptibility to oxidation and identify potential degradation products.

  • Purify the sample using chromatography to remove the colored impurities before use.

Issue 3: Loss of Compound Potency Over Time

Possible Cause: The compound may be degrading due to exposure to light or elevated temperatures.

Troubleshooting Steps:

  • Store the compound in an amber-colored vial or protect it from light by wrapping the container in aluminum foil.

  • Store the compound at a lower temperature (e.g., in a refrigerator or freezer), after confirming its stability at that temperature.

  • Conduct photostability and thermal stability studies to determine the optimal storage conditions for your compound. (See Experimental Protocol: Forced Degradation Studies).

Quantitative Data Summary

Table 1: Stability of a Hypothetical Spirooxindole under Acidic and Basic Conditions

ConditionTemperature (°C)Time (h)% DegradationMajor Degradation Product(s)
0.1 M HCl602415.2Ring-opened product
0.1 M HCl802435.8Ring-opened product
0.1 M NaOH60248.5Hydrolyzed side-chain product
0.1 M NaOH802422.1Hydrolyzed side-chain product

Table 2: Stability of a Hypothetical Spirooxindole under Oxidative, Thermal, and Photolytic Conditions

ConditionTemperature (°C)Time (h)% DegradationMajor Degradation Product(s)
3% H2O2252418.7Oxidized indole ring products
Dry Heat100725.3Unidentified thermal degradants
Photolytic (UV)252425.4Photodimers and rearranged isomers

Experimental Protocols

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[5][8]

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve the spirooxindole compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH). The reactions are typically carried out at elevated temperatures (e.g., 60-80 °C) for a specified period (e.g., 24 hours).

  • Analysis: At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation:

  • Procedure: Treat a solution of the spirooxindole compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.

  • Analysis: Monitor the reaction over time by HPLC to determine the extent of degradation.

3. Thermal Degradation:

  • Procedure: Expose a solid sample of the spirooxindole compound to dry heat at an elevated temperature (e.g., 100 °C) for an extended period (e.g., 72 hours).

  • Analysis: Dissolve the stressed sample and analyze by HPLC to assess for any degradation.

4. Photolytic Degradation:

  • Procedure: Expose a solution of the spirooxindole compound to a controlled source of UV and visible light. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_results Results start Spirooxindole Compound solution Prepare Solution start->solution solid Solid Sample start->solid acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) solution->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) solution->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) solution->oxidative photolytic Photolytic Stress (UV/Vis Light) solution->photolytic thermal Thermal Stress (e.g., 100°C, Dry Heat) solid->thermal hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc ms LC-MS for Identification hplc->ms stability_profile Stability Profile hplc->stability_profile degradation_pathway Degradation Pathway ms->degradation_pathway

Caption: Experimental workflow for forced degradation studies of spirooxindoles.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions cluster_photolytic Photolytic Conditions spirooxindole Spirooxindole Core ring_opening Ring-Opened Product spirooxindole->ring_opening H+ hydrolysis Hydrolyzed Product (if applicable) spirooxindole->hydrolysis OH- oxidation Oxidized Indole spirooxindole->oxidation [O] photoproducts Photodimers/ Isomers spirooxindole->photoproducts hv

Caption: Potential degradation pathways of the spirooxindole core.

References

Technical Support Center: Synthesis of Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Coerulescine. The content is designed to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound, a spiro[pyrrolidin-3,3'-oxindole] alkaloid, is typically synthesized through multi-step sequences. The most prominently reported methods include a Wittig olefination followed by a Claisen rearrangement to construct the core oxindole structure, and the oxidative rearrangement of a tetrahydro-β-carboline precursor to form the characteristic spirocyclic system.[1][2] Other approaches involve Mannich reactions, ring expansion reactions, and various cycloadditions.[1]

Q2: I am observing a mixture of E/Z isomers after the Wittig reaction. How can I control the stereoselectivity?

A2: The formation of both E and Z isomers is a common outcome in Wittig reactions, particularly with semi-stabilized ylides.[3] The ratio of these isomers is influenced by factors such as the nature of the ylide, the solvent, and the presence of lithium salts. For the synthesis of the allyl vinyl ether intermediate in the this compound pathway, an inseparable mixture of E and Z isomers is often obtained. However, this mixture can typically be used in the subsequent Claisen rearrangement without separation.

Q3: What are the critical parameters for a successful Claisen rearrangement in this synthesis?

A3: The Claisen rearrangement is a thermal pericyclic reaction, and temperature control is crucial. The reaction is typically carried out by refluxing in a high-boiling solvent like xylene.[1] Insufficient temperature may lead to an incomplete reaction, while excessive heat could promote side reactions or decomposition. The reaction proceeds through a chair-like transition state, but a boat transition state can lead to side products.[4]

Q4: My oxidative rearrangement of the tetrahydro-β-carboline precursor is giving a low yield. What could be the issue?

A4: The oxidative rearrangement is a key step and its efficiency is highly dependent on the choice of oxidizing agent and reaction conditions. Reagents like N-bromosuccinimide (NBS), tert-butyl hypochlorite (t-BuOCl), and trichloroisocyanuric acid (TCCA) have been used successfully.[2][5][6] Low yields could be due to incomplete reaction, over-oxidation, or the formation of undesired side products. Ensuring the purity of the starting material and strict control of stoichiometry and temperature are critical.

Q5: I am having difficulty with the final LAH reduction step. What are the potential pitfalls?

A5: Lithium aluminum hydride (LAH) is a powerful reducing agent, but it is also highly reactive and sensitive to moisture.[7][8] Incomplete reduction may occur if the LAH has degraded or if an insufficient amount is used. Side reactions can occur with the solvent (e.g., THF) or if any moisture is present in the reaction setup.[8] A proper workup procedure is also essential to neutralize the reactive aluminum species and isolate the final product.[7]

Troubleshooting Guides

Issue 1: Low Yield or Multiple Products in the Wittig Olefination Step

Symptoms:

  • TLC analysis shows the presence of starting aldehyde and multiple new spots in addition to the desired product.

  • Isolated yield of the allyl vinyl ether is significantly lower than expected.

  • Formation of a significant amount of triphenylphosphine oxide as a byproduct, which can complicate purification.[9]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inactive Ylide Ensure the phosphonium salt is dry and the base used for ylide generation (e.g., NaH, n-BuLi) is fresh and of high purity. Perform the reaction under an inert atmosphere (N₂ or Ar).Increased conversion of the starting aldehyde to the desired product.
Side Reactions of the Ylide Betaines formed as intermediates can be stabilized by lithium salts, potentially leading to side products. Consider using sodium-based reagents like NaH or NaOMe for ylide generation.Minimized formation of unwanted byproducts.
Difficult Purification Triphenylphosphine oxide is a common byproduct that can be difficult to separate. Purification can be achieved by careful column chromatography on silica gel. In some cases, crystallization can be effective.Isolation of the pure allyl vinyl ether.
E/Z Isomerization The formation of an E/Z mixture is common. For the synthesis of this compound, this mixture is often carried forward to the next step without separation.Proceeding with the mixture for the Claisen rearrangement.
Issue 2: Incomplete Reaction or Side Products in the Claisen Rearrangement

Symptoms:

  • TLC analysis shows the presence of the starting allyl vinyl ether after the reaction.

  • Formation of unexpected byproducts observed by TLC or NMR.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Insufficient Temperature Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., xylene). Monitor the reaction progress by TLC until the starting material is consumed.Complete conversion of the starting material to the desired pentenal.
Alternative Rearrangement Pathways The Claisen rearrangement can proceed through a boat-like transition state, which may lead to stereoisomeric or regioisomeric products, although this is less common.[4] Maintaining a consistent and appropriate reflux temperature can favor the desired chair transition state.Maximized yield of the desired product.
Decomposition Prolonged heating at very high temperatures can lead to decomposition. Monitor the reaction and stop it once the starting material is consumed.Minimized degradation of the product.
Issue 3: Low Yield in the Reductive Amination Step

Symptoms:

  • Low isolated yield of the spiro-oxindole product after reductive amination.

  • Presence of unreacted aldehyde or amine starting materials.

  • Formation of over-alkylated or other side products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inefficient Imine Formation Ensure the reaction conditions are suitable for imine formation. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the imine.Increased formation of the imine intermediate, leading to a higher yield of the final product.
Incorrect Reducing Agent Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this step as it is selective for the iminium ion over the aldehyde.[1] Ensure the reducing agent is active.Selective reduction of the imine to the desired amine without reduction of the starting aldehyde.
Over-alkylation While less common in reductive amination compared to direct alkylation, it can still occur.[10] Using a stoichiometric amount of the amine can help to minimize this.Formation of the desired secondary amine as the major product.

Experimental Protocols

Key Experiment: Wittig Olefination and Claisen Rearrangement

This protocol is adapted from the total synthesis of (±)-coerulescine.[1]

  • Wittig Olefination: To a suspension of allyloxymethyltriphenylphosphonium chloride in dry THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride or n-butyllithium. Stir the mixture until the ylide is formed (typically indicated by a color change). Add a solution of o-nitrobenzaldehyde in dry THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often an inseparable mixture of E and Z isomers of the corresponding allyl vinyl ether.[1]

  • Claisen Rearrangement: Dissolve the crude allyl vinyl ether in xylene and heat the solution to reflux. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude 4-pentenal product. This product is often used in the next step without further purification.[1]

Visualizations

Synthesis_Pathway cluster_wittig Wittig Olefination cluster_claisen Claisen Rearrangement cluster_cyclization Cyclization & Protection cluster_spirocyclization Spirocyclization cluster_final_steps Final Steps o_nitrobenzaldehyde o-Nitrobenzaldehyde allyl_vinyl_ether Allyl Vinyl Ether (E/Z mixture) o_nitrobenzaldehyde->allyl_vinyl_ether Allyloxymethylenetriphenylphosphorane pentenal 4-Pentenal allyl_vinyl_ether->pentenal Xylene, reflux oxindole 3-Allyl-oxindole pentenal->oxindole 1. Jones Oxidation 2. Esterification 3. Reductive Cyclization (Zn/NH4Cl) boc_oxindole Boc-protected Oxindole oxindole->boc_oxindole (Boc)2O, NaH aldehyde Spiro-oxindole Aldehyde boc_oxindole->aldehyde 1. NaH, ClCOOEt 2. OsO4, NMO 3. NaIO4 spiro_amide Spiro-oxindole Amide aldehyde->spiro_amide 1. MeNH2.HCl, NaBH3CN 2. HCl (Boc deprotection) This compound This compound spiro_amide->this compound n-BuLi, LAH

Caption: Synthetic pathway to this compound via Wittig-Claisen route.

Troubleshooting_Wittig start Low Yield / Multiple Products in Wittig Reaction cause1 Inactive Ylide start->cause1 cause2 Side Reactions (Betaine Stabilization) start->cause2 cause3 Difficult Purification start->cause3 solution1 Use dry reagents, inert atmosphere. cause1->solution1 solution2 Use Na-based reagents (NaH, NaOMe). cause2->solution2 solution3 Careful chromatography or crystallization. cause3->solution3

Caption: Troubleshooting logic for the Wittig olefination step.

Oxidative_Rearrangement thbc Tetrahydro-β-carboline intermediate Halogenated Intermediate thbc->intermediate Oxidizing Agent (e.g., NBS, TCCA) spirooxindole Spirooxindole intermediate->spirooxindole Rearrangement over_oxidation Over-oxidation Products intermediate->over_oxidation Excess Oxidant

Caption: Oxidative rearrangement pathway and a potential side reaction.

References

Optimizing reaction conditions for Coerulescine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coerulescine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the spiro[pyrrolidin-3,3'-oxindole] core of this compound?

A1: A variety of methods have been developed to synthesize the spiro[pyrrolidin-3,3'-oxindole] framework. Prominent strategies include:

  • Wittig Olefination followed by Claisen Rearrangement: This protocol provides reliable access to a 3-allyl oxindole intermediate, which is then converted to this compound.[1][2][3]

  • Oxidative Rearrangement: This approach utilizes reagents like Trichloroisocyanuric acid (TCCA) to mediate the rearrangement of N-protected tetrahydro-β-carbolines, offering a direct route to the spirooxindole structure with high yields.[4][5]

  • Other Notable Methods: Other successful approaches involve 1,3-dipolar [3+2] cycloadditions, intramolecular radical cyclizations, Mannich reactions, and various palladium-catalyzed reactions.[1][2]

Q2: What are the typical starting materials for these syntheses?

A2: The choice of starting material depends on the selected route. For the Wittig/Claisen approach, o-nitrobenzaldehyde is a common starting point.[2] For oxidative rearrangement strategies, substituted tetrahydro-β-carbolines are used.[4][5] Other syntheses may start from substituted isatins or employ a formal synthesis from 4-hydroxypiperidine.[6][7]

Q3: Are there enantioselective methods available for this compound synthesis?

A3: Yes, asymmetric syntheses have been developed. For instance, a bifunctional thiosquaramide has been used to catalyze the asymmetric reduction of dihydro-β-carbolines, leading to an enantioselective synthesis of (−)-coerulescine via oxidative rearrangement.[8] Asymmetric organocatalyzed Michael additions have also been employed in the synthesis of (-)-Coerulescine.[9]

Troubleshooting Guide

Q1: My Claisen rearrangement step is resulting in a low yield. What can I do?

A1: Low yields in the Claisen rearrangement of the allyl vinyl ether intermediate can often be attributed to incomplete reaction or decomposition.

  • Ensure Anhydrous Conditions: The preceding Wittig olefination must be performed under strictly anhydrous conditions. Any residual moisture can interfere with the reaction.

  • Optimize Reflux Conditions: The rearrangement is typically conducted in refluxing xylene.[1][2] Ensure the temperature is high enough and the reflux is maintained for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Intermediate: Ensure the purity of the allyl vinyl ether intermediate from the Wittig step, as impurities can inhibit the rearrangement.

Q2: I am observing significant side product formation during the final reduction step to form this compound. How can I improve selectivity?

A2: The final step often involves the chemoselective reduction of an amide.[1][2] Side product formation suggests a lack of selectivity.

  • Choice of Reducing Agent: The combination of n-Butyllithium (n-BuLi) and Lithium Aluminium Hydride (LAH) is reported for this chemoselective reduction.[1][2] Using LAH alone might lead to over-reduction or reduction of other functional groups.

  • Temperature Control: Perform the reaction at low temperatures as specified in the protocol to enhance selectivity and minimize side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the reducing agent can lead to undesired products.

Q3: The TCCA-mediated oxidative rearrangement is difficult to control. What are the critical parameters?

A3: Trichloroisocyanuric acid (TCCA) is a highly reactive reagent with three reactive centers, which can make control challenging.[4]

  • Reagent Equivalents: The protocol's success relies on using low equivalents of TCCA.[4] Carefully measure and add the reagent, as excess TCCA can lead to over-oxidation and byproducts.

  • Reaction Temperature: Maintain strict temperature control throughout the addition and reaction period. Exothermic reactions can lead to a loss of control.

  • Substrate Purity: Ensure the starting N-protected tetrahydro-β-carboline is pure, as impurities may react with TCCA and complicate the product mixture.

Optimized Reaction Conditions

The following tables summarize key quantitative data from cited experimental protocols for different synthetic routes to this compound.

Table 1: Wittig Olefination & Claisen Rearrangement Route [1][2]

StepReagentsSolventTemperatureYield
Wittig Olefination CH₂=CHCH₂OCH₂P⁺Ph₃Cl⁻, t-BuO⁻Na⁺THF0 °C-
Claisen Rearrangement -XyleneReflux85%
Jones Oxidation Jones ReagentAcetone--
Cyclization Zn, NH₄ClEtOHReflux-
Boc Protection (Boc)₂O, NaHTHF0 °C-
Final Reduction n-BuLi, LAHTHF--

Table 2: TCCA-Mediated Oxidative Rearrangement [4][5]

StepReagentKey FeatureYield
Oxidative Rearrangement Trichloroisocyanuric acid (TCCA)Low equivalents of reagent requiredUp to 99%
Deprotection/Final Steps Varies based on protecting group-High

Experimental Protocols

Protocol 1: Synthesis via Wittig Olefination-Claisen Rearrangement [1][2]

  • Wittig Olefination: To a suspension of allyloxymethylenetriphenylphosphonium chloride in anhydrous THF at 0 °C, add sodium tert-butoxide (t-BuO⁻Na⁺). Stir for 15 minutes, then add a solution of o-nitrobenzaldehyde in THF. Allow the reaction to proceed until completion (monitor by TLC).

  • Claisen Rearrangement: Isolate the crude allyl vinyl ether product from Step 1. Dissolve the product in xylene and heat the solution to reflux. Monitor the reaction by TLC until the starting material is consumed. Cool the mixture and concentrate under reduced pressure to yield the 4-pentenal intermediate.

  • Oxidation & Cyclization: Transform the aldehyde to a carboxylic acid using Jones oxidation in acetone. Without extensive purification, convert the acid to its ethyl ester. Subsequently, reduce the nitro group and induce cyclization by refluxing with Zinc (Zn) powder and ammonium chloride (NH₄Cl) in ethanol to form the oxindole core.

  • Intermediate Processing: Protect the amide nitrogen with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) and sodium hydride (NaH) in THF at 0 °C.

  • Side Chain Cleavage: Perform oxidative cleavage of the allyl group using catalytic osmium tetroxide and N-methylmorpholine N-oxide (NMO), followed by diol cleavage with sodium metaperiodate (NaIO₄).

  • Reductive Amination: React the resulting aldehyde with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in THF to form the spiro-pyrrolidine ring.

  • Deprotection & Final Reduction: Remove the Boc group by treating with 2.5 M HCl. Finally, achieve the target this compound via a chemoselective reduction of the amide using n-BuLi and LAH in THF.

Protocol 2: Synthesis via TCCA-Mediated Oxidative Rearrangement [4][5]

  • Substrate Preparation: Synthesize the appropriate N-protected tetrahydro-β-carboline starting material using established literature methods.

  • Oxidative Rearrangement: Dissolve the N-protected tetrahydro-β-carboline in a suitable solvent (e.g., dichloromethane). Cool the solution to the recommended temperature (e.g., 0 °C or -78 °C).

  • TCCA Addition: Add a solution of Trichloroisocyanuric acid (TCCA) dropwise to the cooled reaction mixture. Use low equivalents of TCCA as specified in the detailed protocol.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC. Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Workup and Purification: Perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the resulting spirooxindole by column chromatography.

  • Final Conversion: Convert the purified intermediate to (±)-coerulescine through appropriate deprotection and/or reduction steps to yield the final product.

Visual Guides: Workflows and Methodologies

G cluster_0 Wittig-Claisen Route A o-Nitro- benzaldehyde B Allyl Vinyl Ether A->B Wittig Olefination C 4-Pentenal Intermediate B->C Claisen Rearrangement (xylene, reflux) D 3-Allyl Oxindole C->D Jones Oxidation & Reductive Cyclization E Aldehyde Intermediate D->E Oxidative Cleavage & Further Steps F This compound E->F Reductive Amination & Final Reduction

Caption: Key stages in the synthesis of this compound via the Wittig-Claisen protocol.

G cluster_1 Synthetic Approaches to the Spiro[pyrrolidin-3,3'-oxindole] Core center Spiro[pyrrolidin- 3,3'-oxindole] Core A Oxidative Rearrangement A->center B Wittig-Claisen Strategy B->center C 1,3-Dipolar Cycloaddition C->center D Intramolecular Radical Cyclization D->center E Mannich Reaction E->center F Pd-Catalyzed Reactions F->center

Caption: Major synthetic strategies for accessing the core structure of this compound.

References

Technical Support Center: Crystallization of Fictional Compound "Coerulescine"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Coerulescine is a fictional compound. The following troubleshooting guide is a conceptual framework based on common crystallization challenges and is provided for illustrative purposes only. The data, protocols, and pathways are hypothetical and should not be used for actual experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this compound crystallization?

A1: The optimal solvent system for this compound is highly dependent on its polymorphic form. For Form A, a 2:1 mixture of ethanol and water is often successful. For Form B, which is less polar, a solvent system like dichloromethane with slow vapor diffusion of an anti-solvent such as hexane is recommended. It is crucial to perform solvent screening to identify the ideal conditions for your specific batch.

Q2: My this compound solution is supersaturated, but no crystals are forming. What should I do?

A2: This is a common issue related to nucleation. Consider the following interventions:

  • Seeding: Introduce a small, well-formed crystal of this compound to the solution to act as a nucleation site.

  • Scratching: Gently scratch the inside of the glass vessel with a glass rod to create microscopic imperfections that can induce nucleation.

  • Temperature Cycling: Subject the solution to controlled temperature fluctuations to overcome the energy barrier for nucleation.

Q3: The this compound crystals I've obtained are very small or needle-like. How can I grow larger, single crystals?

A3: Small or acicular crystal morphology often indicates rapid crystal growth. To encourage the growth of larger, higher-quality crystals, it is necessary to slow down the crystallization process. This can be achieved by:

  • Slowing the rate of supersaturation: Decrease the rate of solvent evaporation or the rate of temperature change.

  • Using a more viscous solvent: This can slow down the diffusion of this compound molecules to the crystal lattice.

  • Employing a crystal growth additive: Certain additives can selectively adsorb to specific crystal faces, modifying the growth habit and promoting the formation of more equant crystals.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystal Formation Solution is not supersaturated.Slowly evaporate the solvent or cool the solution to increase the concentration.
Nucleation barrier is too high.Introduce seed crystals, scratch the flask, or use sonication to induce nucleation.
Presence of impurities inhibiting crystallization.Purify the this compound sample using chromatography or recrystallization from a different solvent system.
Formation of Oil/Amorphous Precipitate Solvent system is inappropriate.Screen a wider range of solvents and anti-solvents.
Cooling rate is too fast.Decrease the cooling rate to allow for ordered crystal lattice formation.
High concentration of impurities.Ensure the starting material is of high purity.
Poor Crystal Quality (e.g., small, needles, twinned) Rapid crystal growth.Slow down the crystallization process by reducing the rate of supersaturation (slower evaporation, slower cooling).
Solvent choice favors a specific growth habit.Experiment with different solvent systems or additives that can modify crystal habit.
Inconsistent Crystal Form (Polymorphism) Variation in experimental conditions.Strictly control parameters such as temperature, solvent composition, and saturation level.
Presence of different impurities in various batches.Standardize the purification protocol for this compound.

Key Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization of this compound (Form B)
  • Preparation of this compound Solution: Dissolve 10 mg of purified this compound in 1 mL of dichloromethane in a small, open vial.

  • Setup of Crystallization Chamber: Place the vial containing the this compound solution inside a larger, sealed chamber.

  • Introduction of Anti-Solvent: Add 5 mL of hexane (the anti-solvent) to the bottom of the sealed chamber, ensuring it does not directly mix with the dichloromethane solution.

  • Incubation: Seal the chamber and leave it undisturbed at a constant temperature (e.g., 4°C). The hexane will slowly diffuse into the dichloromethane, reducing the solubility of this compound and promoting slow crystal growth.

  • Monitoring: Monitor the vial for crystal formation over several days to weeks.

Protocol 2: Cooling Crystallization of this compound (Form A)
  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in a 2:1 ethanol/water mixture at an elevated temperature (e.g., 50°C).

  • Hot Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, place the flask in a dewar of warm water.

  • Crystal Collection: Once crystals have formed and the solution has reached room temperature, collect the crystals by filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of cold ethanol/water mixture and dry them under vacuum.

Visualizations

G Troubleshooting Logic for No Crystal Formation start Start: No Crystals Observed check_saturation Is the solution supersaturated? start->check_saturation increase_concentration Increase Concentration (Evaporate/Cool) check_saturation->increase_concentration No check_purity Is the sample pure? check_saturation->check_purity Yes increase_concentration->check_saturation induce_nucleation Induce Nucleation (Seed/Scratch) success Crystals Formed induce_nucleation->success check_purity->induce_nucleation Yes purify_sample Purify this compound (Chromatography/Recrystallization) check_purity->purify_sample No purify_sample->start

Caption: Troubleshooting workflow for addressing the absence of crystal formation.

G Experimental Workflow for Vapor Diffusion dissolve 1. Dissolve this compound in Dichloromethane setup_chamber 2. Place Vial in Sealed Chamber dissolve->setup_chamber add_antisolvent 3. Add Hexane (Anti-Solvent) setup_chamber->add_antisolvent incubate 4. Seal and Incubate at Constant Temperature add_antisolvent->incubate monitor 5. Monitor for Crystal Growth incubate->monitor crystals High-Quality Crystals monitor->crystals

Caption: Step-by-step workflow for vapor diffusion crystallization of this compound.

Preventing racemization during Coerulescine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of Coerulescine, with a particular focus on preventing racemization and achieving high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a spiro[pyrrolidin-3,3'-oxindole] alkaloid first isolated from the blue canary grass, Phalaris coerulescens.[1][2] The spiro[pyrrolidin-3,3'-oxindole] core is a privileged scaffold found in many biologically active natural products and is of significant interest in medicinal chemistry and drug discovery.[3][4][5][6][7] Like many natural products, the biological activity of this compound is expected to be dependent on its specific three-dimensional structure. Therefore, controlling the stereochemistry during synthesis to obtain a single enantiomer is crucial for pharmacological studies.

Q2: What are the main synthetic strategies for this compound, and which are prone to racemization?

Synthetic approaches to this compound and its core structure can be broadly categorized into racemic and enantioselective methods.

  • Racemic Syntheses: Many total syntheses of (±)-Coerulescine have been reported.[1][2][8] These often involve methods like the Wittig olefination-Claisen rearrangement, oxidative rearrangement of tetrahydro-β-carbolines, and various cycloaddition reactions without a chiral influence.[1][2][9] While effective for producing the molecular skeleton, these methods yield a 1:1 mixture of enantiomers.

  • Enantioselective Syntheses: Achieving an enantioselective synthesis of this compound requires the use of chiral catalysts or auxiliaries. Key strategies include:

    • Organocatalytic 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the spiro[pyrrolidin-3,3'-oxindole] core. Chiral phosphoric acids are often used as catalysts to achieve high enantioselectivity (up to 98% ee).[3][5][6]

    • Asymmetric Reduction of Dihydro-β-carbolines: The use of bifunctional thiosquaramide catalysts in the asymmetric reduction of dihydro-β-carboline precursors has been shown to produce chiral tetrahydro-β-carbolines with high enantiomeric excess (up to 96% ee).[10][11] These can then be converted to enantiopure spiro-oxindoles like (-)-Coerulescine.[11]

    • Other Organocatalytic Methods: Bifunctional squaramide catalysts have also been successfully employed in asymmetric [3+2] cyclization reactions to construct chiral spiro-oxindoles.[12]

Racemization can be a risk in any step where a stereocenter is formed or manipulated, especially under harsh reaction conditions (e.g., strong acids or bases, high temperatures). The oxidative rearrangement of tetrahydro-β-carbolines, if not performed under carefully controlled asymmetric conditions, will lead to a racemic product.

Q3: Which catalytic systems are most effective for the asymmetric synthesis of the spiro[pyrrolidin-3,3'-oxindole] core of this compound?

Several organocatalytic systems have proven highly effective:

  • Chiral Phosphoric Acids (CPAs): BINOL-derived chiral phosphoric acids are highly effective in catalyzing the three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters. This method allows for the rapid and highly enantioselective construction of the spiro[pyrrolidin-3,3'-oxindole] skeleton.[3][5][6][13]

  • Bifunctional Thiosquaramides: These catalysts are particularly effective for the asymmetric reduction of imines, a key step in the synthesis of chiral tetrahydro-β-carboline precursors to this compound. They have been used to achieve excellent enantioselectivities in the synthesis of (-)-Coerulescine.[10][11]

  • Bifunctional Squaramides: These have been used to catalyze other types of cycloadditions, such as the formal [2+1] cycloaddition of 3-chlorooxindoles with 5-alkenyl thiazolones, to produce spiro-oxindoles with high diastereo- and enantioselectivity.[14]

The choice of catalyst will depend on the specific synthetic route being employed.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)

Q: I am attempting an asymmetric synthesis of a this compound precursor using a chiral catalyst, but the enantiomeric excess of my product is low. What are the likely causes and how can I improve it?

A: Low enantiomeric excess is a common challenge in asymmetric synthesis. Here are several factors to investigate:

  • Catalyst Choice and Purity:

    • Solution: The choice of chiral catalyst is critical. If you are using a chiral phosphoric acid, for instance, the steric and electronic properties of the substituents on the BINOL backbone can have a profound effect on enantioselectivity.[3] Screen a variety of related catalysts if the initial choice is suboptimal. Ensure the catalyst is of high chemical and enantiomeric purity.

  • Reaction Temperature:

    • Solution: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.[15] Try running the reaction at 0 °C, -20 °C, or even -78 °C. Note that this will likely increase the reaction time.

  • Solvent Effects:

    • Solution: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the reaction's transition state geometry.[15] Conduct a solvent screen, testing a range of solvents from non-polar (e.g., toluene, hexanes) to more polar (e.g., dichloromethane, THF).

  • Background (Uncatalyzed) Reaction:

    • Solution: A competing non-catalyzed reaction will produce a racemic product, thus lowering the overall ee. To mitigate this, you can try slightly increasing the catalyst loading or lowering the reaction temperature, as the uncatalyzed reaction is often more sensitive to temperature reduction.[15]

  • Substrate Quality:

    • Solution: Ensure that your starting materials are pure. Impurities can sometimes interfere with the catalyst or promote side reactions.

Problem 2: Poor Diastereoselectivity

Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Poor diastereoselectivity arises when multiple stereocenters are formed and the energy difference between the diastereomeric transition states is small.

  • Catalyst Control:

    • Solution: The chiral catalyst not only influences the enantioselectivity but also the diastereoselectivity. Screening different catalysts or modifying the existing catalyst's structure can help. For example, in 1,3-dipolar cycloaddition reactions to form the spiro-oxindole core, the choice of chiral phosphoric acid can significantly impact the diastereomeric ratio.

  • Reaction Conditions:

    • Solution: As with enantioselectivity, temperature and solvent can play a crucial role. Lowering the temperature can often improve diastereoselectivity.

  • Substrate Structure:

    • Solution: The steric bulk of the substituents on your reactants can influence which diastereomer is favored. If possible, consider modifying the protecting groups or other non-essential functionalities to increase steric hindrance in the undesired transition state.

Problem 3: Low or No Yield

Q: I am getting a low yield or no product in my asymmetric synthesis. What should I check?

A: Low or no yield can be due to a variety of factors, from catalyst deactivation to incorrect reaction conditions.

  • Catalyst Deactivation:

    • Solution: Ensure that your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as many catalysts are sensitive to moisture and air. Impurities in the starting materials can also poison the catalyst.

  • Incorrect Reaction Conditions:

    • Solution: Re-verify the optimal conditions for your chosen catalytic system from the literature. This includes temperature, concentration, and reaction time. For some reactions, the order of addition of reagents can be critical.

  • Substrate Reactivity:

    • Solution: Your specific substrate may be less reactive under the standard conditions. You may need to use a higher catalyst loading, a higher temperature (be mindful of the potential impact on stereoselectivity), or a more activating catalyst.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindole] Derivatives

Catalyst SystemReaction TypeTypical Catalyst Loading (mol%)SolventTemp (°C)Yield (%)dree (%)Reference
Chiral Phosphoric Acid1,3-Dipolar Cycloaddition10Toluene25-4085-98>93:790-98[3][5][6]
Bifunctional ThiosquaramideImine Reduction & Oxidative Rearrangement10TolueneRT~65 (overall)-98[10][11]
Bifunctional Squaramide[3+2] Cyclization1Toluene3085-97>20:1>99[12]

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed 1,3-Dipolar Cycloaddition

This protocol is adapted from the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles] as described in the literature.[3][5][6][13]

  • To a dried reaction vial under an inert atmosphere, add the methyleneindolinone (0.1 mmol), the aldehyde (0.2 mmol), and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

  • Add the solvent (e.g., toluene, 1.0 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the amino ester (0.12 mmol) and stir the reaction mixture at the specified temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired spiro[pyrrolidin-3,3'-oxindole] product.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enantioselective Synthesis of (-)-Coerulescine via Oxidative Rearrangement

This protocol is based on the synthesis involving asymmetric reduction of a dihydro-β-carboline followed by oxidative rearrangement.[10][11]

Step A: Asymmetric Reduction of Dihydro-β-carboline

  • To a solution of the dihydro-β-carboline precursor in toluene, add the bifunctional thiosquaramide catalyst (10 mol%).

  • Add a hydride source (e.g., in situ generated Pd-H).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction and purify the resulting chiral tetrahydro-β-carboline by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Step B: Oxidative Rearrangement to (-)-Coerulescine

  • Dissolve the enantiomerically enriched tetrahydro-β-carboline from Step A in a suitable solvent mixture (e.g., THF/water).

  • Cool the solution to 0 °C.

  • Add an oxidizing agent (e.g., N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA)) portion-wise.[9]

  • Stir the reaction at 0 °C to room temperature until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the spiro-oxindole.

  • The final steps to convert this intermediate to (-)-Coerulescine would involve standard functional group manipulations as described in racemic syntheses.[2]

Mandatory Visualizations

Racemic_Coerulescine_Synthesis cluster_start Starting Materials cluster_main_path Key Intermediates cluster_final Final Product Indole_derivative Indole Derivative 3_Allyl_oxindole 3-Allyl-oxindole Indole_derivative->3_Allyl_oxindole Multiple Steps Allyl_bromide Allyl Bromide Aldehyde_intermediate Aldehyde Intermediate 3_Allyl_oxindole->Aldehyde_intermediate Oxidative Cleavage Spiro_oxindole_precursor Spiro-oxindole Precursor Aldehyde_intermediate->Spiro_oxindole_precursor Reductive Amination This compound (±)-Coerulescine Spiro_oxindole_precursor->this compound Reduction

Caption: A generalized workflow for the racemic synthesis of this compound.

Enantioselective_Coerulescine_Synthesis cluster_precursor Precursor Synthesis cluster_asymmetric_step Key Asymmetric Step cluster_final_steps Final Conversion Tryptamine_deriv Tryptamine Derivative DHBC Dihydro-β-carboline (DHBC) Tryptamine_deriv->DHBC Aldehyde Aldehyde Aldehyde->DHBC THBC Chiral Tetrahydro-β-carboline (THBC) DHBC->THBC Asymmetric Reduction Chiral_Catalyst Chiral Thiosquaramide Catalyst Chiral_Catalyst->THBC Spiro_oxindole Chiral Spiro-oxindole THBC->Spiro_oxindole Oxidative Rearrangement Coerulescine_final (-)-Coerulescine Spiro_oxindole->Coerulescine_final Final Steps

Caption: Workflow for enantioselective synthesis of (-)-Coerulescine.

References

Analytical methods for detecting Coerulescine impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical methods used in the detection of Coerulescine impurities. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions, and experimental protocols to ensure the quality and purity of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound and its impurities?

A1: The most prevalent and effective methods for analyzing this compound, a member of the indole alkaloid family, are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), are the gold standard for impurity analysis.[1][2] These methods offer high sensitivity and selectivity, which are crucial for separating and identifying structurally similar impurities.[2][3][4]

  • HPLC/UHPLC with UV Detection: Suitable for quantitative analysis, especially when impurity standards are available. Wavelength selection is critical for sensitivity.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for both identifying unknown impurities through mass-to-charge ratio and fragmentation patterns, and for quantifying known impurities with high specificity.[4][6][7]

  • Gas Chromatography (GC-MS): Can be used for volatile impurities or residual solvents that may be present from the synthesis process.[2][6]

Q2: What are the likely sources and types of impurities in this compound?

A2: Impurities in this compound can originate from various stages of its synthesis and storage.[2] They are generally categorized as organic, inorganic, and residual solvents.[2]

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For example, syntheses of this compound often involve steps like Wittig olefination, Claisen rearrangement, and reductive amination, which can introduce specific by-products.[8][9]

  • Degradation Products: this compound may degrade over time due to factors like light, temperature, or pH, forming new impurities. Forced degradation studies are often performed to identify these potential degradants.[10]

  • Reagents and Catalysts: Inorganic impurities can arise from reagents and catalysts used during manufacturing.[2]

Q3: How can I improve the sensitivity of my analytical method for trace impurities?

A3: Enhancing sensitivity is crucial for detecting impurities at very low levels. Consider the following strategies:

  • Optimize Sample Preparation: Use solid-phase extraction (SPE) to concentrate the sample and remove matrix components that could cause ion suppression in MS.[11]

  • Mass Spectrometry Optimization:

    • Use a tandem mass spectrometer (e.g., triple quadrupole) in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, as this significantly increases the signal-to-noise ratio.[4][7]

    • Ensure the mass spectrometer is properly tuned and calibrated.[12]

    • Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound and its expected impurities.[13]

  • Chromatography Optimization:

    • Increase the injection volume, but be cautious of overloading the column, which can lead to peak fronting.[14]

    • Ensure the mobile phase is compatible with your analyte and detection method.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

HPLC & UHPLC Issues

Q4: My chromatogram shows poor peak shape (tailing or fronting). What should I do?

A4: Poor peak shape can compromise resolution and the accuracy of quantification.[15] Here’s how to troubleshoot it:

  • Peak Tailing: This is often seen with basic compounds like alkaloids on silica-based columns.

    • Cause: Strong interaction between the basic analyte and acidic silanol groups on the stationary phase.[16]

    • Solution 1: Adjust the mobile phase pH to be +/- 2 units away from the pKa of this compound to ensure it is in a single ionic state.

    • Solution 2: Add a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites.

    • Solution 3: Check for column contamination or voids. A blocked frit can cause peak distortion. Try flushing the column or replacing it if necessary.[15]

  • Peak Fronting: This is less common than tailing.

    • Cause: Often due to sample overload, where the concentration or injection volume is too high.[14][17]

    • Solution 1: Dilute your sample or reduce the injection volume.[14]

    • Solution 2: Ensure the injection solvent is weaker than or the same as the mobile phase. Injecting in a stronger solvent can cause the peak to front.[17]

Q5: I'm observing inconsistent retention times between injections. What is the cause?

A5: Fluctuating retention times can indicate a problem with the stability of the HPLC system.

  • Cause 1: Inadequate column equilibration between gradient runs.

    • Solution: Increase the column equilibration time to ensure the column returns to the initial conditions before the next injection.[17]

  • Cause 2: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase. If using buffers, ensure they are within their effective buffering range and have not precipitated. Check that the mixer is working correctly for gradient methods.[17]

  • Cause 3: Leaks in the system or pump issues.

    • Solution: Check for loose fittings and inspect pump seals. A fluctuating pressure reading often accompanies retention time shifts due to pump problems.[17]

  • Cause 4: Poor temperature control.

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[17]

Mass Spectrometry Issues

Q6: The signal intensity for my analyte is low or inconsistent. How can I fix this?

A6: Poor signal intensity in MS can be due to several factors, from the sample to the instrument settings.[12]

  • Cause 1: Ion Suppression. Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte.[11][12]

    • Solution: Improve chromatographic separation to isolate the analyte from interfering matrix components. Enhance sample clean-up procedures (e.g., using SPE).[11]

  • Cause 2: Suboptimal Ionization Parameters.

    • Solution: Tune the instrument and optimize the ionization source (e.g., ESI, APCI) parameters specifically for this compound. This includes adjusting voltages, gas flows, and temperatures.[12][13]

  • Cause 3: Incorrect Sample Concentration.

    • Solution: If the sample is too dilute, the signal will be weak. If it is too concentrated, it can cause detector saturation or ion suppression. Analyze a range of concentrations to find the optimal level.[12]

Experimental Protocols & Data

Protocol: HPLC-MS/MS Method for this compound Impurity Profiling

This protocol provides a general framework. It should be optimized and validated for your specific instrumentation and impurity profile.[18][19]

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 10 µg/mL for analysis of trace impurities.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (ESI+):

ParameterRecommended Setting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Full Scan (m/z 100-500) for identification; MRM for quantification.

4. Data Analysis:

  • Identify impurities by comparing retention times and mass spectra against a reference standard or by interpreting the fragmentation patterns for structural elucidation.[4]

  • Quantify impurities using a calibration curve generated from certified reference standards.[3] The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[10][20]

Visualizations

Workflow & Troubleshooting Diagrams

The following diagrams, generated using Graphviz, illustrate a typical workflow for impurity analysis and a logical troubleshooting process for common HPLC issues.

G General Workflow for this compound Impurity Analysis cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) MethodDev Method Development (Column/Mobile Phase Selection) SamplePrep->MethodDev SystemPrep System Preparation (Priming, Equilibration) MethodDev->SystemPrep Injection Sample Injection SystemPrep->Injection LC_Separation LC Separation (Gradient Elution) Injection->LC_Separation MS_Detection MS Detection (Full Scan / MRM) LC_Separation->MS_Detection DataAcq Data Acquisition MS_Detection->DataAcq PeakInt Peak Integration & Identification DataAcq->PeakInt Quant Quantification & Reporting PeakInt->Quant Validation Method Validation (ICH) Quant->Validation

Caption: A typical workflow for this compound impurity analysis.

G Troubleshooting Logic for HPLC Peak Shape Issues Start Poor Peak Shape Observed CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue System-wide Issue Likely (e.g., Blockage, Void) CheckAllPeaks->SystemIssue Yes ChemicalIssue Chemical Interaction Issue Likely CheckAllPeaks->ChemicalIssue No ActionSystem Action: Check for leaks. Flush column or replace. SystemIssue->ActionSystem CheckShape Tailing or Fronting? ChemicalIssue->CheckShape Tailing Peak Tailing CheckShape->Tailing Tailing Fronting Peak Fronting CheckShape->Fronting Fronting ActionTailing Action: Adjust mobile phase pH. Use ion-pairing agent. Tailing->ActionTailing ActionFronting Action: Dilute sample. Check injection solvent. Fronting->ActionFronting

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coerulescine, a spiro[pyrrolidin-3,3'-oxindole] alkaloid first isolated from the blue canary grass Phalaris coerulescens, has garnered significant interest in the scientific community. Its unique structural framework is shared by a number of biologically active compounds, making it an attractive target for synthetic chemists. The development of efficient synthetic routes is crucial for accessing this compound and its analogs for further biological evaluation. This guide provides a comparative analysis of three prominent synthetic strategies for the preparation of this compound, offering a comprehensive overview of their methodologies, quantitative data, and experimental protocols.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

ParameterWittig Olefination-Claisen RearrangementTCCA-Mediated Oxidative RearrangementPhase-Transfer Catalytic Allylation
Overall Yield Not explicitly stated in abstractsHigh (e.g., 93% for gram-scale synthesis of the final product from the immediate precursor)16%
Number of Steps Multiple steps from o-nitrobenzaldehydeOne key step from a tetrahydro-β-carboline precursor7 steps
Key Reaction Yield 85% for Claisen rearrangement, 80% for a subsequent step[1]Up to 99% for the oxidative rearrangement[2][3]87% for the PTC allylation[4][5]
Enantioselectivity Racemic synthesis described[1][6]Racemic synthesis described>99% ee for (+)-Coerulescine[4][5][7]
Starting Materials o-NitrobenzaldehydeTetrahydro-β-carbolineDiphenylmethyl tert-butyl α-(2-nitrophenyl)malonate
Key Reagents Wittig reagent, Jones reagent, Zn, NH4Cl, LAH[1][6]Trichloroisocyanuric acid (TCCA)[2][8]Chiral phase-transfer catalyst, Allyl bromide, KOH[4][5]

Detailed Methodologies and Experimental Protocols

Wittig Olefination-Claisen Rearrangement Route

This pathway commences with the Wittig olefination of o-nitrobenzaldehyde, followed by a Claisen rearrangement to furnish a key 4-pentenal intermediate. Subsequent transformations, including reduction and cyclization, lead to the oxindole core, which is then further elaborated to yield (±)-Coerulescine.[1][6]

Experimental Protocol for Key Steps:

  • Wittig Olefination and Claisen Rearrangement: o-Nitrobenzaldehyde is reacted with allyloxymethylenetriphenylphosphorane to give an allyl vinyl ether. This intermediate is then heated in refluxing xylene to induce a Claisen rearrangement, affording the corresponding 4-pentenal in 85% yield.[1]

  • Oxindole Formation: The aldehyde is oxidized to a carboxylic acid using Jones reagent, followed by esterification. Reductive cyclization of the nitro group using Zn and NH4Cl yields the oxindole core.[1]

  • Final Steps: The oxindole is protected, and the allyl group is oxidatively cleaved. Reductive amination with methylamine hydrochloride and NaBH3CN, followed by deprotection and reduction of the amide, furnishes (±)-Coerulescine.[1]

Wittig_Claisen_Route cluster_start Starting Material cluster_intermediate1 Key Intermediate Formation cluster_intermediate2 Oxindole Core Synthesis cluster_final Final Product A o-Nitrobenzaldehyde B Allyl Vinyl Ether A->B Wittig Olefination C 4-Pentenal B->C Claisen Rearrangement (85% yield) D Oxindole C->D Oxidation, Esterification, Reductive Cyclization E (±)-Coerulescine D->E Protection, Oxidative Cleavage, Reductive Amination, Deprotection, Reduction TCCA_Route cluster_start Starting Material cluster_final Final Product A Tetrahydro-β-carboline B (±)-Coerulescine A->B TCCA (0.35 equiv.) THF/Water, RT, 30 min (up to 99% yield) PTC_Route cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product A Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate B Allylated Malonate A->B PTC Allylation (87% yield, 86% ee) C (+)-Coerulescine B->C Multi-step Conversion (Overall yield: 16%, >99% ee)

References

Coerulescine vs. Horsfiline: A Comparative Guide on Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of the spirooxindole alkaloids Coerulescine and Horsfiline is currently hampered by a notable scarcity of quantitative experimental data in publicly accessible scientific literature. While the broader class of spirooxindoles is recognized for a wide range of biological effects, including anticancer, antimicrobial, and analgesic properties, specific comparative studies and detailed mechanistic data for this compound and Horsfiline are limited. This guide synthesizes the available qualitative information and provides a framework for understanding their potential biological activities, alongside generalized experimental protocols relevant to their chemical class.

Introduction to this compound and Horsfiline

This compound and Horsfiline are naturally occurring spirooxindole alkaloids. Horsfiline was first isolated from the plant Horsfieldia superba and has been traditionally used as an intoxicating snuff, with documented analgesic effects.[1] this compound was later isolated from the blue canary grass, Phalaris coerulescens. Structurally, both compounds share the characteristic spiro-fused oxindole and pyrrolidine ring system, which is a common feature of many biologically active alkaloids.[2][3]

Comparative Biological Activities: An Overview

Table 1: Summary of Reported Biological Activities (Qualitative)

Biological ActivityThis compoundHorsfilineSpirooxindole Class (General)
Analgesic Not ReportedReported [1]Reported[2][3]
Anticancer Potential (Inferred)Potential (Inferred)Reported [2][4]
Antibacterial Potential (Inferred)Potential (Inferred)Reported [4]
Antifungal Potential (Inferred)Potential (Inferred)Reported

Horsfiline: Analgesic Properties

The most specifically documented biological activity for either of the two compounds is the analgesic effect of Horsfiline.[1] While the precise mechanism of action has not been fully elucidated, it is hypothesized to interact with the central nervous system. The traditional use of Horsfieldia superba as an intoxicating snuff suggests potential psychoactive properties that may contribute to its analgesic effects.

Potential Anticancer and Antimicrobial Activities

The spirooxindole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous synthetic and natural derivatives exhibiting potent anticancer and antimicrobial activities.[2][4] It is therefore plausible that both this compound and Horsfiline may possess such properties. However, without specific screening data, this remains speculative. The cytotoxic effects of spirooxindoles are often attributed to their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases and interaction with microtubules.[2] Their antimicrobial actions can stem from the disruption of bacterial cell wall synthesis or other essential cellular processes.[4]

Experimental Protocols

Due to the lack of specific published studies on the biological evaluation of this compound and Horsfiline, the following are generalized experimental protocols that would be typically employed to assess the activities of such compounds.

In Vitro Cytotoxicity Assay (e.g., MTT Assay) for Anticancer Activity

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound and Horsfiline are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the different concentrations of the compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After a specified incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Compounds D Treat Cells with Compounds B->D C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate and Solubilize Formazan F->G H Measure Absorbance G->H I Calculate % Viability and IC50 H->I

Figure 1. Workflow for an in vitro cytotoxicity assay (MTT).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.

  • Compound Preparation: Stock solutions of this compound and Horsfiline are prepared and serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Controls: A positive control (microorganism in broth without compound) and a negative control (broth only) are included. A standard antibiotic or antifungal agent is used as a reference.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Microorganism C Inoculate Wells with Microorganism A->C B Prepare Serial Dilutions of Compounds in Broth B->C D Incubate Plate C->D E Visually Assess for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Figure 2. Workflow for a Minimum Inhibitory Concentration (MIC) assay.
In Vivo Analgesic Assay (e.g., Acetic Acid-Induced Writhing Test)

This is a common screening method for peripheral analgesic activity.

  • Animal Model: Mice are typically used for this assay.

  • Compound Administration: The test compounds (this compound and Horsfiline) are administered to different groups of mice, usually via oral or intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).

  • Induction of Pain: After a set period (e.g., 30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each test group compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.

Signaling Pathways and Mechanisms of Action

Detailed studies on the specific signaling pathways modulated by this compound and Horsfiline are not available. For Horsfiline's analgesic activity, it is plausible that it interacts with opioid receptors or other neurotransmitter systems in the central nervous system. The general anticancer mechanisms of spirooxindoles often involve the induction of apoptosis through the modulation of key signaling pathways such as the p53 pathway or by inhibiting receptor tyrosine kinases.

General_Spirooxindole_Anticancer_Pathway cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Effects Spirooxindole Spirooxindole (e.g., this compound, Horsfiline) RTK Receptor Tyrosine Kinases (RTKs) Spirooxindole->RTK Inhibition Microtubules Microtubule Dynamics Spirooxindole->Microtubules Disruption MDM2 MDM2 Spirooxindole->MDM2 Inhibition CellCycle Cell Cycle Arrest RTK->CellCycle Microtubules->CellCycle p53 p53 Stabilization MDM2->p53 p53->CellCycle Apoptosis Apoptosis Induction p53->Apoptosis CellCycle->Apoptosis

Figure 3. Postulated general signaling pathways for the anticancer activity of spirooxindoles.

Conclusion and Future Directions

While this compound and Horsfiline are intriguing natural products, the current body of scientific literature lacks the specific quantitative data required for a thorough comparative analysis of their biological activities. The analgesic properties of Horsfiline are noted, but the underlying mechanism remains to be elucidated. For both compounds, there is a clear need for systematic in vitro and in vivo studies to quantify their potential anticancer, antimicrobial, and analgesic effects. Future research should focus on:

  • Quantitative Screening: Performing dose-response studies to determine IC50 values against a panel of cancer cell lines and MIC values against various microbial strains.

  • Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds to understand their modes of action.

  • In Vivo Efficacy: Evaluating the analgesic effects of both compounds in various pain models and assessing any potential anticancer activity in animal models.

Such studies will be crucial to unlock the full therapeutic potential of these spirooxindole alkaloids and to provide the necessary data for a comprehensive comparison of their biological profiles.

References

Structure-Activity Relationship of Coerulescine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Coerulescine analogs, focusing on their anticancer properties. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate objective comparison and further research.

This compound and its analogs, characterized by the spiro[pyrrolidine-3,3'-oxindole] core, have emerged as a promising class of compounds with significant biological activities, particularly in the realm of anticancer research. The inherent structural rigidity and synthetic tractability of this scaffold have spurred the development of numerous derivatives, leading to a deeper understanding of their mechanism of action and the structural features crucial for their cytotoxic effects.

Comparative Anticancer Activity of this compound Analogs

The anticancer activity of this compound analogs has been evaluated against various cancer cell lines. The following tables summarize the in vitro cytotoxicity data (IC50 values) for several series of spiro[pyrrolidine-3,3'-oxindole] derivatives, providing a basis for comparing their potency and selectivity.

Compound Modification MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HCT116 (Colon Cancer) IC50 (µM) Huh7 (Liver Cancer) IC50 (µM)
Series 1 Phenyl-substituted spiro[pyrrolidine-3,3'-oxindole]Various substituents on the phenyl ring---
5l4-Chlorophenyl0.8 ± 0.1---
Series 2 Mesitylene-based spirooxindoles-Various substituents--
5e--3.48--
5f--1.2--
Series 3 General spiro[pyrrolidine-3,3'-oxindole] derivatives
7-4.8-3.98.2

Note: The data presented is a compilation from multiple studies and direct comparison between series should be made with caution due to potential variations in experimental conditions.

Key Structural Insights for Anticancer Activity

Analysis of the structure-activity relationships of these analogs reveals several key features that influence their cytotoxic potency:

  • Substitution on the Phenyl Ring: Modifications on the phenyl group attached to the pyrrolidine ring significantly impact activity. Electron-withdrawing groups, such as chlorine at the para position, have been shown to enhance cytotoxicity against breast cancer cells.[1]

  • N-Substitution on the Pyrrolidine Ring: The nature of the substituent on the nitrogen atom of the pyrrolidine ring plays a crucial role.

  • Stereochemistry: The stereochemistry of the spiro center and other chiral carbons within the molecule can have a profound effect on biological activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs' anticancer activity.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with water to remove the TCA.

  • Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.[2]

Signaling Pathways

The anticancer activity of this compound analogs is believed to be mediated through the modulation of specific cellular signaling pathways. Two potential targets that have been identified are Histone Deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2).[1]

HDAC2 Signaling Pathway in Cancer

HDAC2 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression. In many cancers, HDAC2 is overexpressed and contributes to the silencing of tumor suppressor genes, leading to uncontrolled cell proliferation and survival.[3][4] Inhibition of HDAC2 by this compound analogs can lead to the re-expression of these tumor suppressor genes, inducing cell cycle arrest and apoptosis.

HDAC2_Signaling_Pathway Coerulescine_Analogs This compound Analogs HDAC2 HDAC2 Coerulescine_Analogs->HDAC2 Inhibition Histones Histones HDAC2->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation TSG Tumor Suppressor Genes (e.g., p21, p53) Acetylation->TSG Activation Transcription Gene Transcription TSG->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

HDAC2 Inhibition Pathway
Prohibitin 2 (PHB2) Signaling Pathway in Cancer

Prohibitin 2 is a mitochondrial chaperone protein that plays a complex role in cancer. It is involved in maintaining mitochondrial integrity and regulating apoptosis.[5][6] Depending on the cellular context, PHB2 can either promote or suppress tumor growth. The interaction of this compound analogs with PHB2 may disrupt its normal function, leading to mitochondrial dysfunction and the induction of apoptosis in cancer cells.

PHB2_Signaling_Pathway cluster_mitochondrion Mitochondrion Mitochondrial_Integrity Mitochondrial Integrity Cytochrome_c Cytochrome c Mitochondrial_Integrity->Cytochrome_c Prevents Release Apoptosis_Mito Apoptosis Cytochrome_c->Apoptosis_Mito Induces Coerulescine_Analogs This compound Analogs PHB2 Prohibitin 2 (PHB2) Coerulescine_Analogs->PHB2 Modulation PHB2->Mitochondrial_Integrity Maintains

PHB2 Modulation Pathway

References

Comparative Analysis of Spirooxindole Alkaloids in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Spirooxindole alkaloids have emerged as a prominent class of heterocyclic compounds in oncological research, demonstrating significant potential as anticancer agents. Their unique three-dimensional scaffold allows for interaction with a diverse range of biological targets, leading to the modulation of critical cellular pathways involved in cancer progression.[1] This guide provides a comparative analysis of the cytotoxic effects of various spirooxindole derivatives against several cancer cell lines, supported by experimental data and detailed methodologies for key assays.

Quantitative Performance Analysis: Cytotoxicity

The antitumor activity of spirooxindole alkaloids has been extensively evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following tables summarize the IC50 values for several representative spirooxindole derivatives, showcasing their activity spectrum. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.[2]

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
by241 MGC-803Gastric Cancer2.77[2][3]
BGC-803Gastric Cancer1.18[2]
SMMC-7721Hepatocellular Carcinoma4.83[2][3]
ZIP77Hepatocellular Carcinoma2.71[2]
MCF-7Breast Cancer< 6.5[3]
PC-3Prostate Cancer< 6.5[3]
Compound 105 (X = (CH2)2) MCF7 (wild type p53)Breast Cancer2.92[4]
MDA-MB-231 (mutant p53)Breast Cancer1.08[4]
Compound with R = 2-thienyl MDA-MB-231Breast Cancer3.797[5]
PC3Prostate Cancer4.314[5]
Compound 4b (R = methyl) Caco-2Colon Cancer68[6][7][8]
HCT116Colon Cancer63[6][7][8]
Compound 4i (R = p-hydroxybenzyl) Caco-2Colon Cancer55[6][7][8]
HCT116Colon Cancer51[6][7][8]
Spirooxindole-pyrrolidine 1 HeLaCervical Cancer70 µg/ml[9]
Halogenated Spirooxindole 16 A549Lung Cancer0.000054[10]
Halogenated Spirooxindole 37f KBOral Cancer9.5[11]

Mechanisms of Action: Signaling Pathways

Spirooxindole alkaloids exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and cell cycle arrest. Two of the most well-documented pathways are the inhibition of the p53-MDM2 interaction and the generation of reactive oxygen species (ROS).

p53-MDM2 Interaction Inhibition

The p53 tumor suppressor protein is a critical regulator of the cell cycle, DNA repair, and apoptosis.[4] Its activity is primarily modulated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[11][12] Several spirooxindole-containing compounds have been shown to inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn can trigger apoptosis in cancer cells.[4][5]

p53-MDM2 Signaling Pathway and Spirooxindole Intervention.
ROS-Mediated Apoptosis

Another significant mechanism of action for some spirooxindole alkaloids, such as by241, is the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] Elevated levels of ROS can cause damage to cellular components like DNA, proteins, and lipids, leading to the activation of apoptotic signaling cascades.[13] This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[6][14]

ROS_mediated_apoptosis Spirooxindole Alkaloid Spirooxindole Alkaloid ROS Generation Increased ROS Spirooxindole Alkaloid->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Cascade Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

ROS-Mediated Apoptotic Pathway.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of the cytotoxic effects of spirooxindole alkaloids. Below are detailed methodologies for three key assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Spirooxindole alkaloid stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the spirooxindole alkaloids. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] The reference wavelength should be greater than 650 nm.[4]

MTT_assay_workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Spirooxindoles seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance solubilize->read end End read->end

Experimental Workflow for the MTT Cytotoxicity Assay.
Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][13]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells with the desired spirooxindole alkaloid concentration and incubate for the specified time. Harvest both adherent and suspension cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[15]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16]

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a dot plot of PI area versus width to gate out doublets and aggregates.[8]

Conclusion

The spirooxindole scaffold represents a privileged structure in the development of novel anticancer therapeutics. The compounds highlighted in this guide demonstrate potent cytotoxic activity across a range of cancer cell lines, operating through well-defined molecular mechanisms such as the inhibition of the p53-MDM2 interaction and the induction of ROS-mediated apoptosis. Further research and optimization of these compounds are crucial to translate these promising preclinical findings into effective clinical treatments.

References

No In Vivo Anticancer Effects of Coerulescine Documented in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a lack of publicly available in vivo studies validating the anticancer effects of the compound Coerulescine. Despite searches for both "this compound" and its alternative spelling "Cerulescine," no research detailing its efficacy or mechanism of action in living organisms could be identified. This prevents a direct comparison with other anticancer agents based on in vivo experimental data.

The absence of in vivo data means that critical information for researchers, scientists, and drug development professionals—such as tumor growth inhibition, survival rates in animal models, and potential toxicities—is not available for this compound. Consequently, a comparison guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time.

General methodologies for evaluating novel anticancer compounds in vivo typically involve the use of animal models, most commonly mice with induced or transplanted tumors.[1][2] These studies are crucial for determining a compound's therapeutic potential before it can be considered for clinical trials in humans. Standard experimental protocols for such studies are well-established.

General Experimental Protocol for In Vivo Anticancer Drug Evaluation

For a hypothetical in vivo study, a standard protocol would involve the following steps. This is a generalized procedure and would be adapted based on the specific compound and cancer type.

1. Animal Model Selection:

  • Cell Line-Derived Xenograft (CDX) Model: Human cancer cells are implanted into immunodeficient mice.

  • Patient-Derived Xenograft (PDX) Model: A patient's tumor tissue is directly implanted into immunodeficient mice.

  • Syngeneic Model: Mouse cancer cells are implanted into immunocompetent mice of the same strain.

2. Drug Formulation and Administration:

  • The test compound (e.g., this compound) and a control/alternative drug would be formulated in a suitable vehicle.

  • Administration would typically be via oral gavage, intraperitoneal injection, or intravenous injection at predetermined doses and schedules.

3. Treatment Groups:

  • Vehicle Control Group: Receives only the drug delivery vehicle.

  • Test Compound Group(s): Receives this compound at one or more dose levels.

  • Positive Control/Alternative Drug Group: Receives a known anticancer drug for comparison.

4. Efficacy Assessment:

  • Tumor Volume Measurement: Tumors are measured regularly (e.g., twice weekly) with calipers, and the volume is calculated.

  • Body Weight Monitoring: Animal weights are recorded to assess toxicity.

  • Survival Analysis: The lifespan of the animals in each group is monitored.

  • Metastasis Assessment: At the end of the study, tissues are examined for signs of cancer spread.

5. Data Analysis:

  • Statistical analysis is performed to compare tumor growth, survival rates, and other relevant endpoints between the treatment groups.

Below is a conceptual workflow for a typical in vivo anticancer study.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Xenograft) tumor_induction Induce/Implant Tumor animal_model->tumor_induction group_allocation Randomly Allocate to Treatment Groups tumor_induction->group_allocation drug_admin Administer This compound / Control group_allocation->drug_admin monitoring Monitor Tumor Growth & Animal Health drug_admin->monitoring data_collection Collect Endpoint Data (Tumor size, Survival) monitoring->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Draw Conclusions on Efficacy & Toxicity stat_analysis->conclusion

Caption: Conceptual workflow of an in vivo anticancer drug study.

While no specific signaling pathways have been identified for this compound due to the lack of research, many natural compounds exert their anticancer effects by modulating common pathways involved in cell proliferation, apoptosis (programmed cell death), and angiogenesis (blood vessel formation). A generalized diagram of such a pathway is presented below for illustrative purposes.

G cluster_pathway Generalized Anticancer Signaling cluster_cell Cancer Cell This compound Hypothetical Compound (this compound) pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway This compound->ras_raf_mek_erk Inhibits apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2, Caspases) This compound->apoptosis_regulators Activates growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor receptor->pi3k_akt receptor->ras_raf_mek_erk cell_cycle Cell Cycle Progression pi3k_akt->cell_cycle ras_raf_mek_erk->cell_cycle apoptosis Apoptosis apoptosis_regulators->apoptosis proliferation Proliferation cell_cycle->proliferation

Caption: Hypothetical signaling pathway for an anticancer compound.

It is important to note that without experimental data, these diagrams and protocols are purely illustrative of the standard methodologies used in the field of oncology drug discovery and do not represent any known effects of this compound. Further research is required to determine if this compound possesses any anticancer properties and to elucidate its mechanism of action.

References

Coerulescine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Spirooxindole Alkaloids and Other Major Alkaloid Classes in Cancer Research

Coerulescine, a member of the spirooxindole class of alkaloids, represents a growing area of interest in the development of novel therapeutic agents. This guide provides a detailed comparison of the mechanism of action of spirooxindole alkaloids, with a focus on this compound's presumed activity, against other well-established alkaloid classes used in research and medicine. Due to the limited specific experimental data on this compound, this comparison draws upon data from closely related spirooxindole alkaloids to infer its likely mechanism of action.

Spirooxindole Alkaloids: Microtubule Destabilizers

This compound belongs to the spiro[pyrrolidin-3,3′-oxindole] ring system, a structural framework found in a number of cytostatic alkaloids[1]. While direct mechanistic studies on this compound are scarce, the broader class of spirooxindole alkaloids, such as spirotryprostatin A, has been shown to exert its primary anticancer effects by disrupting microtubule dynamics.

Mechanism of Action:

Spirooxindole alkaloids function as microtubule-destabilizing agents. They inhibit the polymerization of tubulin dimers into microtubules, a mechanism distinct from other microtubule-targeting agents like taxanes which stabilize microtubules. This disruption of microtubule formation and function is critical during cell division, as it prevents the proper formation of the mitotic spindle, an essential apparatus for chromosome segregation. The failure of spindle formation activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.

Spirooxindole_Pathway

Comparative Alkaloid Classes

To understand the unique properties of spirooxindole alkaloids, it is essential to compare their mechanism of action with other classes of alkaloids known for their cytotoxic effects.

2.1. Vinca Alkaloids (e.g., Vinblastine, Vincristine)

Like spirooxindoles, Vinca alkaloids are microtubule-destabilizing agents. They bind to the β-tubulin subunit at a specific site, known as the Vinca domain, which is distinct from the binding sites of other microtubule-targeting agents. This binding inhibits the polymerization of tubulin into microtubules, leading to mitotic arrest in the M-phase and subsequent apoptosis[2][3][4][5][6][7].

Vinca_Alkaloid_Pathway

2.2. Taxanes (e.g., Paclitaxel)

In contrast to spirooxindoles and Vinca alkaloids, taxanes are microtubule-stabilizing agents. Paclitaxel binds to the β-tubulin subunit, but at a different site than Vinca alkaloids. This binding promotes the assembly of tubulin into microtubules and stabilizes them, preventing the dynamic instability required for normal mitotic spindle function. The resulting dysfunctional microtubules lead to a prolonged G2/M phase arrest and ultimately apoptosis[8][9].

Taxane_Pathway

2.3. Camptothecins (e.g., Camptothecin, Topotecan)

Camptothecins have a distinct mechanism of action that does not involve microtubules. They are potent inhibitors of DNA topoisomerase I, an enzyme responsible for relaxing supercoiled DNA during replication and transcription. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stabilized complexes results in lethal double-strand breaks, inducing cell cycle arrest and apoptosis[1][10][11][12][13].

Camptothecin_Pathway

2.4. Berberine

Berberine is an isoquinoline alkaloid with a broad range of pharmacological activities. Its anticancer mechanism is multifactorial and involves the modulation of several signaling pathways. Berberine can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis through the regulation of Bcl-2 family proteins[10]. It is also known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, and inhibit mitochondrial function[14][15][16][17][18].

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various spirooxindole alkaloids and the comparative alkaloid classes against different cancer cell lines. Data for this compound is currently unavailable; therefore, data for other spirooxindole derivatives are presented.

Alkaloid ClassCompoundCell LineIC50 (µM)Reference(s)
Spirooxindole Spirooxindole deriv. 5gMCF-72.8[12]
Spirooxindole deriv. 5lMCF-73.4[12]
Spirooxindole deriv. 5oMCF-74.12[12]
Spirooxindole deriv. 4, 8, 18Jurkat2 - 10[19]
Vinca Alkaloid VinblastineMCF-767.12[11]
VincristineMCF-7239.51[11]
VincristineMCF-7 (VCR-resistant)10.574[20]
Taxane Paclitaxel (Taxol)MCF-764.46[11]
Paclitaxel (Taxol)MCF-70.05[21]
Camptothecin CamptothecinMCF-70.089[1]
CamptothecinMCF-70.57[14]
Berberine BerberineMCF-7272.15[10]
BerberineMCF-725[9]

Note: IC50 values can vary significantly depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of these alkaloids.

Experimental_Workflow

4.1. In Vitro Microtubule Assembly Assay

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (absorbance) at 340 nm.

  • Materials: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compound, temperature-controlled spectrophotometer.

  • Protocol:

    • Prepare a solution of purified tubulin (e.g., 2 mg/mL) in cold polymerization buffer.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compound at various concentrations (or vehicle control) to the tubulin solution.

    • Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

    • Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

    • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.

4.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials: Cancer cell line (e.g., MCF-7), cell culture medium, test compound, phosphate-buffered saline (PBS), 70% ethanol (ice-cold), propidium iodide (PI) staining solution (containing RNase A), flow cytometer.

  • Protocol:

    • Seed cells in a culture plate and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

4.3. Apoptosis Assay (Annexin V & Propidium Iodide)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Cancer cell line, cell culture medium, test compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer), flow cytometer.

  • Protocol:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound, as a spirooxindole alkaloid, is presumed to share the class's primary mechanism of action: the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. This mechanism is similar to that of Vinca alkaloids but opposite to that of taxanes, which stabilize microtubules. In contrast, other alkaloid classes like camptothecins target DNA integrity by inhibiting topoisomerase I, while berberine exhibits a multifactorial mechanism. The quantitative data, though lacking for this compound itself, suggests that spirooxindole alkaloids possess potent cytotoxic activity against various cancer cell lines. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound and to fully assess its therapeutic potential. The provided experimental protocols offer a robust framework for such future investigations.

References

A Spectroscopic Showdown: Unmasking the Similarities and Differences Between Natural and Synthetic Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of a synthesized natural product against its naturally occurring counterpart is a critical step. This guide provides a detailed spectroscopic comparison of natural and synthetic Coerulescine, a spirooxindole alkaloid, offering valuable data for those working on its synthesis, derivatization, or biological evaluation.

This compound, first isolated from the grass Phalaris coerulescens in 1998, has garnered interest in the scientific community. Its unique spirocyclic structure presents a compelling scaffold for medicinal chemistry. To aid in the validation of synthetic routes and to ensure the molecular integrity of synthesized this compound, this guide summarizes the key spectroscopic data from both natural and synthetic sources, based on published literature.

At a Glance: Spectroscopic Data Comparison

The following tables provide a direct comparison of the key spectroscopic data reported for natural (-)-Coerulescine and a synthetically prepared enantiomer, (+)-Coerulescine. It is important to note that while the absolute configuration is opposite, the core spectroscopic characteristics for enantiomers are expected to be identical, with the exception of the sign of specific rotation.

Spectroscopic Data Natural (-)-Coerulescine Synthetic (+)-Coerulescine
Source Phalaris coerulescensEnantioselective Synthesis
Appearance -White Solid
Optical Rotation [α]D -1.0 (c 2.4, MeOH)[α]D +3.08 (c 1, MeOH)

Table 1. Physical and Optical Properties of Natural and Synthetic this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃) δ (ppm) Synthetic (+)-Coerulescine
8.69 (s, 1H)
7.38 (d, J = 6.9 Hz, 1H)
7.18 (td, J₁ = 7.7 Hz, J₂ = 1.1 Hz, 1H)
7.01–7.05 (m, 1H)
6.88 (d, J = 7.8 Hz, 1H)
3.00 (td, J₁ = 8.0 Hz, J₂ = 5.1 Hz, 1H)
2.76–2.90 (m, 3H)
2.46 (s, 3H)
2.37–2.44 (m, 1H)
2.06–2.13 (m, 1H)

Table 2. ¹H-NMR Spectroscopic Data for Synthetic (+)-Coerulescine. Data for natural (-)-Coerulescine is not fully detailed in the available literature for a direct tabular comparison.

¹³C-NMR (100 MHz, CDCl₃) δ (ppm) Synthetic (+)-Coerulescine
183.47
140.36
136.11
127.67
123.11
122.67
109.70
66.26
56.73
53.70
41.80
37.85

Table 3. ¹³C-NMR Spectroscopic Data for Synthetic (+)-Coerulescine. Data for natural (-)-Coerulescine is not fully detailed in the available literature for a direct tabular comparison.

Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS)

Technique Synthetic (+)-Coerulescine
IR (KBr) ν (cm⁻¹) 3208, 2925, 2850, 2790, 1712, 1620, 1471, 1337, 1244, 1198, 1153, 1104, 1015, 754, 677
HRMS (FAB) Calculated for [C₁₂H₁₅N₂O]⁺: 203.1184, Found: 203.1178

Experimental Protocols

The data presented in this guide is compiled from peer-reviewed scientific literature. The following methodologies are summarized from the synthesis and characterization of (+)-Coerulescine.

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis Sample Synthetic this compound NMR NMR Spectroscopy (¹H and ¹³C) Solvent: CDCl₃ Instrument: 400 MHz Spectrometer Sample->NMR IR Infrared Spectroscopy Method: KBr Pellet Sample->IR MS Mass Spectrometry Technique: HRMS (FAB) Sample->MS

Caption: General workflow for the spectroscopic analysis of synthetic this compound.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum was obtained using the potassium bromide (KBr) pellet method. The spectrum provides information on the functional groups present in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS was performed using Fast Atom Bombardment (FAB) to determine the accurate mass of the molecular ion, confirming the elemental composition.

Discussion of Spectroscopic Data

The available data for synthetic (+)-Coerulescine provides a comprehensive spectroscopic profile. The ¹H-NMR spectrum shows the characteristic aromatic and aliphatic protons, and the ¹³C-NMR spectrum confirms the number of unique carbon atoms in the molecule. The IR spectrum displays key absorptions corresponding to the N-H and C=O stretching of the oxindole moiety. The HRMS data provides strong evidence for the molecular formula of this compound.

While a complete, side-by-side comparison with the original data for natural (-)-Coerulescine is limited by the availability of the full dataset from the 1998 publication, the reported physical data (specifically the opposite sign of optical rotation with a similar magnitude) is consistent with the two being enantiomers. For definitive confirmation, researchers who have synthesized this compound should ideally compare their spectroscopic data with an authentic sample of the natural product or with the data from the original isolation paper if it can be accessed.

Logical Flow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_comparison Data Comparison cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_exp ¹H & ¹³C NMR Purification->NMR_exp IR_exp IR Spectroscopy Purification->IR_exp MS_exp Mass Spectrometry Purification->MS_exp Comparison Direct Comparison of Spectra NMR_exp->Comparison IR_exp->Comparison MS_exp->Comparison Lit_Data Literature Data (Natural & Synthetic) Lit_Data->Comparison Confirmation Structural Identity Confirmed Comparison->Confirmation

Caption: The logical process for confirming the structure of synthetic this compound.

Benchmarking New Synthetic Methods for Coerulescine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of emerging synthetic methodologies for Coerulescine, a cytostatic alkaloid with a spiro[pyrrolidin-3,3′-oxindole] core. Designed for researchers, scientists, and professionals in drug development, this document offers a side-by-side comparison of key synthetic routes, supported by experimental data, to inform the selection of the most efficient and scalable methods for producing this promising compound and its analogs.

Executive Summary

The synthesis of this compound, a natural product with potential therapeutic applications, has been a subject of significant interest in the synthetic chemistry community. This guide benchmarks four prominent synthetic strategies: the Wittig Olefination-Claisen Rearrangement Protocol, the TCCA-Mediated Oxidative Rearrangement, the Tandem Radical Cyclization, and the Aza-Michael Induced Ring Closure. Our analysis indicates that the TCCA-Mediated Oxidative Rearrangement offers a highly efficient and scalable approach, with reported yields of up to 99% for the key rearrangement step. The Wittig Olefination-Claisen Rearrangement protocol also presents a robust pathway with well-documented yields for its key transformations. While quantitative data for the Tandem Radical Cyclization and Aza-Michael Induced Ring Closure are less comprehensively reported in comparative literature, these methods offer unique advantages in terms of starting materials and reaction pathways.

Comparison of Synthetic Methods for this compound

The following table summarizes the key performance indicators for the different synthetic routes to this compound based on available literature.

Method Key Reactions Reported Overall Yield Scalability Key Advantages Potential Disadvantages
Wittig Olefination-Claisen Rearrangement Wittig Olefination, Claisen Rearrangement, Reductive AminationData not fully compiled for direct comparisonDemonstrated at lab scaleWell-established reactions, access to diverse analogsMulti-step process, potential for isomeric mixtures
TCCA-Mediated Oxidative Rearrangement Oxidative rearrangement of tetrahydro-β-carbolinesUp to 99% (for key step)[1][2]Gram-scale demonstrated[1]High yielding, operationally simple, inexpensive reagent[1][2]Requires synthesis of the tetrahydro-β-carboline precursor
Tandem Radical Cyclization Radical cyclization of iodoaryl alkenyl azidesNot explicitly stated in comparative literatureNot explicitly stated in comparative literatureConcise and efficient for core scaffold formationUse of radical initiators may require specific handling
Aza-Michael Induced Ring Closure Aza-Michael addition, Intramolecular cyclizationNot explicitly stated in comparative literatureNot explicitly stated in comparative literatureConvergent synthesis, potential for high atom economySubstrate scope may be limited

Experimental Protocols

TCCA-Mediated Oxidative Rearrangement of Tetrahydro-β-carbolines

This method, reported by Shankaraiah and coworkers, provides a facile and high-yielding route to the spirooxindole core of this compound.[1][2]

Step 1: Synthesis of N-methyl-tetrahydro-β-carboline (Precursor)

  • To a solution of tryptamine and methylamine in a suitable solvent, an appropriate aldehyde is added, followed by a Pictet-Spengler reaction to yield the tetrahydro-β-carboline. (Detailed conditions for this precursor synthesis are specific to the chosen starting materials).

Step 2: TCCA-Mediated Oxidative Rearrangement

  • To a solution of the N-methyl-tetrahydro-β-carboline (1 equivalent) in a mixture of an organic solvent (e.g., acetonitrile) and water, Trichloroisocyanuric acid (TCCA) (0.35 equivalents) is added portion-wise at room temperature.[2]

  • The reaction mixture is stirred for approximately 30 minutes.[2]

  • Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Wittig Olefination-Claisen Rearrangement Protocol

This classical approach, detailed by Kulkarni et al., builds the this compound scaffold through a series of well-established transformations.[3]

Step 1: Wittig Olefination

  • To a suspension of (allyloxymethyl)triphenylphosphonium chloride in anhydrous THF at 0 °C, a strong base (e.g., potassium tert-butoxide) is added.

  • A solution of 2-nitrobenzaldehyde in THF is then added dropwise, and the reaction is stirred until completion.

  • The reaction is quenched and the product, an allyl vinyl ether, is extracted and purified.

Step 2: Claisen Rearrangement

  • The purified allyl vinyl ether is dissolved in xylene and heated at reflux.[3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting aldehyde is purified. This step has a reported yield of 85%.[3]

Step 3: Formation of the Oxindole Ring

  • The aldehyde is oxidized to the corresponding carboxylic acid, which is then esterified.

  • The nitro group is reduced, leading to a cyclization that forms the oxindole ring system.

Step 4: Elaboration to this compound

  • The oxindole is N-protected, and a side chain is introduced at the 3-position.

  • Oxidative cleavage of the side chain followed by reductive amination with methylamine and subsequent deprotection and reduction yields this compound.[3]

Proposed Signaling Pathway of this compound's Cytostatic Activity

While direct studies on the signaling pathways of this compound are limited, research on compounds sharing its spiro[pyrrolidin-3,3´-oxindole] scaffold provides strong evidence for a mechanism of action involving the induction of apoptosis in cancer cells.[4][5] A potential pathway, based on the identified cellular targets for a similar compound, involves the inhibition of histone deacetylase 2 (HDAC2) and interaction with prohibitin 2, leading to cell cycle arrest and programmed cell death.[4][5]

G Proposed Signaling Pathway for this compound's Cytostatic Effect This compound This compound HDAC2 Histone Deacetylase 2 (HDAC2) This compound->HDAC2 Inhibition Prohibitin2 Prohibitin 2 This compound->Prohibitin2 Interaction Histone_Acetylation Increased Histone Acetylation HDAC2->Histone_Acetylation Mitochondrial_Function Mitochondrial Dysfunction Prohibitin2->Mitochondrial_Function Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Function->Apoptosis

Caption: Proposed mechanism of this compound's cytostatic action.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

G General Workflow for this compound Synthesis and Evaluation Start Starting Materials Synthesis Chemical Synthesis (e.g., TCCA method) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Cytotoxicity Assays) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Biological_Screening->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A typical workflow for developing this compound-based compounds.

References

A Comparative Analysis of FC77, a Potent Indole-Chalcone Derivative, in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in the effective treatment of cancer. This guide provides a comparative analysis of the efficacy of FC77, an α-methyl-substituted indole-chalcone, against various drug-resistant cancer cell lines. Its performance is benchmarked against established microtubule-targeting agents, offering a data-driven perspective for researchers in oncology and drug discovery.

Executive Summary

FC77 demonstrates exceptional cytotoxicity against a broad spectrum of cancer cell lines, including several multidrug-resistant phenotypes.[1][2] Notably, it retains its potency in cell lines resistant to conventional chemotherapeutics like paclitaxel and doxorubicin. The mechanism of action of FC77 is attributed to its interaction with tubulin at the colchicine-binding site, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2] This guide presents quantitative data on the efficacy of FC77, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.

Quantitative Efficacy Analysis

The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values of FC77 in comparison to other microtubule-targeting agents across a panel of sensitive and drug-resistant cancer cell lines.

Table 1: GI₅₀ Values (nM) of FC77 in Parental and Drug-Resistant Cancer Cell Lines [1]

Cell LineCancer TypeResistance toFC77 (nM)
HL60Leukemia-2.8
HL60/DOXLeukemiaDoxorubicin1.0
K562Leukemia-3.2
K562/HHT300LeukemiaHomoharringtonine2.5
CCRF-CEMLeukemia-8.0
CCRF-CEM/VLB100LeukemiaVinblastine4.0
A549Non-Small Cell Lung-4.5
A549/TNon-Small Cell LungPaclitaxel53.4
A549/DDPNon-Small Cell LungCisplatin1.0
HCT-116Colon-1.0
HCT-116/LColonOxaliplatin1.0

Table 2: Comparative IC₅₀ Values (nM) for Microtubule Dynamics Inhibition [3]

CompoundIC₅₀ (nM)
FC77 ~3
Paclitaxel~14
Vincristine~37

Mechanism of Action: Microtubule Destabilization

FC77 exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. It binds to the colchicine-binding site on β-tubulin, which leads to the inhibition of tubulin polymerization and microtubule formation.[1][2] This disruption triggers a mitotic checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.

G cluster_0 Cell Membrane FC77 FC77 Tubulin α/β-Tubulin Dimers FC77->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited by FC77) G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Signaling pathway of FC77 leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the efficacy of FC77 are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • FC77 and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of FC77 or other compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the untreated control.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • FC77 and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor)

  • 96-well half-area plates

  • Temperature-controlled microplate reader

Procedure:

  • On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[8]

  • Add 10 µL of 10x concentrated test compound or vehicle control to the wells of a pre-chilled 96-well plate.[8]

  • Initiate the polymerization reaction by adding 90 µL of the tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.[9]

  • Plot absorbance versus time to obtain polymerization curves.

G cluster_workflow Experimental Workflow start Start prepare_cells Prepare Cell Suspension & Seed in 96-well Plate start->prepare_cells incubate1 Incubate 24h prepare_cells->incubate1 add_drug Add FC77 & Control Drugs incubate1->add_drug incubate2 Incubate 48-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (Calculate GI₅₀) read_plate->analyze end End analyze->end

Figure 2: Workflow for the cell viability (MTT) assay.

Conclusion

The indole-chalcone derivative, FC77, exhibits potent and broad-spectrum anticancer activity, particularly against multidrug-resistant cell lines. Its distinct mechanism of action, targeting the colchicine-binding site of tubulin, makes it a promising candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of FC77 and similar compounds in the ongoing effort to overcome drug resistance in cancer.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Coerulescine" is not a recognized chemical compound in publicly available chemical databases and literature. The following disposal procedures are based on a hypothetical risk assessment for an experimental indole alkaloid and should be adapted to the specific known properties and hazards of any new chemical entity. Always consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of a novel substance.

This document provides a procedural framework for the safe handling and disposal of the hypothetical novel indole alkaloid, this compound. The procedures outlined are designed to mitigate risks to personnel and the environment.

Hypothetical this compound Properties and Hazards

A thorough understanding of a compound's properties is critical for safe disposal. The following table summarizes the postulated characteristics of this compound.

PropertyValueSafety Implication
Chemical Formula C₁₉H₂₀N₂O₂Hypothetical, assumes a complex indole alkaloid structure.
Molecular Weight 324.38 g/mol
Appearance Fine, blue crystalline solidAirborne particulate hazard; requires handling in a fume hood with proper PPE.
Solubility Soluble in DMSO, DCM; Insoluble in waterDictates appropriate solvent for decontamination and potential quenching procedures.
Reactivity Profile Reacts with strong oxidizing agents and acids.Avoid contact with incompatible materials.
Toxicity Data (LC50) 5 mg/kg (estimated, oral in rats)High toxicity; requires stringent containment and PPE protocols.

This compound Disposal Workflow

The decision-making process for the disposal of this compound should follow a structured workflow to ensure all safety and regulatory aspects are considered.

start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Sharps) start->assess_waste is_contaminated Is material acutely contaminated (>1%)? assess_waste->is_contaminated high_conc_waste High-Concentration Waste is_contaminated->high_conc_waste Yes low_conc_waste Low-Concentration Waste (Trace Contamination) is_contaminated->low_conc_waste No neutralize Neutralize with 1M Sodium Hypochlorite high_conc_waste->neutralize package_solid Package in Labeled, Sealable Container low_conc_waste->package_solid package_liquid Collect in Labeled, Waste Solvent Container neutralize->package_liquid ehs_pickup Arrange for EHS Pickup package_solid->ehs_pickup package_liquid->ehs_pickup

Caption: Decision workflow for this compound waste segregation and disposal.

Experimental Protocol: Neutralization of Concentrated this compound Waste

This protocol details the steps for neutralizing this compound in a solution (e.g., Dimethyl sulfoxide - DMSO) prior to final disposal. This procedure should be performed in a certified chemical fume hood.

  • Concentrated this compound waste solution

  • 1M Sodium Hypochlorite (NaOCl) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution (for quenching excess bleach)

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate glass beaker

  • Labeled hazardous waste container

cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_quench Quenching & Final Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare materials in certified fume hood prep_ppe->prep_hood add_waste Place waste solution in beaker with stir bar prep_hood->add_waste add_naocl Slowly add 1M NaOCl (1.2 eq) while stirring add_waste->add_naocl stir_reaction Stir for 2 hours at room temperature add_naocl->stir_reaction check_ph Check pH (Target: 10-11) stir_reaction->check_ph add_quench Add sodium thiosulfate to quench excess oxidant check_ph->add_quench final_transfer Transfer neutralized solution to hazardous waste container add_quench->final_transfer seal_label Seal and label container for EHS pickup final_transfer->seal_label

Caption: Step-by-step workflow for the chemical neutralization of this compound.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including double gloves, safety goggles, and a lab coat. Perform all subsequent steps in a certified chemical fume hood.

  • Reaction Setup: Place the beaker containing the this compound waste solution on a stir plate and add a magnetic stir bar. Begin stirring at a moderate speed.

  • Neutralization: Slowly add 1.2 molar equivalents of 1M Sodium Hypochlorite (NaOCl) solution to the stirring this compound solution. A color change from deep blue to colorless should be observed.

  • Reaction Time: Allow the mixture to stir for a minimum of 2 hours at ambient temperature to ensure complete degradation of the alkaloid.

  • pH Verification: After 2 hours, check the pH of the solution using a pH strip. The pH should be between 10 and 11. Adjust with 1M NaOH if necessary.

  • Quenching: Add sodium thiosulfate solution to quench any excess sodium hypochlorite.

  • Final Disposal: Carefully transfer the neutralized solution to a designated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Decontamination: Decontaminate all glassware and surfaces that came into contact with this compound using a 10% bleach solution, followed by a water rinse.

Disposal Plan Summary

The following table outlines the disposal routes for different types of this compound-contaminated waste.

Waste TypeDisposal ContainerTreatment ProcedureFinal Disposal Route
Concentrated this compound (>1%) Labeled, sealed glass or polyethylene containerNeutralization with 1M NaOCl (see protocol)EHS Pickup (Incineration)
Trace-Contaminated Solids Labeled, double-bagged solid waste containerNone requiredEHS Pickup (Incineration)
Contaminated Sharps Puncture-proof sharps containerNone requiredEHS Pickup (Incineration)
Aqueous Filtrates (Trace) Labeled aqueous waste containerNone requiredEHS Pickup (Chemical Treatment)

Comprehensive Safety and Handling Guide for Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Coerulescine is an oxindole alkaloid found in the plant Phalaris coerulescens[1]. While its direct, acute toxicity in humans is not extensively documented in publicly available literature, its classification as an alkaloid and its relation to other bioactive compounds warrants a cautious approach. The following guidelines are based on best practices for handling potent, uncharacterized research chemicals and should be adapted as more specific toxicological data becomes available. Always consult your institution's Environmental Health and Safety (EHS) department before handling any new chemical.

Hazard Assessment and Engineering Controls

This compound belongs to the spiro[pyrrolidin-3,3′-oxindole] class of alkaloids, a structural framework present in a number of cytostatic compounds[2][3][4]. Some synthetic analogs of this class have shown significant activity against human breast cancer cells[3][4]. Given this potential bioactivity, this compound should be handled as a potent compound with unknown toxicity.

Primary Engineering Control: All manipulations of solid this compound or solutions containing it must be performed within a certified chemical fume hood to minimize inhalation exposure. For procedures with a high risk of aerosol generation, a glove box or other containment enclosure is recommended.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The guiding principle is to create a complete barrier between the researcher and the chemical[5].

Protection Type Required PPE Rationale & Specifications
Eye and Face Protection Chemical Splash Goggles AND Face ShieldGoggles must meet ANSI Z87.1 standards and provide a full seal around the eyes. A face shield is required to protect the neck and face from splashes and must be worn in conjunction with goggles[6].
Hand Protection Double Gloving: Inner Nitrile Glove + Outer Chemical-Resistant GloveWear two pairs of gloves at all times. The outer glove should be a heavy-duty, chemical-resistant material (e.g., butyl rubber or Silver Shield). The inner nitrile glove provides protection in case the outer glove is breached. Change outer gloves immediately upon contamination and both pairs frequently.
Body Protection Disposable, Solid-Front Lab Coat with Knit CuffsA solid-front coat provides superior protection against splashes compared to standard buttoned coats. Cuffs should be tucked into the outer gloves. For larger quantities or significant splash potential, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection Fit-Tested N95 Respirator (Minimum)Required for handling solid this compound to prevent inhalation of fine particles. If the substance is volatile or aerosolization is likely, a higher level of protection, such as a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR), is necessary[5]. All respirator use must be in accordance with your institution's respiratory protection program, which includes medical clearance and fit testing[6].
Foot Protection Closed-Toed, Chemical-Resistant Shoes and Disposable Shoe CoversLeather or other non-porous shoes are required. Disposable shoe covers must be worn to prevent tracking contamination out of the designated work area[5].
Operational Plan: Step-by-Step Handling Procedures

A meticulous and systematic workflow is crucial for the safe handling of this compound.

3.1. Preparation:

  • Designate Area: Clearly demarcate the specific area within the fume hood where all this compound work will occur.

  • Assemble Materials: Before bringing this compound into the hood, ensure all necessary equipment (spatulas, vials, solvents, waste containers) is present and readily accessible.

  • Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, lab coat, outer gloves, respirator, face shield/goggles).

3.2. Weighing and Solution Preparation:

  • Weighing: Weigh solid this compound within the fume hood. Use a tared weigh boat or paper. Handle gently to minimize dust generation.

  • Solubilization: Add solvent to the solid in a stable container. Ensure the container is appropriately sized to prevent splashing.

  • Cleaning: After weighing, carefully clean the spatula and weighing vessel with a solvent-soaked wipe. Dispose of the wipe as hazardous waste.

3.3. Post-Experiment Decontamination:

  • Surface Decontamination: Wipe down all surfaces within the designated area of the fume hood with an appropriate solvent or a deactivating agent if one is known. Strong oxidizing agents like sodium hypochlorite have been shown to be effective against many hazardous drugs, but compatibility with this compound is unknown[7].

  • Equipment Decontamination: Non-disposable equipment must be thoroughly rinsed. The initial rinsate must be collected and disposed of as hazardous waste[8].

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Outer gloves should be removed first and disposed of as hazardous waste.

Emergency Procedures

4.1. Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of containment.

  • Isolate: Close the fume hood sash.

  • Report: Notify your supervisor and institutional EHS immediately.

  • Clean-up: Only personnel trained in hazardous spill response should clean up a this compound spill. Use a spill kit with appropriate absorbent materials.

4.2. Personnel Exposure:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eyes: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

5.1. Waste Segregation:

  • Solid Waste: This includes contaminated gloves, wipes, weigh boats, and shoe covers. Collect in a dedicated, clearly labeled, sealed plastic bag or container within the fume hood[9].

  • Liquid Waste: Collect all this compound solutions and the first rinse of any contaminated glassware in a compatible, sealed, and secondarily contained waste container[8]. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps[9].

5.2. Container Labeling and Pickup:

  • All waste containers must be labeled with a hazardous waste tag detailing the full chemical name ("this compound") and estimated concentrations[9].

  • Keep waste containers closed except when adding waste[8].

  • Schedule a waste pickup with your institution's EHS department. Do not allow waste to accumulate[8].

Mandatory Visualizations

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_emergency 4. Emergency Actions prep_area Designate Area prep_materials Assemble Materials prep_area->prep_materials prep_ppe Don PPE prep_materials->prep_ppe weigh Weigh Solid this compound prep_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure experiment Perform Experiment dissolve->experiment dissolve->spill dissolve->exposure decon_surface Decontaminate Surfaces experiment->decon_surface experiment->spill experiment->exposure decon_equip Decontaminate Equipment decon_surface->decon_equip dispose_waste Segregate & Label Waste decon_equip->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe evacuate_spill Evacuate & Isolate spill->evacuate_spill report_spill Report to EHS spill->report_spill flush Flush (Skin/Eyes) exposure->flush fresh_air Move to Fresh Air exposure->fresh_air medical_attention medical_attention report_spill->medical_attention Seek Medical Attention flush->medical_attention Seek Medical Attention fresh_air->medical_attention Seek Medical Attention

Caption: Workflow for the safe handling and emergency response protocols for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coerulescine
Reactant of Route 2
Coerulescine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.